molecular formula C7H9FN2 B1398712 1-(5-Fluoropyridin-2-YL)ethanamine CAS No. 915720-57-9

1-(5-Fluoropyridin-2-YL)ethanamine

Cat. No.: B1398712
CAS No.: 915720-57-9
M. Wt: 140.16 g/mol
InChI Key: KNKRMCSSVBSDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-2-YL)ethanamine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRMCSSVBSDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725518
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915720-57-9
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-Fluoropyridin-2-YL)ethanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-YL)ethanamine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern medicinal chemistry. The introduction of a fluorine atom onto the pyridine ring significantly modulates the electronic properties and metabolic stability of derivative compounds, making this amine a highly sought-after intermediate. Its utility is most notably demonstrated in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details the compound's physicochemical properties, explores advanced stereoselective synthesis methodologies, and elucidates its application in the development of potent pharmaceuticals, such as the JAK2 inhibitor AZD1480. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. When integrated into a pyridine ring, these effects are amplified, often leading to enhanced potency and improved pharmacokinetic profiles.

This compound, particularly its single enantiomer forms, has emerged as a critical intermediate. The primary amine offers a versatile handle for synthetic elaboration, while the chiral center is often essential for specific, high-affinity interactions with biological targets. Its significance is underscored by its role as a key fragment in the synthesis of AZD1480, a potent inhibitor of Janus-associated kinases (JAK), which are implicated in myeloproliferative neoplasms and other solid tumors[1]. This guide provides the core technical knowledge required to effectively utilize this high-value chemical entity.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound and its common salt forms are crucial for its application in synthesis, dictating solubility, reactivity, and storage conditions.

Core Data Summary

A compilation of key physical and chemical data is presented below. Note that this molecule is chiral and is commonly available as a racemate or as the individual (R) or (S) enantiomers.

PropertyValueData Source(s)
Molecular Formula C₇H₉FN₂ChemScene[2]
Molecular Weight 140.16 g/mol ChemScene[2]
CAS Number (Racemate) 915720-57-9ChemScene[2]
CAS Number ((S)-enantiomer) 905587-15-7BLDpharm
CAS Number ((S)-enantiomer HCl) 1073149-00-4Appretech Scientific
CAS Number ((R)-enantiomer HCl) 1909287-34-8Advanced ChemBlocks[3]
Appearance Yellow to white solidCoolpharm
Topological Polar Surface Area 38.91 ŲChemScene[2]
Computed logP 1.24ChemScene[2]
Storage Conditions 4°C, protect from light, inert atmosphereChemScene[2], BLDpharm
Spectroscopic Profile

While specific spectra should be acquired for each batch, the expected spectroscopic signatures are as follows:

  • ¹H NMR: The proton NMR spectrum will feature characteristic signals for the aromatic protons on the fluoropyridine ring, showing splitting patterns influenced by both H-H and H-F coupling. A quartet for the methine proton (CH) and a doublet for the methyl group (CH₃) protons will be present in the aliphatic region. The amine (NH₂) protons may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the five carbons of the pyridine ring, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). Two signals in the aliphatic region will correspond to the methine and methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 141.08.

Synthesis Methodologies: A Focus on Stereoselectivity

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical development. While classical chemical methods like reductive amination of the precursor ketone followed by chiral resolution are viable, modern biocatalytic approaches offer superior efficiency and stereoselectivity.

Biocatalytic Asymmetric Transamination

The most elegant and efficient route to the optically pure amine is through the asymmetric amination of 1-(5-fluoropyridin-2-yl)ethan-1-one using an amine transaminase (ATA) enzyme. ATAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, creating a chiral amine with high enantiomeric excess (ee)[4][5]. A key advantage of this method is the direct formation of the desired enantiomer, circumventing the need for resolution steps.

The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for the JAK2 inhibitor AZD1480, has been successfully demonstrated using an (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA)[6].

This protocol is a representative workflow based on established principles of biocatalytic transamination[5][6][7][8].

Step 1: Reaction Setup

  • To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 8.0). The slightly alkaline pH is often optimal for ATA activity and helps maintain the enzyme's structural integrity.

  • Dissolve the substrate, 1-(5-fluoropyridin-2-yl)ethan-1-one, to a final concentration of 50-100 mM. A co-solvent such as DMSO (10-20% v/v) may be required to ensure full substrate solubility[6].

  • Add the amine donor, isopropylamine, in a molar excess (e.g., 5-10 equivalents). The large excess drives the reaction equilibrium towards product formation by Le Châtelier's principle. The co-product, acetone, is volatile and can be removed to further shift the equilibrium.

  • Add pyridoxal 5'-phosphate (PLP), the essential cofactor for transaminases, to a final concentration of 1 mM. PLP is the catalytic engine of the enzyme, facilitating the amino group transfer.

  • Initiate the reaction by adding the amine transaminase enzyme (e.g., Vf-ATA, either as a lyophilisate or an immobilized preparation).

Step 2: Reaction Execution

  • Maintain the reaction mixture at an optimal temperature, typically between 30-45°C, with gentle agitation. Temperature control is critical; excessively high temperatures can lead to enzyme denaturation, while lower temperatures reduce the reaction rate[6].

  • Monitor the reaction progress by HPLC or GC, quantifying the consumption of the ketone substrate and the formation of the amine product. Chiral HPLC is used to determine the enantiomeric excess (% ee) of the product.

Step 3: Work-up and Purification

  • Once the reaction has reached completion (typically >95% conversion), terminate it by removing the enzyme (if immobilized) or by adjusting the pH.

  • Adjust the pH of the aqueous solution to >10 with NaOH to ensure the product is in its free base form.

  • Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be further purified by silica gel chromatography or crystallization of a salt (e.g., the hydrochloride salt) to yield the final, high-purity chiral amine.

Biocatalytic_Synthesis cluster_reactants Reactants & Enzyme cluster_process Reaction Conditions cluster_products Products cluster_workup Purification ketone 1-(5-fluoropyridin-2-yl)ethan-1-one enzyme Vf-ATA + PLP (Biocatalyst) ketone->enzyme amine_donor Isopropylamine (Amine Donor) amine_donor->enzyme product (S)-1-(5-fluoropyridin-2-yl)ethanamine enzyme->product Asymmetric Amination coproduct Acetone (Volatile Co-product) enzyme->coproduct conditions pH 8.0 Buffer 30-45 °C DMSO (Co-solvent) conditions->enzyme extraction Basify & Extract (e.g., MTBE) product->extraction purify Chromatography or Crystallization extraction->purify final_product High Purity (S)-Amine (>99% ee) purify->final_product

Caption: Biocatalytic synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine.

Applications in Drug Discovery: The Case of AZD1480

The primary application of enantiomerically pure this compound is as a sophisticated building block for active pharmaceutical ingredients (APIs). Its structure is integral to AZD1480, a potent, ATP-competitive inhibitor of JAK1 and JAK2 kinases[1][9].

AZD1480's chemical name is 5-Chloro-N²-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N⁴-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine. The (S)-configured ethylamine moiety, derived from (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, is crucial for its high-affinity binding to the kinase domain. The JAK/STAT signaling pathway is a critical regulator of cell proliferation and immune response, and its aberrant activation is a hallmark of various cancers[1]. By inhibiting JAK2, AZD1480 effectively blocks STAT3 signaling, leading to suppressed tumor growth, reduced angiogenesis, and induction of apoptosis in cancer cells[1][9]. Although clinical development of AZD1480 was halted due to toxicity, its discovery validated JAK kinase as a therapeutic target and highlights the importance of its constituent chemical fragments[10].

Safety and Handling

While a specific, comprehensive toxicology report for this compound is not publicly available, the hazards can be inferred from related fluorinated pyridines and aromatic amines. The compound should be handled with care in a laboratory setting.

  • General Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated[9].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length trousers. Avoid prolonged skin contact[9].

    • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation[2].

  • Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a valuable and versatile chiral intermediate for the pharmaceutical industry. Its fluorinated pyridine core provides desirable physicochemical and metabolic properties, while the chiral amine function serves as a key anchor for building molecular complexity and achieving target specificity. The development of efficient, stereoselective biocatalytic syntheses has made the enantiomerically pure forms of this compound more accessible, paving the way for its inclusion in next-generation drug candidates. This guide provides the foundational knowledge for scientists to confidently incorporate this building block into their research and development programs.

References

An In-Depth Technical Guide to the Structure Elucidation of 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Fluoropyridin-2-yl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds. Its precise molecular structure, including stereochemistry, is critical for its function and efficacy in drug development. This technical guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of spectroscopic and chromatographic techniques, offering insights into experimental design and data interpretation. As a self-validating system, this guide will not only present protocols but also explain the scientific rationale behind each step, ensuring a thorough understanding of the structure elucidation process.

Introduction: The Significance of this compound in Medicinal Chemistry

The fluorinated pyridine motif is a prevalent scaffold in modern drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties to a molecule. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This compound, with its chiral center, presents a versatile platform for the synthesis of complex molecular architectures targeting a wide range of therapeutic areas. The precise characterization of this intermediate is a non-negotiable prerequisite for its use in the synthesis of active pharmaceutical ingredients (APIs), ensuring purity, potency, and safety. This guide will walk through the essential analytical techniques required to confirm the identity, purity, and stereochemistry of this important synthetic intermediate.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques are the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms and the electronic environment within a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the key experiments.

Predicted Spectroscopic Data:

While experimental spectra for this compound are not publicly available in common databases, we can predict the expected chemical shifts and coupling constants based on the known data of its structural analogs: 1-(pyridin-2-yl)ethanamine[1] and 2-amino-5-fluoropyridine[2].

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-3~7.6-7.8~138-140Doublet of doublets, coupling to H-4 and H-6.
H-4~7.3-7.5~122-124Triplet of doublets, coupling to H-3, H-6 and F-5.
H-6~8.2-8.4~147-149Doublet, coupling to H-3.
CH~4.2-4.4~50-52Quartet, coupling to CH₃ protons.
CH₃~1.4-1.6~22-24Doublet, coupling to the CH proton.
NH₂~1.8-2.2-Broad singlet, exchangeable with D₂O.
Atom Predicted ¹³C Chemical Shift (ppm) Notes
C-2~160-162Attached to the aminoethyl group.
C-3~138-140Coupled to H-3.
C-4~122-124Coupled to H-4 and F-5.
C-5~155-157 (d, J ≈ 230-240 Hz)Directly attached to fluorine, large C-F coupling.
C-6~147-149Coupled to H-6.
CH~50-52Methine carbon.
CH₃~22-24Methyl carbon.
Atom Predicted ¹⁹F Chemical Shift (ppm) Notes
F-5~ -120 to -130Relative to CFCl₃.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or a secondary standard can be used.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of protons.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Acquisition of ¹⁹F NMR Spectrum:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift will be characteristic of the fluorine's electronic environment.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation Rationale:

  • The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The coupling patterns will be indicative of their relative positions.

  • The upfield region will contain signals for the ethylamine side chain: a quartet for the methine (CH) proton coupled to the methyl (CH₃) protons, and a doublet for the methyl protons coupled to the methine proton. The amino (NH₂) protons will likely appear as a broad singlet that can be exchanged with D₂O.

  • The ¹³C NMR spectrum will show the expected number of carbon signals, with the carbon attached to the fluorine (C-5) exhibiting a large one-bond C-F coupling constant.

  • The ¹⁹F NMR will show a single resonance, confirming the presence of one fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data:

The nominal molecular weight of this compound (C₇H₉FN₂) is 140.16 g/mol .

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
140[M]⁺Molecular ion
125[M - CH₃]⁺Loss of a methyl radical from the ethylamine side chain.
111[M - C₂H₅N]⁺Cleavage of the ethylamine side chain.
96[C₅H₃FN]⁺Fragmentation of the pyridine ring.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often used with LC-MS.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution instruments are preferred for accurate mass measurements.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Data Interpretation Rationale:

  • The molecular ion peak [M]⁺ should be observed at m/z 140. The presence of a nitrogen atom will result in an odd molecular weight, consistent with the nitrogen rule.

  • The fragmentation pattern will be characteristic of the structure. The loss of a methyl group (15 Da) to give a fragment at m/z 125 is a common fragmentation pathway for ethylamines.

  • Cleavage of the C-C bond of the ethyl group can lead to the formation of a stable pyridinium ion.

Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of the compound and for separating its enantiomers.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical intermediates.

Experimental Protocol: HPLC Purity Analysis

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Chiral Separation

Since this compound is a chiral molecule, it is crucial to separate and quantify the enantiomers, especially if one enantiomer is the desired product. Chiral HPLC or chiral Gas Chromatography (GC) are the methods of choice.

Experimental Protocol: Chiral HPLC Separation

  • Chiral Stationary Phase (CSP): A column with a chiral selector is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

  • Mobile Phase: The mobile phase composition is critical for achieving separation and is highly dependent on the chosen CSP. It can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions.

  • Detection: UV or a mass spectrometer can be used for detection.

  • Method Development: A screening of different chiral columns and mobile phases is often necessary to find the optimal conditions for enantiomeric resolution.

Integrated Structure Elucidation Workflow

The following diagram illustrates a logical workflow for the comprehensive structure elucidation of this compound.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR Provides Connectivity MS Mass Spectrometry (HRMS) Purification->MS Provides Molecular Formula HPLC_Purity Purity Assessment (Reversed-Phase HPLC) Purification->HPLC_Purity Determines Purity Chiral_HPLC Enantiomeric Separation (Chiral HPLC/GC) Purification->Chiral_HPLC Determines Enantiomeric Ratio Structure_Confirmed Final Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC_Purity->Structure_Confirmed Chiral_HPLC->Structure_Confirmed

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Through a combination of NMR spectroscopy, mass spectrometry, and chromatography, a complete picture of the molecule's identity, purity, and stereochemistry can be obtained. This guide provides a robust framework for researchers and scientists in the pharmaceutical industry to confidently characterize this important building block, ensuring the quality and integrity of the final drug products. The principles and protocols outlined herein are not only applicable to the title compound but can also be adapted for the structure elucidation of a wide range of small organic molecules.

References

1-(5-Fluoropyridin-2-YL)ethanamine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel therapeutics.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis methodologies—with a particular emphasis on stereoselective techniques—and its critical role as a key intermediate in the synthesis of targeted therapies, most notably kinase inhibitors. For researchers and drug development professionals, understanding the nuances of this compound is essential for leveraging its full potential in creating next-generation pharmaceuticals.

Physicochemical Properties and Identification

Accurate identification of this compound is fundamental for its application in research and development. The compound exists as a racemic mixture and as distinct stereoisomers, each with a unique Chemical Abstracts Service (CAS) number.

Identifier Value Source
Chemical Name This compoundChemScene[2]
CAS Number (Racemate) 915720-57-9ChemScene, ChemWhat[2][3]
CAS Number ((S)-enantiomer) 905587-15-7BLDpharm, ChemicalBook[4][5]
CAS Number ((R)-enantiomer dihydrochloride) 1909287-34-8Advanced ChemBlocks[6]
Molecular Formula C₇H₉FN₂ChemScene, ChemicalBook[2][5]
Molecular Weight 140.16 g/mol ChemScene, ChemicalBook[2][5]
SMILES CC(N)C1=NC=C(F)C=C1ChemScene[2]
Physical and Safety Data Value Source
Boiling Point 182.8 ± 25.0 °C at 760 mmHgChemicalBook[5][7]
Storage Conditions Store in freezer (-20°C), under inert atmosphere, and protected from light.BLDpharm, ChemicalBook[4][5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).ChemicalBook[5]

Synthesis and Stereoselective Methodologies

The synthesis of this compound, particularly its enantiomerically pure forms, is a subject of significant interest due to the stereospecific requirements of many of its downstream applications. Both traditional chemical synthesis and modern biocatalytic methods are employed.

Conceptual Chemical Synthesis Pathway

A plausible synthetic route to the racemic amine begins with a suitable fluoropyridine precursor, such as 5-acetyl-2-fluoropyridine. This ketone can undergo reductive amination to yield the target compound. The choice of reducing agent and reaction conditions is critical to optimize yield and minimize side reactions.

cluster_synthesis Conceptual Reductive Amination Pathway start 5-Acetyl-2-fluoropyridine (Ketone Precursor) intermediate Imine Intermediate start->intermediate + NH₃ (Ammonia) - H₂O end This compound (Racemic Product) intermediate->end [H] (e.g., NaBH₃CN, H₂/Pd) cluster_biocatalysis Biocatalytic Synthesis Workflow ketone 5-Acetyl-2-fluoropyridine enzyme Amine Transaminase (ATA) from Vibrio fluvialis ketone->enzyme Substrate amine_donor Isopropylamine (Amine Donor) amine_donor->enzyme Co-substrate product (S)-1-(5-Fluoropyridin-2-yl)ethanamine (>99% ee) enzyme->product Stereoselective Transamination byproduct Acetone enzyme->byproduct cluster_drug_synthesis Role in Kinase Inhibitor Synthesis amine (S)-1-(5-Fluoropyridin-2-yl)ethanamine drug Final Drug Product (e.g., AZD1480) amine->drug Amide bond formation or SNAr reaction scaffold Drug Scaffold (e.g., pyrimidine core) scaffold->drug

References

An In-Depth Technical Guide to (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereocenter adjacent to a fluorinated pyridine ring, makes it a valuable building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 1073149-00-4[1][2]
Molecular Formula C₇H₁₀ClFN₂[1][2]
Molecular Weight 176.62 g/mol [1][2]
Appearance Solid (form may vary)[3]
Purity Typically ≥95%[1]
Storage 2-8°C[1]

Note: Experimental values for melting point and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Chiral Resolution

The enantiomerically pure (S)-amine is crucial for its applications in pharmaceuticals. Both chemical and biocatalytic methods have been explored for its synthesis.

Biocatalytic Synthesis

A notable method for the synthesis of the free base, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, involves the use of a transaminase enzyme. Specifically, an (S)-selective amine transaminase from Vibrio fluvialis has been successfully employed for this transformation.[4] This enzymatic approach offers high enantioselectivity, often yielding the desired enantiomer with excellent purity.[4]

G 1-(5-fluoropyridin-2-yl)ethanone 1-(5-fluoropyridin-2-yl)ethanone Synthesis Vibrio fluvialis Amine Transaminase 1-(5-fluoropyridin-2-yl)ethanone->Synthesis Substrate (S)-1-(5-fluoropyridin-2-yl)ethanamine (S)-1-(5-fluoropyridin-2-yl)ethanamine Synthesis->(S)-1-(5-fluoropyridin-2-yl)ethanamine Product (>99% ee) Acetone Acetone Synthesis->Acetone By-product Amine Donor Amine Donor Amine Donor->Synthesis e.g., Isopropylamine

Caption: Biocatalytic synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine.

Chemical Synthesis and Chiral Resolution

Traditional chemical synthesis of the racemic amine can be followed by chiral resolution to isolate the desired (S)-enantiomer. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent.[5][6] The differing solubilities of these salts allow for their separation by fractional crystallization.[5][6]

Experimental Workflow for Chiral Resolution:

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Protocol for Chiral Resolution (Hypothetical Example):

  • Dissolution: Dissolve the racemic 1-(5-fluoropyridin-2-yl)ethanamine in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent (e.g., L-tartaric acid or a derivative) to the solution.

  • Crystallization: Allow the diastereomeric salts to crystallize, which may be induced by cooling, seeding, or slow evaporation of the solvent.

  • Isolation: Isolate the less soluble diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free amine.

  • Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The resulting enantiomerically enriched amine can be further purified if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified (S)-amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treat with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and distinct aromatic signals for the pyridine ring protons, showing coupling to the fluorine atom. The amine and hydrochloride protons may appear as broad signals.

    • ¹³C NMR: Expected signals for the aliphatic carbons (methine and methyl) and the aromatic carbons of the pyridine ring. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₇H₉FN₂) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine salt, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and a strong C-F stretching band.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity (ee%) of the final product. A suitable chiral stationary phase would be used to separate the (S) and (R) enantiomers.

Applications in Drug Discovery and Development

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is a crucial building block in the synthesis of the potent and selective Janus kinase 2 (JAK2) inhibitor, AZD1480 .[4][7][8] JAK inhibitors are a class of targeted therapies used in the treatment of various cancers and inflammatory diseases.

G cluster_0 Synthesis of AZD1480 (S)-1-(5-fluoropyridin-2-yl)ethanamine (S)-1-(5-fluoropyridin-2-yl)ethanamine Coupling Reaction Coupling Reaction (S)-1-(5-fluoropyridin-2-yl)ethanamine->Coupling Reaction Other Reagents Other Reagents Other Reagents->Coupling Reaction AZD1480 AZD1480 Coupling Reaction->AZD1480 Multi-step Synthesis JAK2 Inhibition JAK2 Inhibition AZD1480->JAK2 Inhibition Mechanism of Action Therapeutic Effect Therapeutic Effect JAK2 Inhibition->Therapeutic Effect Anti-cancer/Anti-inflammatory

References

1-(5-Fluoropyridin-2-YL)ethanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block in modern medicinal chemistry. We will delve into its core chemical properties, including its molecular formula and weight, and explore its physicochemical characteristics, synthesis methodologies, and significant applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed protocols.

Core Chemical Identity

This compound is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and an aminoethyl group at the 2-position of the pyridine ring. The presence of the fluoropyridine moiety is of particular interest in drug design, as the fluorine atom can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity to biological targets.

The fundamental chemical identifiers for this compound are summarized below.

IdentifierValueSource
Molecular Formula C₇H₉FN₂[1][2][3]
Molecular Weight 140.16 g/mol [1][3]
CAS Number 915720-57-9[1][2][4]
IUPAC Name 1-(5-fluoropyridin-2-yl)ethan-1-amineN/A
SMILES CC(N)C1=NC=C(F)C=C1[1]

Note: This compound is chiral and exists as (R) and (S) enantiomers, which may have different CAS numbers (e.g., (S)-enantiomer: 905587-15-7)[3][5]. It is also available as various salts, such as the dihydrochloride form[6][7][8].

Physicochemical and Computational Properties

Understanding the physicochemical profile of this compound is essential for its application in synthesis and drug development.

PropertyValueSource
Boiling Point 182.8 ± 25.0 °C at 760 mmHg[3]
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
LogP 1.2404[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]
Storage Conditions 4°C, protect from light, or under -20°C in an inert atmosphere[1][3][5]

Synthesis and Key Applications

Synthesis Overview

The synthesis of chiral amines like this compound is a focal point of pharmaceutical process chemistry. A prominent method for producing the enantiomerically pure forms involves enzymatic transamination. For instance, the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) has been effectively used for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine[9]. This biocatalytic approach is favored for its high stereoselectivity and environmentally benign reaction conditions, often avoiding the need for harsh reagents or protecting group strategies.

Experimental Protocol: Conceptual Enzymatic Synthesis

Below is a conceptual workflow for the asymmetric synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine using an amine transaminase.

  • Enzyme Preparation: The amine transaminase (e.g., from Vibrio fluvialis) is prepared, potentially in an immobilized form on a solid support like glyoxyl-agarose to enhance stability and enable use in a continuous flow system[9].

  • Reaction Setup: The corresponding ketone precursor, 1-(5-fluoropyridin-2-yl)ethan-1-one, is dissolved in a suitable buffer system. An amine donor, such as isopropylamine, is added in excess.

  • Biocatalytic Conversion: The prepared enzyme is introduced to the reaction mixture. The reaction is maintained at an optimal temperature (e.g., 40-50 °C) and pH, with gentle agitation.

  • Reaction Monitoring: The conversion of the ketone to the desired amine product is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the enzyme is removed (if immobilized, by simple filtration). The aqueous solution is then subjected to an extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography to yield the final high-purity amine.

G cluster_prep 1. Preparation cluster_reaction 2. Biocatalysis cluster_downstream 3. Downstream Processing ketone Ketone Precursor (1-(5-fluoropyridin-2-yl)ethan-1-one) reactor Bioreactor (Controlled pH & Temp) ketone->reactor enzyme Immobilized Amine Transaminase enzyme->reactor donor Amine Donor (e.g., Isopropylamine) donor->reactor extraction Solvent Extraction reactor->extraction Reaction Mixture purification Column Chromatography extraction->purification Crude Product product Final Product (S)-1-(5-Fluoropyridin-2-yl)ethanamine purification->product Purified Amine

References

An In-Depth Technical Guide to the Spectroscopic Data of 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the chiral amine 1-(5-Fluoropyridin-2-yl)ethanamine, a valuable building block in medicinal chemistry. Its structural elucidation through various spectroscopic techniques is crucial for ensuring purity, confirming identity, and understanding its chemical behavior in drug discovery and development pipelines. This document moves beyond a simple data repository to offer insights into the interpretation of the spectra, grounded in the principles of chemical structure and spectroscopic theory.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Notably, it forms the core structure of a novel, orally bioavailable Tropomyosin receptor kinase (Trk) inhibitor, AZ-23. The presence of a fluorine atom on the pyridine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making its precise characterization essential. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data that define this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and data acquisition is critical for reproducibility.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve optimal spectral resolution.

Instrumentation and Data Acquisition:

  • Record spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, acquire data with a standard pulse program, referencing the chemical shifts to the residual solvent peak.

  • For ¹³C NMR, utilize a proton-decoupled pulse sequence to obtain singlets for each unique carbon, improving spectral clarity.

  • For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient, with chemical shifts referenced to an external standard like CFCl₃.

Diagram of the NMR Workflow:

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
H-3 (Pyridine)7.50 - 7.70dddJ(H,H), J(H,F)
H-4 (Pyridine)7.30 - 7.50ddJ(H,H), J(H,F)
H-6 (Pyridine)8.30 - 8.50dJ(H,F)
CH (ethanamine)4.20 - 4.40qJ(H,H)
CH₃ (ethanamine)1.40 - 1.60dJ(H,H)
NH₂ (ethanamine)1.50 - 2.50br s-

Note: Expected values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Expert Interpretation: The pyridine protons will exhibit characteristic downfield shifts due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The fluorine atom at the 5-position will introduce additional splitting (coupling) to the adjacent protons (H-4 and H-6), which is a key diagnostic feature. The ethanamine side chain will show a quartet for the methine proton (CH) coupled to the methyl group and a doublet for the methyl protons (CH₃). The amine protons (NH₂) often appear as a broad singlet and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
C-2 (Pyridine)160 - 165
C-3 (Pyridine)120 - 125
C-4 (Pyridine)135 - 140 (d, J(C,F))
C-5 (Pyridine)155 - 160 (d, J(C,F))
C-6 (Pyridine)145 - 150 (d, J(C,F))
CH (ethanamine)50 - 55
CH₃ (ethanamine)20 - 25

Note: Expected values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions. The carbons on the pyridine ring will show coupling to the fluorine atom.

Expert Interpretation: The carbon directly bonded to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position. The other pyridine carbons will also exhibit smaller through-bond couplings to the fluorine (²JCF, ³JCF). The chemical shifts of the pyridine carbons are influenced by the electronegativity of both the nitrogen and fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine Atom Confirmation

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of fluorine atoms. For this compound, a single resonance is expected.

Expert Interpretation: The chemical shift of the fluorine atom will be characteristic of a fluorine attached to an aromatic pyridine ring. The signal will likely appear as a multiplet due to coupling with the neighboring protons (H-4 and H-6). The magnitude of these coupling constants can provide further structural confirmation. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent technique for both structural verification and purity analysis of fluorinated compounds.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Diagram of the Mass Spectrometry Workflow:

Caption: General workflow for mass spectrometry analysis.

Expected Mass Spectrum Data
  • Molecular Formula: C₇H₉FN₂[2]

  • Molecular Weight: 140.16 g/mol [2]

  • Expected Molecular Ion Peak (M+H)⁺: m/z 141.08

Expert Interpretation of Fragmentation: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected to be the base peak. Under EI conditions or with higher energy in MS/MS experiments, characteristic fragmentation patterns would emerge. A likely fragmentation pathway would involve the loss of the aminoethyl side chain, leading to a fragment corresponding to the 5-fluoropyridine cation. Cleavage of the C-C bond between the methine and the pyridine ring would also be a probable fragmentation route.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the IR spectrum using an FTIR spectrometer.

  • A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3400 - 3250Medium (two bands)
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
N-H Bend (primary amine)1650 - 1580Medium to Strong
C=C and C=N Stretch (aromatic ring)1600 - 1450Medium to Strong
C-F Stretch1250 - 1000Strong
C-N Stretch (aromatic amine)1335 - 1250Strong

Expert Interpretation: The IR spectrum will be characterized by the presence of two N-H stretching bands, which is a hallmark of a primary amine.[3] The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the pyridine ring. A strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹, will be indicative of the C-F stretch, confirming the fluorination of the molecule. The C-N stretching of the aromatic amine will also be a prominent feature.[3]

Conclusion: A Multi-faceted Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound, utilizing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, provides an unambiguous structural confirmation and a benchmark for quality assessment. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the identity and purity of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related fluorinated pyridine compounds in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-YL)ethanamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Key Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a cornerstone of rational drug design. The pursuit of enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles has led to the prominence of specialized building blocks. Among these, 1-(5-Fluoropyridin-2-YL)ethanamine has emerged as a critical chiral amine synthon, finding application in the development of innovative therapeutics targeting a range of diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this important molecule, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the applications that underscore its significance.

Physicochemical Properties and Structural Elucidation

This compound is a chiral primary amine featuring a fluorinated pyridine ring. The presence of the fluorine atom at the 5-position of the pyridine ring significantly influences the molecule's electronic properties, pKa, and lipophilicity, often conferring advantageous properties to the parent drug molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉FN₂ChemScene[1]
Molecular Weight 140.16 g/mol ChemScene[1]
CAS Number (Racemate) 915720-57-9ChemScene[1]
CAS Number ((S)-enantiomer) 905587-15-7BLDpharm[2]
CAS Number ((R)-enantiomer) Dihydrochloride 1909287-34-8Advanced ChemBlocks[3]
CAS Number ((S)-enantiomer) Dihydrochloride 1208893-73-5Biosynth[4]
Appearance Varies (typically a liquid or low-melting solid)N/A
Boiling Point Not readily availableN/A
LogP 1.2404 (calculated)ChemScene[1]
Topological Polar Surface Area (TPSA) 38.91 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the pyridine ring protons, with coupling patterns influenced by the fluorine substituent. The ethylamine side chain would show a quartet for the methine proton and a doublet for the methyl protons. The chemical shifts of the aromatic protons are crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom would show a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 140, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the ethyl side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and a strong C-F stretching band.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in a single, seminal publication. Its emergence is intrinsically linked to the broader development of fluorinated building blocks for the pharmaceutical industry. The importance of its close analog, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, as a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480, suggests that the development of the pyridine analog likely followed a similar trajectory within medicinal chemistry programs.[5]

The discovery and utility of this chiral amine are therefore best understood in the context of its application in specific drug discovery projects. Its value lies in its ability to introduce a chiral center and a fluoropyridine moiety, a common strategy to enhance the drug-like properties of a lead compound.

Synthetic Strategies

The synthesis of this compound can be approached through both racemic and asymmetric routes. The choice of strategy is dictated by the specific requirements of the final application, with enantiomerically pure forms being essential for pharmaceutical use.

Racemic Synthesis

A common approach to the racemic synthesis involves the conversion of a suitable ketone precursor, 1-(5-fluoropyridin-2-yl)ethanone, to the amine.

dot

Racemic_Synthesis cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A 2-Bromo-5-fluoropyridine B 1-(5-Fluoropyridin-2-yl)ethanone A->B Grignard Reaction (e.g., with N-acetyl-N-methoxyacetamide) C This compound (Racemic) B->C Reductive Amination (e.g., NH3, H2, Raney Ni or NaBH3CN, NH4OAc) Asymmetric_Synthesis cluster_0 Prochiral Precursor cluster_1 Chiral Product A 1-(5-Fluoropyridin-2-yl)ethanone B (S)- or (R)-1-(5-Fluoropyridin-2-YL)ethanamine A->B Asymmetric Reductive Amination (Chiral Catalyst, e.g., Ru- or Rh-based) Enzymatic_Synthesis cluster_0 Substrates cluster_1 Products A 1-(5-Fluoropyridin-2-yl)ethanone Catalyst Transaminase Enzyme (e.g., ATA) A->Catalyst B Amine Donor (e.g., Isopropylamine) B->Catalyst D (S)- or (R)-1-(5-Fluoropyridin-2-YL)ethanamine E Ketone Byproduct (e.g., Acetone) Catalyst->D Catalyst->E Chiral_Resolution A Racemic this compound C Diastereomeric Salts A->C Salt Formation B Chiral Resolving Agent (e.g., Tartaric Acid Derivative) B->C D Separation by Crystallization C->D E Liberation of Enantiomers D->E F (S)-Enantiomer E->F G (R)-Enantiomer E->G

References

Chiral properties of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Properties of 1-(5-Fluoropyridin-2-YL)ethanamine

Introduction

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, safety, and efficacy.[1] A significant portion of drugs currently on the market are chiral, and often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.[2] this compound is a chiral primary amine that has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. Its structural motif is found in several potent drug candidates, particularly orexin receptor antagonists developed for the treatment of insomnia.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chiral properties of this compound. We will delve into the practical methodologies for its synthesis, separation into single enantiomers, and the analytical techniques required to verify enantiomeric purity. The protocols and insights provided herein are grounded in established chemical principles and are designed to be directly applicable in a research and development setting.

Synthesis of Racemic this compound

The most direct and common laboratory-scale approach to synthesizing the racemic mixture of this compound is through the reductive amination of the corresponding ketone, 1-(5-fluoropyridin-2-yl)ethanone. This method is robust and generally high-yielding.

Experimental Protocol: Reductive Amination

Objective: To synthesize racemic this compound from 1-(5-fluoropyridin-2-yl)ethanone.

Materials:

  • 1-(5-fluoropyridin-2-yl)ethanone

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in methanol (approx. 0.2 M concentration).

    • Add a large excess of the amine source, such as ammonium acetate (approx. 10 eq) or a 7N solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Slowly add the reducing agent, sodium cyanoborohydride (approx. 1.5 eq), portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood. STAB is a milder and often safer alternative.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol on a rotary evaporator.

    • Add dichloromethane (DCM) and saturated aqueous NaHCO₃ solution to the residue.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude amine can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5-1% triethylamine to prevent streaking.

Strategies for Obtaining Enantiopure Forms

The separation or direct synthesis of single enantiomers is paramount for developing chiral drug candidates.[1] We will explore the two primary strategies for obtaining enantiopure this compound: classical chiral resolution and modern asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested, robust, and industrially scalable method for separating enantiomers.[5] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. This solubility difference allows for their separation by fractional crystallization.[5][6]

G cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic Amine (R/S)-1-(5-F-Py-2-yl)ethanamine mix Mix in Suitable Solvent (e.g., Ethanol/Water) racemate->mix agent Chiral Resolving Agent (e.g., (+)-DBTA) agent->mix crystal Fractional Crystallization (Cooling/Evaporation) mix->crystal filter Filtration crystal->filter salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine:(+)-DBTA) filter->salt Solid mother_liquor Mother Liquor (Enriched in (R)-Amine:(+)-DBTA) filter->mother_liquor Liquid liberation1 Liberate Free Amine (Add Base, e.g., NaOH) salt->liberation1 liberation2 Liberate Free Amine (Add Base, e.g., NaOH) mother_liquor->liberation2 enantiomer1 Enantiopure (S)-Amine liberation1->enantiomer1 enantiomer2 Enriched (R)-Amine liberation2->enantiomer2

Protocol: Screening for Chiral Resolving Agents

The success of a classical resolution hinges on finding the right combination of resolving agent and solvent system. An initial screening process is therefore essential.

Objective: To identify an effective chiral resolving agent and solvent for the separation of this compound enantiomers.

Materials:

  • Racemic this compound

  • A selection of chiral resolving acids (see Table 1)

  • A range of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Water, and mixtures thereof)

  • Small vials or a 96-well plate for screening

  • Chiral HPLC setup for analysis

Step-by-Step Procedure:

  • Initial Screening:

    • In an array of vials, dissolve a small amount of the racemic amine.

    • Add 0.5 molar equivalents of each selected chiral resolving agent to different vials. Using 0.5 eq is often the most efficient method for a rapid evaluation of enantiomeric enrichment.[6]

    • Add a selection of solvents or solvent mixtures to each vial.

    • Allow the vials to stand at room temperature, then cool to induce crystallization. Observe for the formation of crystalline salts.

  • Analysis of Solids:

    • Isolate any crystalline salts that form by filtration.

    • Liberate the free amine from a small sample of the salt by dissolving it in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous base (e.g., 1M NaOH).

    • Analyze the organic layer by chiral HPLC to determine the enantiomeric excess (e.e.) of the amine.

  • Optimization:

    • For the most promising "hits" (combinations that show significant enantiomeric enrichment), perform a more detailed optimization.

    • Vary the stoichiometry (e.g., use a full 1.0 eq of the resolving agent), solvent composition, concentration, and crystallization temperature to maximize the yield and enantiomeric excess of the desired diastereomeric salt.

Resolving AgentTypeRationale / Comments
(+)-Dibenzoyl-D-tartaric acid (DBTA)Tartaric Acid DerivativeCommonly effective for primary amines. Both enantiomers are commercially available.
(-)-Di-p-toluoyl-L-tartaric acid (DTTA)Tartaric Acid DerivativeAnother widely used tartaric acid derivative with different steric/electronic properties.
(S)-(+)-Mandelic AcidMandelic AcidA smaller, less complex resolving agent. Can sometimes form salts with better crystallization properties.
(1R)-(-)-10-Camphorsulfonic acidCamphorsulfonic AcidA strong acid that readily forms salts. Often successful when other agents fail.[5]
(S)-(+)-O-Acetylmandelic acidMandelic Acid DerivativeThe acetyl group can alter solubility profiles and improve resolution efficiency.
Table 1: Recommended Chiral Resolving Agents for Screening with this compound.
Asymmetric Synthesis via Enzymatic Transamination

Asymmetric synthesis, which creates the desired enantiomer directly, is an elegant and increasingly popular strategy.[7] For chiral amines, amine transaminases (ATAs) have emerged as powerful biocatalysts. These enzymes transfer an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, creating a chiral amine with high enantioselectivity.

Research has demonstrated the successful synthesis of the closely related (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine using an (S)‐selective amine transaminase from Vibrio fluvialis (Vf‐ATA).[8] This approach avoids the 50% theoretical yield limit of classical resolution and reduces waste, aligning with the principles of green chemistry.

G cluster_input Inputs cluster_process Biocatalytic Process cluster_output Outputs ketone Prochiral Ketone 1-(5-F-Py-2-yl)ethanone reaction Enzymatic Reaction (Buffer, Temp Control) ketone->reaction donor Amine Donor (e.g., Isopropylamine) donor->reaction enzyme Amine Transaminase (ATA) + Pyridoxal 5'-phosphate (PLP) cofactor enzyme->reaction product Enantiopure Amine (e.g., (S)-Amine) reaction->product coproduct Co-product (e.g., Acetone) reaction->coproduct

Protocol: Asymmetric Synthesis using an Amine Transaminase

Objective: To synthesize enantiopure (S)-1-(5-Fluoropyridin-2-yl)ethanamine using a commercially available (S)-selective amine transaminase.

Materials:

  • 1-(5-fluoropyridin-2-yl)ethanone

  • (S)-selective Amine Transaminase (ATA) kit (available from various suppliers)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Isopropylamine (amine donor)

  • Buffer solution (e.g., potassium phosphate, pH 8.0)

  • Dimethyl sulfoxide (DMSO) as a co-solvent

  • Shaking incubator

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

Step-by-Step Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0).

    • Add the PLP cofactor to the concentration recommended by the enzyme supplier (typically ~1 mM).

    • Add the amine donor, isopropylamine, to a high concentration (e.g., 0.5 - 1.0 M) to drive the reaction equilibrium.

    • Add the ATA enzyme.

    • Dissolve the substrate, 1-(5-fluoropyridin-2-yl)ethanone, in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 10-50 mM. DMSO is often used as a co-solvent to improve substrate solubility.[8]

  • Incubation:

    • Seal the vessel and place it in a shaking incubator at the optimal temperature for the enzyme (typically 30-40 °C).

    • Allow the reaction to proceed for 24-48 hours. Monitor the conversion by taking small aliquots and analyzing them by HPLC or GC.

  • Work-up and Extraction:

    • Once the reaction is complete, adjust the pH of the mixture to >10 with aqueous NaOH to ensure the product amine is in its free base form.

    • Extract the product with an organic solvent like ethyl acetate or MTBE (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or SFC analysis. Yields are often high, with e.e. values frequently exceeding 99%.[8]

Analytical Techniques for Chiral Purity Determination

Accurate determination of enantiomeric excess is crucial for both process development and quality control.[9] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the gold-standard techniques for this purpose.[9][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are exceptionally versatile and widely used for separating a broad range of chiral molecules, including amines.[10][11]

Protocol: Chiral HPLC Method Development

Objective: To develop a reliable chiral HPLC method for separating the enantiomers of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral columns (see Table 2 for recommendations)

  • HPLC-grade solvents: Hexane (or Heptane), Isopropanol (IPA), Ethanol (EtOH)

  • Basic additive: Diethylamine (DEA) or Ethanolamine (ETA)

Column NameStationary Phase TypeTypical Mobile PhaseRationale
Chiralpak® IA / ADImmobilized Amylose / Amylose DerivativeNormal Phase: Hexane/IPA or Hexane/EtOHBroad selectivity. Immobilized phases are robust and compatible with a wider range of solvents.
Chiralcel® OD / OJCoated Cellulose / Cellulose DerivativeNormal Phase: Hexane/IPA or Hexane/EtOHHistorically the most widely used CSPs with a vast number of successful applications.[10]
Lux® Cellulose-1 / Amylose-2Cellulose / Amylose DerivativeNormal Phase: Hexane/IPA or Hexane/EtOHHigh-performance columns known for excellent resolution capabilities.
Table 2: Recommended Chiral HPLC Columns for Screening.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic material in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.[11]

  • Initial Screening Conditions:

    • Mode: Normal Phase is typically the first choice for chiral separations of amines.

    • Mobile Phase: Start with a simple isocratic mixture, such as 90:10 Hexane:IPA. Add a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase. This is critical for obtaining good peak shape and preventing tailing for basic analytes like amines.[11]

    • Flow Rate: Set to 1.0 mL/min for a standard 4.6 mm ID column.[11]

    • Detection: Use a UV detector set to a wavelength where the analyte absorbs, typically around 254 nm or 265 nm for a pyridine ring.

    • Temperature: Maintain the column at a constant ambient temperature, such as 25 °C, for reproducibility.[11]

  • Method Optimization:

    • If no separation is observed, screen different columns and vary the alcohol modifier (e.g., switch from IPA to EtOH).

    • If partial separation is seen, optimize the resolution by adjusting the ratio of hexane to alcohol. Decreasing the percentage of alcohol will generally increase retention and may improve separation.

    • The choice and concentration of the basic additive can also be fine-tuned to improve peak shape.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption (making it a "greener" technique).[11] It uses supercritical CO₂ as the primary mobile phase, modified with a small amount of an organic solvent like methanol. The same polysaccharide-based CSPs used in HPLC are also effective in SFC.[11]

Applications in Drug Discovery

The enantiomers of this compound are valuable chiral building blocks. The 5-fluoropyridine moiety is a common feature in modern medicinal chemistry, often used to modulate physicochemical properties like metabolic stability and receptor binding affinity. Specifically, this chiral amine is a precursor for synthesizing orexin receptor antagonists, a novel class of drugs for treating insomnia by regulating the sleep-wake cycle.[3][4] For example, the core structure is related to intermediates used in the synthesis of compounds like MK-6096 and E2006, which have been investigated in clinical trials.[3][4] The precise stereochemistry of the ethylamine side chain is critical for achieving the correct three-dimensional orientation required for potent binding to the orexin receptors.

Conclusion

This compound is a molecule of significant interest in pharmaceutical research. Understanding and controlling its chiral properties is not merely an academic exercise but a prerequisite for its successful application in drug development. This guide has provided a comprehensive framework covering the synthesis of the racemate, robust strategies for obtaining single enantiomers through both classical resolution and asymmetric biocatalysis, and the essential analytical methods for verifying enantiopuricurity. By leveraging these detailed protocols and insights, researchers can confidently and efficiently incorporate this valuable chiral building block into their synthetic and drug discovery programs.

References

Technical Guide: Safety and Handling of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the safe handling, storage, and emergency management of 1-(5-Fluoropyridin-2-YL)ethanamine (CAS No. 915720-57-9). As a fluorinated aminopyridine derivative, this compound requires stringent safety protocols rooted in an understanding of its potential toxicological profile and chemical reactivity. This guide is designed to empower laboratory personnel with the knowledge to mitigate risks and ensure a safe research environment.

Hazard Identification & Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause significant irritation and respiratory effects.[1][2][3] A thorough understanding of its hazards is the foundation of safe handling.

1.1 GHS Classification

The known GHS classifications for this compound are summarized below. These classifications mandate specific precautionary measures to prevent injury.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][4]
Eye Irritation2AH319: Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][4]

1.2 Toxicological Rationale: Insights from Aminopyridines

While specific toxicological data for this compound is limited, the aminopyridine structural class provides critical insights. Monoaminopyridines are recognized by the U.S. Environmental Protection Agency (EPA) as acutely toxic compounds that are readily absorbed through the skin and gastrointestinal tract.[5]

  • Mechanism of Toxicity: The primary toxic action of aminopyridines involves the blockage of voltage-gated potassium channels.[5][6][7] This disruption of normal neuronal function can lead to hyperexcitability of the central nervous system, manifesting in symptoms like tremors, convulsions, and in severe cases, respiratory arrest or heart failure.[6][8]

  • Dermal Absorption: A critical consideration is the high potential for dermal absorption.[5] A documented fatality involving a related compound, 2-aminopyridine, occurred after a worker was exposed to a spill and continued working in contaminated clothing.[5] This underscores that skin contact is a primary and dangerous route of exposure.

  • Irritant Properties: The GHS classification is supported by data on analogous compounds. 2-Aminopyridine is known to be a severe skin and eye irritant.[5]

The presence of a fluorine atom can influence the compound's reactivity and metabolic profile, necessitating a cautious approach that respects both the aminopyridine core and the properties of organofluorine compounds.

Risk Assessment and the Hierarchy of Controls

Before any procedure involving this compound, a formal risk assessment must be conducted. The hierarchy of controls provides a systematic framework for minimizing exposure.

  • Engineering Controls: This is the most critical layer of protection. All work with this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).[10] Work areas should be clearly demarcated.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is mandatory. It does not replace the need for engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE based on the known hazards of aminopyridines and fluorinated compounds.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[9][11] A face shield should be worn over goggles during procedures with a high splash risk.[12]Protects against serious eye irritation (H319) from splashes or airborne particles.[1]
Hand Protection Nitrile gloves are recommended.[11][13] Consider double-gloving. Inspect gloves before use and change them immediately if contamination is suspected or after 30-60 minutes of use.[12]Prevents skin irritation (H315) and, crucially, systemic toxicity from dermal absorption, a known hazard for aminopyridines.[1][5]
Body Protection A flame-resistant lab coat, fully buttoned, worn over non-synthetic clothing.[11] An apron may be required for larger quantities.Protects skin from accidental spills and splashes.[9]
Footwear Closed-toe, closed-heel shoes made of a durable, non-absorbent material.[11]Protects feet from spills and falling objects.
Respiratory Protection Not typically required if all work is conducted within a certified fume hood. For spill cleanup or emergencies outside a hood, a NIOSH/MSHA-approved respirator is necessary.[9][11]Mitigates the risk of respiratory tract irritation (H335).[1]

Standard Operating Procedure (SOP) for Handling

This SOP details the workflow for safely handling this compound from receipt to use.

4.1 Receiving and Storage

  • Upon receipt, inspect the container for damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[10][13] Manufacturer data suggests storage at 4°C, protected from light.[14]

  • Ensure the container is tightly closed and clearly labeled.[1]

  • Store in a locked cabinet or poison room to restrict access.[1][9]

4.2 Experimental Workflow

cluster_prep Preparation Phase cluster_handling Active Handling in Fume Hood cluster_cleanup Post-Experiment prep_start Don Full PPE verify_hood Verify Fume Hood Function prep_start->verify_hood gather_mats Gather Materials & Spill Kit verify_hood->gather_mats weigh Weigh Compound gather_mats->weigh Enter Hood dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Complete Experiment waste Segregate & Label Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: General workflow for handling this compound.

  • Preparation: Before handling, don all required PPE. Verify that the chemical fume hood is operational. Ensure a spill kit and appropriate waste containers are readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a disposable weighing boat to minimize contamination of balances. Avoid generating dust.[9]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After completing the task, decontaminate all surfaces and equipment. Carefully remove and dispose of PPE. Wash hands thoroughly with soap and water.

Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Classification: Any material contaminated with this compound must be treated as hazardous waste.[1]

  • Segregation: Collect all waste (solid, liquid, contaminated PPE) in dedicated, clearly labeled, and sealed containers.[10][15] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of waste through your institution's Environmental Health and Safety (EHS) office, following all federal, state, and local regulations.[1] Never pour this chemical down the drain.[13]

Emergency Response Protocols

Rapid and correct response during an emergency is crucial to minimizing harm.

cluster_assessment Initial Assessment cluster_major_response Major Spill Response cluster_minor_response Minor Spill Response (If Trained) spill Spill Occurs is_minor Is the spill minor, contained, and non-volatile? spill->is_minor evacuate Evacuate Immediate Area is_minor->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) is_minor->ppe Yes alert Alert Others & Supervisor evacuate->alert call_ehs Call EHS/Emergency Response alert->call_ehs secure Secure Area (Close Doors) call_ehs->secure contain Contain with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Collect into Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon report Report Incident to Supervisor decon->report

Caption: Decision logic for responding to a chemical spill.

6.1 Personal Exposure

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing.[1][16] Seek immediate medical attention.[1] Show the SDS to the physician.

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][17] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][17] Seek immediate medical attention.[1]

6.2 Spills and Leaks

  • Minor Spill (Contained in Fume Hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or cat litter.[1][13][16]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[18]

    • Decontaminate the area with a suitable cleaning agent.

    • Report the incident to your supervisor.

  • Major Spill (Outside Fume Hood or Large Volume):

    • Evacuate the immediate area and alert all nearby personnel.[16]

    • If safe to do so, close the door to the laboratory to contain vapors.

    • Contact your institution's EHS or emergency response team immediately.[16]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

References

Preserving the Integrity of 1-(5-Fluoropyridin-2-YL)ethanamine: A Guide to Optimal Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(5-Fluoropyridin-2-YL)ethanamine is a critical building block in modern medicinal chemistry and drug discovery, valued for its role in the synthesis of novel therapeutic agents. The integrity of this compound is paramount; its degradation can compromise experimental outcomes, lead to the formation of confounding impurities, and ultimately delay research and development timelines. This technical guide provides a comprehensive, scientifically-grounded framework for the optimal storage, handling, and stability assessment of this compound. Moving beyond simple procedural lists, this document elucidates the chemical principles dictating its stability and offers field-proven protocols to ensure its viability for research applications.

Foundational Understanding: Physicochemical Profile

A thorough understanding of the molecular properties of this compound is the bedrock of establishing correct storage protocols. The molecule's structure, featuring a fluorinated pyridine ring and a primary amine on an ethyl side chain, presents specific vulnerabilities to environmental factors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915720-57-9[1][2]
Molecular Formula C₇H₉FN₂[1]
Molecular Weight 140.16 g/mol [1]
Boiling Point 182.8 ± 25.0 °C at 760 mmHg[3]
Purity (Typical) ≥95-97%[1][4]
Appearance Varies (often an oil or low-melting solid)N/A

The presence of the basic amine group (pKa estimated in the range of 8-9) and the electron-deficient, fluorinated pyridine ring dictates the compound's susceptibility to specific degradation pathways.

The Causality of Degradation: Key Factors Influencing Stability

The stability of this compound is not absolute. It is a function of its environment. The following factors are primary drivers of its potential degradation.

Temperature

Thermal energy can accelerate decomposition reactions. While the compound is chemically stable at room temperature for shipping, long-term storage at elevated temperatures can promote unspecified degradation pathways.[1] For long-term viability, reduced temperatures are essential to minimize kinetic activity.

Atmospheric Exposure: Oxygen and Moisture

The primary amine is susceptible to oxidation , which can lead to the formation of imines, oxides, or other degradation products. Furthermore, many amine-containing compounds are hygroscopic , readily absorbing atmospheric moisture. The fluorine atom on the pyridine ring, while generally stable, can be susceptible to nucleophilic substitution (hydrolysis) under harsh conditions, potentially replacing the fluorine with a hydroxyl group.[5] For these reasons, exposure to air should be minimized. Safety data sheets for analogous fluorinated pyridines and amines consistently recommend handling and storing under an inert gas.

Light (Photostability)

Pyridine and its derivatives can be sensitive to light. UV radiation can provide the activation energy for photochemical reactions, leading to the formation of radical species and subsequent degradation.[5] Therefore, protection from light is a critical storage parameter.[1]

Compound This compound (C₇H₉FN₂) Temp Elevated Temperature Thermal Thermal Decomposition Temp->Thermal Air Atmosphere (O₂, H₂O) Oxidation Oxidation (Amine Group) Air->Oxidation Hydrolysis Hydrolysis (Hygroscopicity) Air->Hydrolysis Light UV Light Photo Photodegradation Light->Photo Thermal->Compound Oxidation->Compound Hydrolysis->Compound Photo->Compound

Caption: Key environmental factors leading to potential degradation pathways.

Field-Proven Protocols for Storage and Handling

Adherence to rigorous storage and handling protocols is non-negotiable for maintaining the compound's purity and ensuring the validity of experimental data.

Optimal Storage Conditions

The consensus from supplier data sheets points to a multi-faceted approach to storage.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationaleSource
Temperature Long-term: ≤ -20°C (Freezer) Short-term: 2-8°C (Refrigerator) Minimizes thermal degradation and slows potential reactions.[1][3]
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the amine and minimizes contact with atmospheric moisture.
Light Protect from light. Use amber glass vials or store in a dark location.Prevents light-induced photochemical degradation.[1]
Container Tightly sealed, chemically-resistant glass containers.Prevents atmospheric contamination and ensures no leaching from the container.[6]
Standard Operating Procedure (SOP) for Handling

All operations should be conducted with the assumption that the compound is hazardous until proven otherwise.

  • Engineering Controls : All handling, including weighing and solution preparation, must occur within a certified chemical fume hood to prevent inhalation of vapors.[7][8]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and chemical splash goggles.[8][9]

  • Inert Atmosphere Aliquoting : For long-term storage, it is advisable to aliquot the compound upon receipt. This minimizes the number of times the primary container is opened, reducing exposure to air and moisture. If possible, perform this in a glove box.

  • Spill Response : In case of a spill, absorb the material with an inert substance like vermiculite or sand.[8] Collect the material into a sealed container for proper waste disposal. Ensure the area is well-ventilated.[10]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.[9]

Start Receive Compound Check Verify CoA & Inspect Container Seal Start->Check Aliquot_Q Aliquot for Working Stocks? Check->Aliquot_Q Seal OK End End Check->End Seal Damaged (Contact Supplier) Store_Bulk Store Bulk Container (See Table 2) Use Use in Experiment Store_Bulk->Use Aliquot_Q->Store_Bulk No Aliquot_P Aliquot Under Inert Gas in Fume Hood/Glove Box Aliquot_Q->Aliquot_P Yes Store_Aliquot Store Aliquots (See Table 2) Aliquot_P->Store_Aliquot Store_Aliquot->Use Use->End

Caption: Recommended workflow for receiving and storing the compound.

Self-Validating Systems: Purity and Stability Assessment

Trust in your starting material requires periodic verification. A robust analytical workflow is essential to confirm the purity of a new batch and to investigate potential degradation if experimental results are anomalous.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of non-volatile organic compounds.[11] A reversed-phase method is typically suitable for aminopyridine derivatives.[12][13]

Protocol 1: Representative RP-HPLC Method for Purity Analysis

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient : A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Accurately weigh and dissolve the compound in the mobile phase (at 50:50 A:B) to a concentration of approximately 0.5-1.0 mg/mL.[12]

  • Data Analysis : Purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks.

Confirmatory Technique: Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy serves as a powerful tool to confirm the structural integrity of the compound. The resulting spectrum should be compared against a reference spectrum from a trusted source or from the initial batch to identify any new signals that might indicate the presence of degradation products.[12]

Conclusion

The chemical reactivity inherent in this compound makes it a valuable synthetic intermediate but also renders it susceptible to degradation if not stored and handled with scientific rigor. The core principles of safeguarding this compound are the exclusion of light, atmospheric oxygen, and moisture, combined with storage at reduced temperatures (ideally -20°C for long-term preservation). By implementing the detailed protocols in this guide—from initial handling to periodic analytical verification—researchers can ensure the integrity of their material, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

Methodological & Application

Application Note: A Strategic Guide to the Synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. It serves as a critical structural motif and key building block for a range of pharmacologically active molecules, most notably as the core of novel, orally bioavailable Tropomyosin receptor kinase (TRK) inhibitors such as AZ-23.[1] The incorporation of the fluoropyridine moiety often enhances metabolic stability and modulates pharmacokinetic properties, making this compound a valuable target for synthetic chemists.

This application note provides a comprehensive, in-depth guide for the synthesis of this compound, starting from the readily available precursor, 2-amino-5-fluoropyridine. The guide is structured to provide not only step-by-step protocols but also the underlying strategic rationale for each transformation. We will detail a robust two-stage synthetic pathway that proceeds through a key ketone intermediate. Furthermore, we will address the critical aspect of chirality by presenting methodologies for both racemic synthesis followed by classical resolution and a more advanced approach involving direct asymmetric synthesis, catering to the diverse needs of research and process development professionals.

Section 1: Overall Synthetic Strategy

The direct conversion of the 2-amino group of 2-amino-5-fluoropyridine into the desired 1-aminoethyl side chain is not synthetically feasible in a single step. Therefore, a strategic two-stage approach is employed. This strategy hinges on first transforming the starting material into a key intermediate, 2-acetyl-5-fluoropyridine, which then serves as the direct precursor to the target amine via reductive amination.

The two core stages are:

  • Stage 1: Synthesis of the Ketone Intermediate. The amino group of 2-amino-5-fluoropyridine is first converted into a halide (e.g., bromide) via a Sandmeyer-type reaction. This halide is a versatile handle for subsequent carbon-carbon bond formation. A palladium-catalyzed cross-coupling reaction is then used to introduce the acetyl group, yielding 2-acetyl-5-fluoropyridine.

  • Stage 2: Formation of the Target Amine. The ketone intermediate undergoes reductive amination. This process converts the carbonyl group into the target primary amine, this compound. We will explore methods to produce this as a racemic mixture and as a single enantiomer.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis Start 2-Amino-5-fluoropyridine Step1 Diazotization & Bromination (Sandmeyer Reaction) Start->Step1 Intermediate1 2-Bromo-5-fluoropyridine Step1->Intermediate1 Step2 Pd-Catalyzed Acetylation (Stille or Suzuki Coupling) Intermediate1->Step2 Ketone 2-Acetyl-5-fluoropyridine (Key Intermediate) Step2->Ketone ReductiveAmination Reductive Amination Ketone->ReductiveAmination Asymmetric Asymmetric Reductive Amination Ketone->Asymmetric (Direct, Enantiopure) Racemic Racemic Product ReductiveAmination->Racemic Resolution Chiral Resolution Racemic->Resolution (Enantiopure) FinalProduct This compound (Target Molecule) Resolution->FinalProduct (Enantiopure) Asymmetric->FinalProduct (Direct, Enantiopure)

Caption: Overall workflow for the synthesis of this compound.

Section 2: Protocol for Stage 1 - Synthesis of 2-Acetyl-5-fluoropyridine

This stage involves two critical transformations: converting the unreactive amino group into a versatile bromide and then using this handle to install the required acetyl group.

Protocol 2.1: Diazotization and Bromination of 2-Amino-5-fluoropyridine

Principle: The Sandmeyer reaction is a classical and reliable method for converting an aromatic amino group into a halide. The amine is first treated with a nitrite source under acidic conditions to form a diazonium salt. This in-situ generated salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the corresponding aryl bromide.

Materials:

  • 2-Amino-5-fluoropyridine

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Caution: Diazonium salt intermediates are potentially unstable. Perform the reaction at low temperatures and behind a safety shield.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-fluoropyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 to -5 °C. Slowly add 48% HBr (approx. 4.0 eq) while maintaining the internal temperature below 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 0 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr (approx. 2.0 eq) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition.

  • Cool the reaction mixture to room temperature and basify carefully with saturated NaHCO₃ solution until the pH is ~8.

  • Extract the product with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude 2-bromo-5-fluoropyridine can be purified by column chromatography on silica gel.

Protocol 2.2: Palladium-Catalyzed Acetylation

Principle: A Stille cross-coupling reaction is an effective method for forming a C-C bond between an organohalide and an organotin compound, catalyzed by a palladium complex. Here, 2-bromo-5-fluoropyridine is coupled with tributyl(1-ethoxyvinyl)tin. The resulting enol ether is then hydrolyzed under acidic conditions to unmask the ketone.

Materials:

  • 2-Bromo-5-fluoropyridine (from step 2.1)

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or dioxane

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Caution: Organotin compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a dry, argon-purged flask, add 2-bromo-5-fluoropyridine (1.0 eq), anhydrous toluene, and tributyl(1-ethoxyvinyl)tin (1.2 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the starting bromide is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature. Add 2M HCl solution and stir vigorously for 1-2 hours to effect hydrolysis of the enol ether.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-acetyl-5-fluoropyridine.

Section 3: Protocol for Stage 2 - Synthesis of the Target Amine

With the key ketone intermediate in hand, the final step is the conversion of the carbonyl to an amine.

Method A: Racemic Synthesis via Direct Reductive Amination

Principle: This one-pot reaction combines the ketone, an ammonia source, and a reducing agent.[2] The ketone and ammonia first form an imine intermediate in equilibrium, which is then reduced in situ to the amine. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the imine over the ketone under mildly acidic conditions, driving the reaction to completion.[3]

Caption: Simplified mechanism of reductive amination.

Materials:

  • 2-Acetyl-5-fluoropyridine (from Stage 1)

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 1M solution

Procedure:

  • Caution: Sodium cyanoborohydride is highly toxic and releases HCN gas upon contact with strong acids. Handle with extreme care.

  • Dissolve 2-acetyl-5-fluoropyridine (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) to the solution and stir until dissolved.

  • Adjust the pH of the solution to 6-7 by adding a few drops of glacial acetic acid.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, monitoring for any temperature increase.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.

  • Quench the reaction carefully by adding 1M NaOH solution until the pH is >10 to decompose any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with DCM (3 x volumes).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to give the crude racemic this compound.

  • Purify via silica gel chromatography if necessary.

Parameter Typical Value
Starting Material2-Acetyl-5-fluoropyridine
Ammonia SourceAmmonium Acetate
Reducing AgentSodium Cyanoborohydride
SolventMethanol
TemperatureRoom Temperature
Typical Yield60-85%
Product FormRacemic Mixture
Method B: Asymmetric Approaches

For pharmaceutical applications, obtaining a single enantiomer is essential. This can be achieved either by separating the racemic mixture or by synthesizing the desired enantiomer directly.

Option 1: Asymmetric Reductive Amination (ARA)

Principle: This advanced method utilizes a chiral catalyst to directly produce the target amine with high enantioselectivity, avoiding the material loss inherent in resolution. Iridium-based catalysts paired with chiral diamine ligands have proven highly effective for the asymmetric reductive amination of 2-acylpyridines.[1] This approach is highly efficient and scalable.

Protocol Outline (based on literature):

  • A pressure-rated vessel is charged with the 2-acetyl-5-fluoropyridine (1.0 eq), an amine source (e.g., p-anisidine for a protected intermediate), a chiral iridium catalyst (e.g., [Cp*IrCl₂]₂ with a chiral diamine ligand), and a suitable solvent (e.g., dichloroethane).

  • The vessel is purged and pressurized with hydrogen gas (H₂).

  • The reaction is stirred at an elevated temperature until completion.

  • After work-up and purification, a highly enantioenriched amine is obtained. The protecting group (if used) can be removed in a subsequent step. This method often achieves high yields (>90%) and excellent enantiomeric excess (>95% ee).

Option 2: Classical Chiral Resolution

Principle: This well-established technique separates the two enantiomers from the racemic mixture produced in Method A.[4] A chiral resolving agent, which is a pure enantiomer of a chiral acid, is added to the racemic amine. This forms two diastereomeric salts with different physical properties, primarily solubility. Fractional crystallization can then be used to isolate one of the diastereomeric salts. Finally, treatment with a base liberates the pure enantiomer of the target amine.[5]

Protocol:

  • Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent, heating gently if necessary. Common agents are listed in the table below.

  • Slowly add the resolving agent solution to the amine solution. A salt will typically precipitate immediately or upon cooling.

  • Heat the mixture to reflux to obtain a clear solution, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization.

  • Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • To recover the free amine, suspend the salt in a mixture of DCM and 1M NaOH solution. Stir until the solid dissolves and the layers are clear.

  • Separate the organic layer, extract the aqueous layer with more DCM, combine the organic phases, dry over MgSO₄, and concentrate to yield the enantiomerically enriched amine.

  • The enantiomeric excess (e.e.) should be determined by chiral HPLC.

Common Chiral Resolving Agents for Amines
(+)- or (-)-Tartaric acid
(+)- or (-)-Dibenzoyltartaric acid
(+)- or (-)-Mandelic acid
(+)- or (-)-Camphorsulfonic acid

References

Application Notes and Protocols for the Utilization of 1-(5-Fluoropyridin-2-YL)ethanamine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Fluoropyridinyl Ethylamine Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a central goal for medicinal chemists. Success in this endeavor hinges on the rational design of molecular scaffolds that can form high-affinity, selective interactions within this highly conserved pocket. The chiral amine, 1-(5-fluoropyridin-2-yl)ethanamine, represents a privileged building block in this context, offering a combination of features that address key challenges in kinase inhibitor design.

The strategic incorporation of a fluorine atom onto the pyridine ring is a well-established medicinal chemistry tactic. Fluorine's high electronegativity can lower the pKa of the pyridine nitrogen, modulating its hydrogen bonding capabilities and overall physicochemical properties.[2] This can lead to improved metabolic stability by blocking potential sites of oxidative metabolism and can fine-tune the molecule's lipophilicity and membrane permeability.[3][4]

Furthermore, the chiral ethylamine side chain provides a critical three-dimensional vector. This allows for the precise positioning of larger substituent groups out of the ATP-binding pocket and into the more variable solvent-exposed region, a key strategy for achieving kinase selectivity. The amine itself can act as a crucial hydrogen bond donor or acceptor, further anchoring the inhibitor to the kinase.

A prime exemplar of the utility of this scaffold is found in the discovery of AZD1480 , a potent and selective inhibitor of Janus-associated kinase 2 (JAK2).[5][6] The (S)-enantiomer of a close analog, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, serves as a key intermediate in the synthesis of AZD1480, highlighting the scaffold's direct applicability in developing clinically relevant kinase inhibitors.[7][8] The JAK-STAT signaling pathway is frequently dysregulated in myeloproliferative neoplasms and various solid tumors, making JAK2 a high-value therapeutic target.[9][10]

This guide provides an in-depth overview of the application of this compound in kinase inhibitor development, with a focus on its role in targeting the JAK2 kinase. We present detailed protocols for the synthesis, biochemical evaluation, and cellular characterization of inhibitors derived from this valuable scaffold.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in drug design and for the development of robust analytical and screening assays.

PropertyValueSource
Molecular Formula C₇H₉FN₂[10]
Molecular Weight 140.16 g/mol [10]
CAS Number 915720-57-9[10]
Calculated LogP 1.24[10]
Topological Polar Surface Area (TPSA) 38.91 Ų[10]
Hydrogen Bond Acceptors 2[10]
Hydrogen Bond Donors 1[10]
Rotatable Bonds 1[10]

Note: LogP and TPSA are calculated values and may differ from experimentally determined values.

Core Synthesis Strategies

The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry. Both chemical and biocatalytic routes can be employed to produce this compound in high enantiopurity.

Protocol 1: Representative Asymmetric Reductive Amination (Chemical Synthesis)

This protocol describes a general, representative method for the asymmetric synthesis of chiral amines, adapted from established methodologies. Optimization will be required for this specific substrate.

Causality: This multi-step chemical synthesis route begins with a commercially available ketone. The key step is the asymmetric transfer hydrogenation of an intermediate imine, where a chiral catalyst transfers a hydride from a hydrogen source (like formic acid) to one face of the imine, establishing the stereocenter.

Workflow Diagram:

A 1-(5-Fluoropyridin-2-yl)ethan-1-one C Imine Formation (Dehydration) A->C B Ammonia or Ammonium Source B->C F Asymmetric Transfer Hydrogenation C->F D Chiral Catalyst (e.g., Ru-complex) D->F E Hydrogen Source (e.g., HCOOH/NEt3) E->F G Racemic this compound (Purification & Chiral Resolution) F->G

Caption: Chemical synthesis via asymmetric reductive amination.

Materials:

  • 1-(5-fluoropyridin-2-yl)ethan-1-one

  • Ammonium formate or another ammonia source

  • Chiral Ruthenium catalyst (e.g., (R,R)-Ts-DENEB™)

  • Formic acid/triethylamine azeotrope

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Standard workup and purification reagents (Sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • Imine Formation: To a solution of 1-(5-fluoropyridin-2-yl)ethan-1-one (1.0 eq) in anhydrous toluene, add ammonium formate (2.0-3.0 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the corresponding imine. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Asymmetric Reduction: Dissolve the crude imine in anhydrous dichloromethane under an inert atmosphere (Nitrogen or Argon).

  • Add the chiral Ruthenium catalyst (0.005 - 0.01 eq).

  • Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the chiral amine.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Protocol 2: Biocatalytic Asymmetric Amination (Enzymatic Synthesis)

Biocatalysis using transaminase enzymes offers a highly selective and environmentally benign route to chiral amines. This protocol is based on the successful synthesis of the related (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine.[7][8]

Causality: Transaminase enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone substrate. The enzyme's chiral active site directs the addition of the amino group to one face of the ketone, resulting in a product with high enantiopurity.

Materials:

  • 1-(5-fluoropyridin-2-yl)ethan-1-one

  • A suitable (R)- or (S)-selective amine transaminase (ATA)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Isopropylamine (or other suitable amine donor)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing PLP (1 mM).

  • Add the amine donor, isopropylamine, to a final concentration of 0.5-1.0 M.

  • Add the ketone substrate, 1-(5-fluoropyridin-2-yl)ethan-1-one, dissolved in a minimal amount of DMSO, to the desired final concentration (e.g., 50 mM).

  • Enzymatic Conversion: Initiate the reaction by adding the amine transaminase enzyme (lyophilized powder or solution).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-45 °C) with gentle agitation.

  • Monitor the conversion of the ketone to the amine product by HPLC. The reaction may take 12-48 hours.

  • Workup and Purification: Once the reaction reaches completion, quench by lowering the pH to <2 with HCl. This also helps to precipitate the denatured enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Wash the supernatant with an organic solvent (e.g., ethyl acetate) to remove any unreacted ketone.

  • Adjust the pH of the aqueous layer to >10 with NaOH and extract the amine product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the chiral amine.

  • Determine enantiomeric excess by chiral HPLC.

Application in Kinase Inhibitor Screening and Profiling

Once a kinase inhibitor is synthesized using this compound as a building block, a series of assays are required to determine its potency, selectivity, and mechanism of action. The following protocols are centered on JAK2 as a primary target, based on the precedent set by AZD1480.

Overall Evaluation Workflow

cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation A In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 vs. JAK2 B Kinome Profiling (e.g., KinomeScan) Assess Selectivity A->B If potent C Cell-Based Target Engagement (Western Blot for p-STAT3) Confirm On-Target Effect A->C If potent D Cell Viability Assay (MTT or CellTiter-Glo®) Determine GI50 in JAK2-dependent cells C->D If target engagement confirmed Start Synthesized Inhibitor Start->A

Caption: Workflow for evaluating a novel kinase inhibitor.

Protocol 3: In Vitro Biochemical Assay for JAK2 Inhibition (ADP-Glo™)

Causality: This homogeneous luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced. The light output is inversely correlated with inhibitor potency.

Materials:

  • Recombinant human JAK2 enzyme (active)

  • Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Inhibitor (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitor in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM).

  • Transfer a small volume (e.g., 100 nL) of the diluted compounds and DMSO (vehicle control) into the wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of JAK2 enzyme and substrate in assay buffer. Add this mix to the wells containing the compounds.

  • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in assay buffer at a concentration close to the Kₘ for JAK2 (typically 10-15 µM). Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection: Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and the Kinase Detection Reagent sequentially, according to the manufacturer's protocol. This involves a 40-minute and a 30-minute incubation, respectively.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Western Blot for Phospho-STAT3 Inhibition

Causality: Active JAK2 phosphorylates STAT3 at tyrosine 705 (Tyr705). A successful JAK2 inhibitor will prevent this phosphorylation event in a cellular context. Western blotting uses antibodies to specifically detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3, providing a direct measure of on-target pathway inhibition.[11][12][13]

Materials:

  • Human Erythroleukemia (HEL) cells (which have a constitutively active JAK2 V617F mutation)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Inhibitor

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3

  • Loading Control Primary Antibody: Mouse anti-β-Actin

  • HRP-conjugated secondary antibodies (Anti-Rabbit IgG, Anti-Mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed HEL cells in 6-well plates and allow them to grow to 70-80% confluency.

  • Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-p-STAT3 (Tyr705) primary antibody overnight at 4°C.

    • Wash the membrane with TBST (3x) and then incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash again with TBST (3x).

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total STAT3 and then for β-Actin, following the same incubation and detection steps.

  • Analysis: Quantify the band intensity for p-STAT3 and normalize it to the total STAT3 or β-Actin signal. A dose-dependent decrease in the p-STAT3 signal indicates on-target activity of the inhibitor.

Protocol 5: Cell Viability / Cytotoxicity Assay (CellTiter-Glo®)

Causality: JAK2-dependent cancer cell lines, like HEL cells, rely on the JAK-STAT pathway for their proliferation and survival. Inhibiting JAK2 should lead to a decrease in cell viability. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells.[11][12][14] A decrease in the luminescent signal corresponds to a loss of cell viability.

Materials:

  • HEL cells

  • Cell culture medium

  • Test Inhibitor

  • White, opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Cell Plating: Seed HEL cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 90 µL of medium.

  • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Addition: Prepare a serial dilution of the test inhibitor in culture medium. Add 10 µL of the diluted inhibitor to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a proven, high-value building block for the design of potent and selective kinase inhibitors. Its successful incorporation into the JAK2 inhibitor AZD1480 serves as a clear blueprint for its application. The strategic placement of the fluorine atom and the chiral amine provides medicinal chemists with powerful tools to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for synthesizing and evaluating novel inhibitors based on this scaffold, from initial biochemical characterization to confirmation of on-target effects and cellular activity. As the quest for novel kinase inhibitors continues, the rational application of such well-characterized, privileged fragments will remain essential for accelerating the discovery of next-generation targeted therapies.

References

Application Notes & Protocols: 1-(5-Fluoropyridin-2-yl)ethanamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(5-Fluoropyridin-2-yl)ethanamine Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This compound has emerged as a high-value scaffold, primarily due to the unique combination of a chiral ethylamine side chain and a bio-isosterically significant 5-fluoropyridine ring.

The incorporation of a fluorine atom onto the pyridine ring is a well-established medicinal chemistry strategy to modulate a molecule's properties. Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, alter the pKa of the pyridine nitrogen to fine-tune binding interactions, and improve membrane permeability.[1] Furthermore, the pyridine nitrogen itself is a key hydrogen bond acceptor, frequently utilized to engage with the hinge region of protein kinases, a critical interaction for many targeted inhibitors.[2][3]

The chiral center of this compound provides a crucial three-dimensional vector for probing the topology of target binding sites. The stereochemistry at this position is often critical for biological activity, with one enantiomer typically displaying significantly higher potency than the other. This makes the availability of enantiomerically pure forms, such as (S)-1-(5-fluoropyridin-2-yl)ethanamine, essential for developing stereospecific therapeutic agents.[4][5][6] This building block is a cornerstone in the synthesis of inhibitors for various enzyme classes, most notably Janus kinases (JAKs), where it serves as a key intermediate.[4][7]

Physicochemical and Handling Information

Proper handling and storage are critical for maintaining the integrity of this reagent. It is recommended to store the compound under an inert atmosphere, protected from light, and at reduced temperatures (e.g., in a freezer) to prevent degradation.[8][9]

PropertyDataReference(s)
Compound Name This compound[8][10]
CAS Number 915720-57-9 (racemate)[8][10][11]
905587-15-7 ((S)-enantiomer)[6][9]
Molecular Formula C₇H₉FN₂[8][10]
Molecular Weight 140.16 g/mol [8][10]
Appearance Varies; typically an oil or low-melting solid
Purity Typically ≥97%[8]
Topological Polar Surface Area (TPSA) 38.91 Ų[8]
logP 1.24[8]
Salt Forms Available as hydrochloride (HCl)[12][13] and dihydrochloride salts[5][7][14]

Core Synthetic Applications and Detailed Protocols

The primary amine functionality of this compound is a versatile handle for a variety of crucial synthetic transformations in medicinal chemistry. Below are detailed protocols for two of the most common applications: amide bond formation and reductive amination.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in drug discovery, allowing for the covalent linkage of molecular fragments.[15] Coupling this compound with a carboxylic acid is a direct route to introduce this valuable scaffold into a target molecule.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with challenging substrates.[16][17]

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • (S)-1-(5-Fluoropyridin-2-yl)ethanamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by (S)-1-(5-Fluoropyridin-2-yl)ethanamine (1.1 eq).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. The progress should be monitored by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or an appropriate solvent system to afford the pure amide product.

Causality and Experimental Rationale:

  • Why HATU? HATU is a uronium-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine before it has a chance to rearrange or racemize, ensuring high yields and stereochemical fidelity.[16]

  • Why DIPEA? DIPEA is a non-nucleophilic hindered base. Its primary role is to neutralize the hexafluorophosphate salt of HATU and the HCl generated during the reaction. It also ensures the primary amine of the building block is in its free-base form, maximizing its nucleophilicity.[17]

  • Why Anhydrous DMF? DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants. Using an anhydrous grade is crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.

G cluster_start Reactants cluster_reagents Reagents & Conditions cluster_workup Aqueous Work-up start1 Carboxylic Acid (R-COOH) reaction Amide Coupling Reaction (2-16 h) start1->reaction start2 This compound start2->reaction reagent1 HATU (Coupling Agent) reagent1->reaction reagent2 DIPEA (Base) reagent3 Anhydrous DMF (Solvent) reagent4 Room Temperature workup1 Dilute with EtOAc reaction->workup1 workup2 Wash with NaHCO₃ / Brine workup1->workup2 workup3 Dry (MgSO₄) & Concentrate workup2->workup3 purification Purification (Silica Gel Chromatography) workup3->purification product Final Amide Product purification->product G cluster_start Reactants cluster_reagents Reagents & Conditions cluster_workup Aqueous Work-up start1 Aldehyde / Ketone reaction One-Pot Reductive Amination (Imine Formation & Reduction) start1->reaction start2 This compound start2->reaction reagent1 STAB (Reducing Agent) reagent1->reaction reagent2 Acetic Acid (Catalyst) reagent3 DCM / DCE (Solvent) workup1 Quench with NaHCO₃ reaction->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purification Purification (Chromatography) workup3->purification product Final Secondary Amine purification->product G cluster_inhibitor Representative Kinase Inhibitor Structure cluster_role Role of the Building Block cluster_function Key Interactions inhibitor Core Scaffold -- Amide Linker -- [ 1-(5-Fluoropyridin-2-yl)ethyl ] role This compound Fragment inhibitor->role function1 Hinge-Binding Motif (H-Bonding) role->function1 function2 Provides 3D Vector for Selectivity role->function2

References

The Strategic Application of 1-(5-Fluoropyridin-2-YL)ethanamine in the Synthesis of Targeted Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Pyridines in Oncology

In the landscape of modern oncology, the pursuit of highly selective and potent therapeutic agents is paramount. The strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a cornerstone of medicinal chemistry, bestowing molecules with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The fluoropyridine moiety, in particular, is a privileged structure in the design of kinase inhibitors.[1] This application note delves into the utility of a key building block, 1-(5-Fluoropyridin-2-YL)ethanamine , in the synthesis of targeted cancer therapeutics, with a special focus on its role in the development of the potent JAK2 inhibitor, AZD1480. We will explore the mechanistic rationale for targeting the JAK/STAT pathway, provide detailed protocols for the synthesis and biological evaluation of such inhibitors, and present quantitative data to guide researchers in this promising area of cancer research.

Mechanistic Rationale: Targeting the JAK/STAT Signaling Pathway in Cancer

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, survival, and immune responses.[2][3] Dysregulation of the JAK/STAT pathway, often through activating mutations in JAKs or upstream receptors, is a hallmark of various cancers, including hematologic malignancies and a growing number of solid tumors.[3][4]

Constitutive activation of this pathway drives tumor cell survival and proliferation, making JAKs, particularly JAK2, attractive therapeutic targets.[5] The JAK2 inhibitor AZD1480, synthesized using this compound, is an ATP-competitive inhibitor of JAK1 and JAK2.[6] By blocking the activity of these kinases, AZD1480 prevents the phosphorylation and subsequent activation of downstream STAT proteins, most notably STAT3.[5] This, in turn, inhibits the transcription of STAT3 target genes that are critical for tumor progression, including those involved in cell cycle regulation (e.g., Cyclin D1), anti-apoptosis (e.g., Bcl-2, Survivin), and metastasis.[5][7] The inhibition of the JAK/STAT pathway by compounds derived from this compound leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth, highlighting the therapeutic potential of this chemical scaffold.[5][7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 DNA DNA pSTAT3->DNA Nuclear Translocation AZD1480 AZD1480 (derived from This compound) AZD1480->JAK2 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

References

Application Notes & Protocols: The Strategic Role of Fluoropyridinyl Scaffolds in Developing Novel Antitussives via Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chronic cough remains a significant unmet medical need, often associated with respiratory diseases such as COPD, asthma, and idiopathic pulmonary fibrosis.[1] Emerging evidence has pinpointed the voltage-gated sodium channel Nav1.7 as a key regulator of the sensory nerve pathways that initiate the cough reflex.[1][2] Consequently, selective inhibition of Nav1.7 presents a promising therapeutic strategy for the development of novel antitussives. This document provides a comprehensive guide for researchers and drug development professionals on leveraging chemical scaffolds, exemplified by structures like 1-(5-Fluoropyridin-2-YL)ethanamine, for the synthesis and evaluation of potent and selective Nav1.7 inhibitors. We will detail the underlying mechanism, target validation strategies, and provide robust in vitro and in vivo protocols for advancing lead candidates.

Part 1: The Scientific Rationale - Targeting Nav1.7 for Chronic Cough

The Cough Reflex and Sensory Neuron Hypersensitivity

The cough reflex is a critical defensive mechanism, but in chronic respiratory diseases, it can become excessive and debilitating. This pathological state is often driven by a hypersensitivity of the sensory nerves innervating the airways.[1][3] These nerves, primarily unmyelinated vagal afferent C-fibers and Aδ-fibers, act as the primary sensors for tussive stimuli.[2] Upon activation by irritants, inflammatory mediators, or mechanical stimuli, these neurons generate action potentials that propagate to the brainstem, ultimately triggering the motor act of coughing.

Nav1.7: A "Threshold Channel" in the Cough Pathway

Voltage-gated sodium channels (Navs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons.[4][5] The Nav family consists of nine subtypes (Nav1.1-Nav1.9), with distinct expression patterns and biophysical properties.[5][6]

Crucially, sensory neurons of the dorsal root ganglion (DRG) and vagal ganglia express high levels of Nav1.7, Nav1.8, and Nav1.9.[4][6] Nav1.7, encoded by the SCN9A gene, is of particular interest.[7] It acts as a "threshold channel," amplifying small, subthreshold depolarizations in nerve endings.[5][7] This amplification brings the neuron closer to its firing threshold, where other channels like Nav1.8 can trigger a full-blown action potential.[7] Genetic studies in humans have solidified Nav1.7's role; loss-of-function mutations lead to a complete inability to feel pain, while gain-of-function mutations cause severe pain disorders.[8][9] This human validation provides a strong genetic anchor for its therapeutic potential.

The rationale for targeting Nav1.7 in cough is that its inhibition can effectively "turn down the volume" on sensory nerve excitability, making them less likely to fire in response to stimuli and thereby reducing the cough reflex.[2][10]

Nav1_7_Cough_Pathway cluster_airway Airway Lumen cluster_neuron Vagal Sensory Nerve Terminal cluster_cns Central Nervous System cluster_drug Therapeutic Intervention Stimuli Tussive Stimuli (e.g., Citric Acid, Capsaicin, Inflammatory Mediators) Nav1.7 Nav1.7 Channel Stimuli->Nav1.7 Activates Depolarization Subthreshold Depolarization Nav1.7->Depolarization Amplifies AP Action Potential Generation (Nav1.8, etc.) Depolarization->AP Triggers Nerve_Fiber Aδ and C-Fibers AP->Nerve_Fiber Propagates via Brainstem Brainstem (Cough Center) Nerve_Fiber->Brainstem Signal to Cough Cough Reflex Brainstem->Cough Initiates Inhibitor This compound -based Nav1.7 Inhibitor Inhibitor->Nav1.7 Blocks

Caption: Mechanism of Nav1.7 in the cough reflex and point of therapeutic intervention.

Part 2: The Chemical Tool - this compound as a Scaffold

While not an active drug itself, this compound represents a valuable building block for medicinal chemists.[11] Its structure possesses key features that are desirable in modern drug design:

  • Fluoropyridine Moiety: The fluorine atom can enhance metabolic stability, improve binding affinity to the target protein, and alter physicochemical properties like lipophilicity, which are critical for optimizing pharmacokinetics.[12]

  • Ethylamine Group: This provides a reactive handle for further chemical modification, allowing chemists to build out larger, more complex molecules and explore the structure-activity relationship (SAR) to achieve potency and selectivity for Nav1.7.[13]

  • Chirality: The molecule exists as (S) and (R) enantiomers.[14][15][16] This is a critical consideration in drug development, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or contribute to off-target effects.

By using this scaffold, research teams can synthesize libraries of novel compounds to screen for Nav1.7 inhibitory activity. The goal is to develop a molecule that is not only potent against Nav1.7 but also highly selective over other Nav subtypes (e.g., Nav1.5 in the heart) to minimize the risk of adverse effects.[17]

Part 3: Experimental Protocols for Drug Development

The following protocols outline a logical workflow for identifying and validating a Nav1.7 inhibitor for respiratory diseases, starting from initial screening through to preclinical efficacy testing.

Workflow Overview

Drug_Discovery_Workflow cluster_chem Chemistry & Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Preclinical Efficacy cluster_safety Safety & Toxicology A Synthesis of Compound Library (using scaffolds like this compound) B High-Throughput In Vitro Screening (Automated Patch Clamp) A->B Screen for Nav1.7 Activity C Manual Patch Clamp Electrophysiology (Potency & Selectivity Profiling) B->C Confirm Hits D Vagal Sensory Nerve Assay (Ex Vivo Tissue) C->D Test on Native Tissue G Early Safety Assessment (e.g., hERG, CYP Inhibition) C->G Assess Safety Profile E Pharmacokinetic (PK) Studies (Rodent Models) D->E Advance Leads F Tussive Challenge Model (e.g., Citric Acid in Guinea Pigs) E->F Determine Exposure & Dose H In Vivo Toxicology F->H Evaluate Efficacy

Caption: Integrated workflow for Nav1.7 inhibitor development for cough.

Protocol: In Vitro Target Engagement using Electrophysiology

Objective: To quantify the potency (IC50) of a test compound on human Nav1.7 channels and assess its selectivity against other Nav subtypes.

Rationale: Electrophysiology, specifically the patch-clamp technique, is the gold standard for studying ion channels. It provides a direct functional readout of channel inhibition. Automated patch-clamp (APC) systems are used for initial high-throughput screening, while manual patch-clamp provides higher resolution data for lead characterization.

Methodology (Manual Patch-Clamp):

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) heterologously expressing the human Nav1.7 channel (SCN9A gene). Culture cells under standard conditions (37°C, 5% CO2).

  • Cell Preparation: On the day of recording, dissociate cells into a single-cell suspension using a gentle enzymatic solution. Plate onto glass coverslips and allow them to adhere.

  • Electrophysiology Rig: Use a standard patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

  • Solutions:

    • Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

    • External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -120 mV.

    • Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 50 ms.

    • Record baseline currents in the external solution.

    • Apply the test compound at increasing concentrations (e.g., 1 nM to 10 µM) via a perfusion system, allowing for equilibration at each concentration.

  • Data Analysis:

    • Measure the peak inward sodium current at each concentration.

    • Normalize the current to the baseline (pre-compound) measurement.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

  • Selectivity Panel: Repeat the protocol using cell lines expressing other key Nav subtypes, particularly Nav1.5 (cardiac), Nav1.2, and Nav1.6 (central nervous system), to determine the selectivity profile.

Data Presentation:

CompoundTargetIC50 (nM)Selectivity vs. Nav1.5 (Fold)
Lead Candidate 1Nav1.715>1000x
Lead Candidate 2Nav1.725>800x
PF-05089771 (Ref)Nav1.7~11>1000x

(Note: Data is illustrative. PF-05089771 is a known selective Nav1.7 inhibitor used in preclinical cough studies).[18][19]

Protocol: Ex Vivo Vagal Nerve Firing Assay

Objective: To determine if the test compound can inhibit sensory nerve firing in native airway tissue.

Rationale: This assay bridges the gap between recombinant cell lines and in vivo models. It confirms that the compound can engage the target in its native environment on the primary sensory nerves responsible for cough.[2]

Methodology:

  • Tissue Dissection: Humanely euthanize a guinea pig and carefully dissect the vagus nerve with the larynx and trachea intact. Place the tissue in a continuously perfused organ bath with Krebs-Henseleit solution gassed with 95% O2 / 5% CO2.

  • Electrophysiological Recording: Using a suction electrode, record extracellular action potentials from the vagal nerve bundle.

  • Stimulation and Baseline: Apply a known tussive agent (e.g., capsaicin, 1 µM) to the tracheal lumen to elicit a robust and reproducible firing of C-fibers and Aδ-fibers. Record this baseline response.

  • Compound Application: Wash out the stimulus. Pre-incubate the tissue with the test compound at a relevant concentration (e.g., 10x in vitro IC50) for 20-30 minutes.

  • Post-Compound Stimulation: Re-apply the tussive agent in the presence of the test compound and record the nerve firing response.

  • Data Analysis: Quantify the nerve firing frequency (spikes/sec) before and after compound application. Calculate the percentage inhibition of the stimulus-evoked response.

Protocol: In Vivo Antitussive Efficacy Model

Objective: To evaluate the ability of an inhaled test compound to suppress cough in a conscious animal model.

Rationale: The conscious guinea pig model of citric acid-induced cough is a well-established and highly relevant preclinical model for evaluating antitussive drugs.[18][19] Administration via inhalation is preferred for respiratory diseases to deliver the drug directly to the target organ, potentially reducing systemic exposure and side effects.[20][21]

Methodology:

  • Animal Acclimatization: Acclimate male Dunkin-Hartley guinea pigs to the whole-body plethysmography chambers for several days prior to the study.

  • Inhalation Delivery:

    • Place the conscious, unrestrained animals in the plethysmography chambers.

    • Generate an aerosol of the test compound (formulated in a suitable vehicle like saline) using a nebulizer connected to the chamber's air inlet.

    • Expose the animals to the aerosol for a defined period (e.g., 10 minutes).

  • Tussive Challenge:

    • After a set pre-treatment time (e.g., 30 minutes post-inhalation), challenge the animals with an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 5 minutes).

  • Cough Recording and Analysis:

    • Throughout the challenge, record the characteristic explosive cough sounds and associated pressure changes inside the chamber using a microphone and a differential pressure transducer.

    • Trained personnel, blinded to the treatment groups, should manually count the number of coughs.

  • Study Groups:

    • Group 1: Vehicle control + Citric Acid

    • Group 2: Test Compound (low dose) + Citric Acid

    • Group 3: Test Compound (high dose) + Citric Acid

    • Group 4: Positive Control (known antitussive) + Citric Acid

  • Data Analysis: Compare the mean number of coughs in the compound-treated groups to the vehicle control group. Calculate the percentage inhibition of cough. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Expected Results:

A successful Nav1.7 inhibitor, such as PF-05089771, has been shown to cause a significant, dose-dependent inhibition of citric acid-induced cough in guinea pigs.[2][18] Pre-treatment with an effective inhibitor can reduce the cough reflex by approximately 75% or more.[18][19]

Part 4: Conclusion and Future Directions

The selective inhibition of the Nav1.7 sodium channel is a highly validated and promising strategy for the treatment of chronic cough associated with various respiratory diseases. Chemical scaffolds like this compound provide medicinal chemists with versatile starting points to synthesize novel, potent, and selective inhibitors. The systematic application of the described protocols—from in vitro electrophysiology to ex vivo tissue assays and in vivo efficacy models—provides a robust pathway for identifying and advancing clinical candidates. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors for inhaled delivery to maximize lung retention and minimize systemic exposure, thereby creating a safe and effective therapy for patients suffering from debilitating chronic cough.

References

Application Notes & Protocols: A Framework for Structure-Activity Relationship (SAR) Studies of 1-(5-Fluoropyridin-2-YL)ethanamine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(5-Fluoropyridin-2-YL)ethanamine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of rational drug design. The this compound scaffold represents a privileged starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibition. The pyridine ring serves as a versatile hydrogen bond acceptor, while the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The ethylamine side chain provides a crucial vector for interaction with target proteins and a key point for synthetic modification.

This document provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on novel analogues of this compound. We will use the Janus Kinase 2 (JAK2), a clinically relevant target in myeloproliferative neoplasms, as a representative target to illustrate the workflow.[3][4] The protocols and methodologies outlined herein are designed to be robust, self-validating, and adaptable to other kinase targets, providing researchers with a logical and efficient path from hit-to-lead optimization.

Part 1: Experimental Design - A Logic-Driven Approach to Analogue Synthesis

A successful SAR campaign is predicated on the systematic and logical synthesis of analogues designed to probe specific interactions with the target protein. Our strategy focuses on three primary modification points (R¹, R², and R³) on the core scaffold.

G cluster_0 This compound Scaffold cluster_1 Modification Points for SAR Scaffold Scaffold R1 R¹: Pyridine Ring Bioisosteres Scaffold->R1 R2 R²: Ethylamine Side-Chain Modifications Scaffold->R2 R3 R³: Amino Group Substitutions Scaffold->R3

Caption: Key modification points for SAR studies.

Synthetic Strategy Overview

The generation of a focused library of analogues will be achieved through a convergent synthetic approach. The core 2-amino-5-fluoropyridine can be synthesized from 2-aminopyridine via a multi-step process involving nitration, acetylation, nitro reduction, diazotization, and a Schiemann reaction.[5][6] Subsequent modifications can be introduced as detailed below.

A. R¹ Modification (Pyridine Ring): Bioisosteric replacement of the pyridine ring is a key strategy to modulate potency, selectivity, and physicochemical properties.[7][8] We will explore replacing the fluoropyridine with other heterocycles (e.g., pyrimidine, pyrazine, thiazole) or substituted phenyl rings to probe the importance of the nitrogen atom and the fluorine substituent. This can be achieved by starting with appropriately substituted halo-heterocycles or halo-benzenes and coupling them with a protected ethylamine side chain.

B. R² Modification (Ethylamine Side-Chain): The ethylamine side chain's length, rigidity, and chirality can profoundly impact binding. Modifications will include:

  • Chain length variation: Synthesis of propyl- and butyl-amine analogues.

  • Introduction of rigidity: Incorporating cyclopropyl or other small rings.

  • Stereochemistry: Synthesis and evaluation of both (R)- and (S)-enantiomers, as stereochemistry is often critical for kinase hinge-binding.

C. R³ Modification (Terminal Amino Group): The primary amine offers a rich handle for derivatization via acylation or alkylation to explore additional binding pockets.

  • Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like HATU) to introduce amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted amines.

A plausible synthetic route for derivatization at the R³ position is palladium-catalyzed amination, which allows for the coupling of various amines with a suitable precursor like 2-bromo-5-fluoropyridine, followed by side-chain elaboration.[9]

Part 2: The SAR Funnel - Integrated In Vitro and In Silico Profiling

We advocate for a tiered, parallel screening approach where biochemical, cellular, and computational data are generated concurrently to provide a holistic understanding of the SAR and guide the next round of synthesis.

SAR_Workflow Synth Analogue Synthesis (R¹, R², R³ Modifications) Biochem Biochemical Assays (Kinase Inhibition, IC₅₀) Synth->Biochem Cellular Cell-Based Assays (Viability, Target Engagement) Synth->Cellular ADME Physicochemical & In Vitro ADME (Solubility, Lipophilicity, Metabolic Stability) Synth->ADME InSilico In Silico Modeling (Docking, QSAR) Synth->InSilico SAR_Analysis SAR Analysis & Data Integration Biochem->SAR_Analysis Cellular->SAR_Analysis ADME->SAR_Analysis InSilico->SAR_Analysis Next_Gen Design of Next-Generation Compounds SAR_Analysis->Next_Gen Next_Gen->Synth

Caption: Integrated workflow for SAR studies.

Primary Biochemical Assay: JAK2 Kinase Inhibition

Objective: To determine the direct inhibitory potency (IC₅₀) of each analogue against the target kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Recombinant human JAK2 enzyme (e.g., SignalChem #J02-11G)

  • Poly-Glu,Tyr (4:1) substrate (e.g., Sigma-Aldrich #P0275)

  • ATP, 10 mM solution

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega #V9101)

  • Test compounds dissolved in 100% DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. In a 384-well white plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (100% activity) or a known JAK2 inhibitor like Ruxolitinib (0% activity).

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.

    • Add 10 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detect ADP Production:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., BMG LABTECH CLARIOstar).

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression fit (four-parameter variable slope).

Secondary Cellular Assays

Objective: To confirm on-target activity in a cellular context and assess general cytotoxicity.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is crucial for ensuring that the observed inhibition is not due to non-specific toxicity.

Materials:

  • HEL 92.1.7 cells (a human erythroleukemia cell line with a homozygous JAK2 V617F mutation)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds (final DMSO concentration <0.5%). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2: Target Engagement (Western Blot for p-STAT5)

This assay measures the phosphorylation of STAT5, a direct downstream substrate of JAK2. Inhibition of p-STAT5 provides evidence of target engagement in cells.[10]

Procedure:

  • Cell Treatment: Seed HEL cells and starve overnight in a low-serum medium. Treat with various concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5. Use a loading control like GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the bands.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize p-STAT5 levels to total STAT5 and the loading control.

Physicochemical and In Vitro ADME Profiling

Early assessment of drug-like properties is critical. These assays should be run in parallel with efficacy testing.

PropertyAssayRationale & Methodology
Solubility Kinetic Aqueous SolubilityDetermines the maximum concentration in an aqueous buffer. Essential for bioavailability and avoiding assay artifacts. Measured by nephelometry or HPLC-UV after incubating a DMSO stock in buffer.[11][12]
Lipophilicity LogD₇.₄Influences permeability, metabolism, and off-target effects. Measured by the shake-flask method in octanol/PBS buffer or by HPLC.[13]
Metabolic Stability Liver Microsomal StabilityPredicts hepatic clearance. The compound is incubated with liver microsomes and NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[14]
In Silico Modeling: Rationalizing SAR

Computational models are used to build a deeper understanding of the observed SAR and to predict the activity of new designs.

Protocol: Molecular Docking

Objective: To visualize binding modes and rationalize SAR at an atomic level.

Software: Schrödinger Maestro, AutoDock Vina, or similar.

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the JAK2 kinase domain (e.g., PDB ID: 4C61 or 2XA4).[2][15]

    • Prepare the protein by removing water molecules, adding hydrogens, assigning bond orders, and performing a constrained energy minimization.

  • Ligand Preparation:

    • Draw the 2D structures of the synthesized analogues.

    • Generate low-energy 3D conformations and assign correct protonation states at physiological pH (e.g., using LigPrep).

  • Grid Generation: Define the docking grid around the ATP-binding site, typically centered on the co-crystallized ligand.

  • Docking: Dock the prepared ligands into the receptor grid using a standard precision (SP) or extra precision (XP) protocol.

  • Analysis:

    • Analyze the predicted binding poses and docking scores.

    • Examine key interactions (e.g., hydrogen bonds with the hinge region residues like Leu932, hydrophobic interactions).

    • Correlate the predicted poses and scores with the experimental IC₅₀ values to build a robust SAR model. For example, does the loss of a key hydrogen bond in a docked pose correlate with a significant drop in potency?

Part 3: Data Interpretation and Next-Generation Design

The culmination of the SAR funnel is the integrated analysis of all data streams to derive clear structure-activity relationships.

Example SAR Data Table (Hypothetical Data)

CompoundJAK2 IC₅₀ (nM)HEL GI₅₀ (nM)p-STAT5 IC₅₀ (nM)Solubility (µM)CLᵢₙₜ (µL/min/mg)
Parent-01 5-F-pyridin-2-yl-CH(CH₃)NH₂H55080075015045
Analogue-02 5-F-pyridin-2-yl-CH(CH₃)NH₂-C(O)CH₃8512011012015
Analogue-03 5-F-pyridin-2-yl-CH(CH₃)NH₂-C(O)Ph250400380<1012
Analogue-04 5-F-pyridin-2-yl-(CH₂)₂NH₂H>10000>10000>10000>20060
Analogue-05 Phenyl-CH(CH₃)NH₂-C(O)CH₃1200250023008085
Analogue-06 5-Cl-pyridin-2-yl-CH(CH₃)NH₂-C(O)CH₃951301259018

SAR Insights from Hypothetical Data:

  • R³ Modification: Acylation of the primary amine (Analogue-02 vs. Parent-01) significantly improves potency, suggesting the acetyl group occupies a favorable binding pocket. However, a bulky phenyl group (Analogue-03) is detrimental, possibly due to steric clash, and negatively impacts solubility.

  • R² Modification: The methyl group on the ethylamine side-chain is critical for activity (Analogue-04 vs. Parent-01), likely providing an optimal vector into the binding site.

  • R¹ Modification: Replacing the fluoropyridine with a simple phenyl ring (Analogue-05) drastically reduces activity, highlighting the importance of the pyridine nitrogen for a key interaction (e.g., H-bond to the hinge). Replacing fluorine with chlorine (Analogue-06) has a minimal effect on potency, suggesting this position can tolerate other halogens.

  • ADME Correlation: The potent acetyl derivative (Analogue-02) also shows improved metabolic stability (lower CLᵢₙₜ) compared to the parent compound.

By integrating these findings with molecular docking models, the next generation of compounds can be designed with a higher probability of success, focusing on optimizing the R³ substituent and exploring subtle modifications at the R¹ position to enhance selectivity and drug-like properties.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chiral Amines in Modern Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of valuable molecules, particularly in the pharmaceutical and agrochemical industries. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine motif, underscoring their importance in medicinal chemistry.[1][2] The specific stereochemistry of these amines is often critical to the biological activity and safety of the final product. Consequently, the development of efficient, selective, and sustainable methods for their asymmetric synthesis is a major focus of contemporary chemical research.

This guide provides an in-depth overview of key modern protocols for the asymmetric synthesis of chiral amines, designed for practical application in a research and development setting. We will explore three dominant and highly effective strategies:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation of Imines: A powerful and widely used method for the synthesis of α-chiral amines.

  • Biocatalytic Asymmetric Amination: Leveraging the exquisite selectivity of enzymes like transaminases and imine reductases for green and efficient amine synthesis.

  • Asymmetric Amination of Alcohols via Borrowing Hydrogen Catalysis: An atom-economical and environmentally benign approach that uses readily available alcohols as starting materials.

Each section will delve into the mechanistic underpinnings of the methodology, provide detailed, step-by-step experimental protocols, and present comparative data to guide the selection of the optimal synthetic route.

Strategy 1: Transition-Metal Catalyzed Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of prochiral imines stands as one of the most direct and atom-economical methods for producing enantiomerically enriched amines.[1][2] This approach has been successfully implemented on an industrial scale, famously in the synthesis of the herbicide (S)-metolachlor.[3] Iridium-based catalysts, in particular, have shown exceptional activity and enantioselectivity for a broad range of imine substrates.[4][5]

Mechanistic Insight: The Outer-Sphere Pathway in Iridium-Catalyzed Imine Hydrogenation

The mechanism of iridium-catalyzed imine hydrogenation is a subject of detailed study. For many N-aryl imines, particularly sterically hindered ones, an "outer-sphere" mechanism is proposed.[3] In this pathway, the imine substrate is not required to coordinate directly to the metal center. Instead, the reaction proceeds through a series of steps:

  • Activation of Hydrogen: The iridium catalyst reacts with molecular hydrogen to form a hydride species.

  • Protonation of the Imine: An acid, often present as an additive like acetic acid, protonates the imine to form a more electrophilic iminium ion.

  • Hydride Transfer: The iridium hydride then transfers a hydride to the iminium ion in the stereodetermining step. The chiral ligands on the iridium complex control the facial selectivity of this hydride transfer, thus dictating the stereochemistry of the resulting amine.

This outer-sphere mechanism is particularly relevant for substrates that are poor coordinating ligands for the metal center.[3]

Application & Protocol 1: Asymmetric Hydrogenation of an N-Aryl Ketimine

This protocol details a general procedure for the iridium-catalyzed asymmetric hydrogenation of an acyclic N-aryl imine, a common substrate class.[6][7]

Catalyst System: [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., (R,R)-f-SpiroPhos) and a chiral phosphate anion.

Caption: A typical experimental workflow for iridium-catalyzed asymmetric hydrogenation.

  • Reactor Preparation: To a glass vial inside a pressure reactor, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral phosphine ligand (e.g., (R,R)-f-SpiroPhos, 1.1 mol%).

  • Additive Addition: Add the chiral phosphate anion (e.g., a BINOL-derived phosphate, 1 mol%).[4][6]

  • Inert Atmosphere: Seal the reactor and purge with argon gas three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., toluene, to make a 0.25 M solution) and the imine substrate (1.0 equiv).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 20°C) for the required time (e.g., 15-20 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots (after carefully venting and re-purging the reactor) and analyzing by GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the chiral amine.

  • Analysis (Self-Validation): Determine the enantiomeric excess (ee) of the purified amine by chiral HPLC analysis.[8]

  • Chiral Ligand: The choice of chiral ligand is paramount for achieving high enantioselectivity. Spiro-type ligands like f-SpiroPhos have proven to be highly effective for a range of cyclic imines.[4]

  • Chiral Counteranion: The addition of a chiral phosphate anion can significantly enhance enantioselectivity, particularly for acyclic imines. This is attributed to the formation of an ion pair with the iminium intermediate, which influences the direction of hydride attack.[6][7]

  • Solvent: Toluene is a common solvent for this reaction. It is crucial to use a degassed solvent to prevent oxidation of the catalyst.

  • Pressure and Temperature: The reaction conditions (pressure and temperature) can influence both the reaction rate and enantioselectivity. Milder conditions are generally preferred to minimize side reactions.[5]

Catalyst/LigandImine SubstrateH₂ Pressure (bar)Yield (%)ee (%)
[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhosCyclic 2-aryl iminesNot SpecifiedHighUp to 97
Ir-phosphoramidite complexKetones + Secondary AminesNot SpecifiedHighNot Specified
Diamine-ligated Ir(III) / Chiral PhosphateAcyclic N-aryl ketimines2090-9890-99

Data synthesized from multiple sources for illustrative purposes.[4][6]

Strategy 2: Biocatalytic Asymmetric Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[9] Enzymes, such as transaminases (TAs) and imine reductases (IREDs), operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit exceptional enantio- and regioselectivity.[10]

Transaminase (TA) Mediated Asymmetric Synthesis

Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or L-alanine) to a prochiral ketone, producing a chiral amine and a ketone byproduct.[9] This methodology has been successfully applied to the industrial synthesis of the antidiabetic drug sitagliptin, showcasing its scalability and efficiency.[1][11][12]

Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor in a "ping-pong" mechanism. The reaction consists of two half-reactions:

  • The PLP cofactor accepts the amino group from the amine donor, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing the ketone byproduct.

  • The PMP then transfers the amino group to the prochiral ketone substrate, generating the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.

To drive the reaction equilibrium towards the product side, strategies such as using a large excess of the amine donor or removing the ketone byproduct are often employed.

Application & Protocol 2: Transaminase-Mediated Synthesis of a Chiral Amine

This protocol provides a general procedure for the preparative scale synthesis of a chiral amine from a prochiral ketone using a transaminase.[13]

Transaminase_Workflow cluster_setup Reaction Setup cluster_reaction Biotransformation cluster_workup Work-up and Analysis A 1. Prepare buffer solution (e.g., K-Phosphate pH 7.5). B 2. Add PLP cofactor. A->B C 3. Add amine donor (e.g., Isopropylamine). B->C D 4. Add prochiral ketone substrate (may require co-solvent like DMSO). C->D E 5. Add transaminase enzyme. D->E F 6. Incubate with shaking at controlled temperature (e.g., 30-40°C). E->F G 7. Monitor conversion by HPLC or GC. F->G H 8. Quench reaction (e.g., adjust pH). G->H I 9. Extract product with an organic solvent. H->I J 10. Purify the chiral amine. I->J K 11. Determine enantiomeric excess by chiral HPLC/GC. J->K

Caption: General workflow for a transaminase-mediated asymmetric synthesis.

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Cofactor and Amine Donor: Add the pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM) and the amine donor (e.g., isopropylamine, 0.5-1.0 M).

  • Substrate Addition: Add the prochiral ketone substrate (e.g., 20-50 mM). If the substrate has poor aqueous solubility, a co-solvent such as DMSO (e.g., 5-10% v/v) may be required.

  • Enzyme Addition: Initiate the reaction by adding the transaminase enzyme (as a lyophilized powder, immobilized, or as whole cells).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with agitation.

  • Monitoring: Monitor the conversion of the ketone to the amine product by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Work-up: Once the reaction has reached completion, quench the reaction (e.g., by adjusting the pH to >10).

  • Extraction: Extract the chiral amine product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Purification: Dry the organic layer, concentrate, and purify the product if necessary.

  • Analysis (Self-Validation): Determine the enantiomeric excess of the product using chiral HPLC or GC.[8][14][15]

  • Enzyme Selection: The choice of transaminase is critical as it determines the stereochemical outcome ((R)- or (S)-amine) and the substrate scope. A wide range of commercial transaminases are available.

  • Amine Donor: Isopropylamine is a commonly used "sacrificial" amine donor because the byproduct, acetone, is volatile and can be easily removed. This helps to drive the reaction equilibrium.

  • pH and Temperature: These parameters must be optimized for the specific enzyme being used to ensure maximum activity and stability.

  • Cofactor: PLP is an essential cofactor for transaminases and must be included in the reaction mixture.

Enzyme TypeSubstrate ClassAmine DonorConversion (%)ee (%)
(S)-selective TAAromatic ketonesIsopropylamine>95>99
(R)-selective TAAliphatic ketonesL-Alanine>90>99
Engineered TABulky ketones (e.g., pro-sitagliptin)Isopropylamine>99>99.5

Data synthesized from multiple sources to illustrate typical performance.[16][17]

Imine Reductase (IRED) Mediated Reductive Amination

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines.[18] A key advantage of IREDs is their ability to perform reductive amination in a one-pot reaction, where the imine is formed in situ from a ketone and an amine, and then immediately reduced.[19]

This protocol describes a general procedure for the synthesis of a chiral secondary amine from a ketone and a primary amine using an imine reductase.[19][20]

  • Reaction Setup: In a reaction vessel, combine a buffer (e.g., 100 mM potassium phosphate, pH 8.0-9.0), the ketone substrate (1 equiv), and the amine (e.g., 1.2-2.0 equiv).

  • Cofactor Regeneration System: Add NADP⁺ (e.g., 1 mM) and a cofactor regeneration system. A common system is glucose (e.g., 1.2 equiv) and glucose dehydrogenase (GDH).

  • Enzyme Addition: Add the imine reductase (IRED) to the mixture.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 30°C) until the starting material is consumed (as monitored by HPLC or GC).

  • Work-up: Acidify the reaction mixture with HCl and extract with an organic solvent to remove unreacted ketone. Then, basify the aqueous layer with NaOH and extract the amine product with an organic solvent.

  • Purification and Analysis: Dry and concentrate the organic extracts to yield the chiral amine. Determine the enantiomeric excess by chiral HPLC or GC.[8]

  • pH: A slightly basic pH (8.0-9.0) is often used to favor the in situ formation of the imine intermediate.[20]

  • Cofactor Regeneration: IREDs require a stoichiometric amount of a reduced nicotinamide cofactor (NADPH). An in situ recycling system, such as glucose/GDH, is essential to make the process catalytic with respect to the expensive cofactor.

  • Amine Excess: A slight excess of the amine component is often used to push the imine formation equilibrium.

Strategy 3: Asymmetric Amination of Alcohols via Borrowing Hydrogen Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a highly atom-economical and green approach for the C-N bond formation.[21][22] In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen. The only byproduct of this elegant cascade is water.[21]

Borrowing_Hydrogen_Cycle Catalyst [Ru]-H₂ Ru_Catalyst [Ru] Catalyst->Ru_Catalyst -H₂ Alcohol R¹R²CH-OH Ketone R¹R²C=O Alcohol->Ketone -H₂ (Dehydrogenation) Imine R¹R²C=NR³ Ketone->Imine + R³NH₂ - H₂O Amine_in R³NH₂ Product R¹R²CH-NHR³ Imine->Product +H₂ (Hydrogenation) Ru_Catalyst->Catalyst +H₂

Caption: Catalytic cycle for the amination of alcohols via the borrowing hydrogen strategy.

Application & Protocol 4: Asymmetric Amination of a Secondary Alcohol

This protocol outlines a general procedure for the asymmetric amination of a secondary alcohol using a chiral ruthenium or iridium catalyst.[23][24]

  • Reactor Setup: In a sealed reaction tube under an argon atmosphere, add the catalyst precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.5-1.0 mol%) and the chiral ligand.

  • Reagents: Add the secondary alcohol (1.0 equiv), the amine (1.2 equiv), and a base (e.g., K₂CO₃, 0.5 equiv).

  • Solvent: Add a dry, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110°C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Follow the reaction progress by GC or TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

  • Analysis (Self-Validation): Determine the enantiomeric excess by chiral HPLC.[8]

  • Catalyst: Ruthenium and iridium complexes are the most common catalysts for borrowing hydrogen reactions. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity.

  • Base: A base is often required to facilitate the dehydrogenation step and the catalyst turnover.

  • Temperature: These reactions typically require elevated temperatures to drive the initial alcohol dehydrogenation step.

Conclusion

The asymmetric synthesis of chiral amines is a vibrant and continually evolving field. The three strategies outlined in this guide—asymmetric hydrogenation of imines, biocatalytic amination, and borrowing hydrogen catalysis—represent the state-of-the-art in terms of efficiency, selectivity, and sustainability. The choice of the optimal method depends on various factors, including the specific structure of the target amine, the availability of starting materials, scalability requirements, and environmental considerations. By understanding the underlying principles and having access to detailed, validated protocols, researchers can confidently select and implement the most suitable strategy to access these vital chiral building blocks.

References

Application Notes & Protocols: Leveraging 1-(5-Fluoropyridin-2-YL)ethanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel therapeutics is an intricate process, demanding innovative strategies to identify and optimize lead compounds. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, distinct from traditional high-throughput screening (HTS), that identifies low-molecular-weight fragments which bind to biological targets.[1][2] These fragments serve as starting points for the rational design of high-affinity ligands. This guide focuses on the experimental application of 1-(5-Fluoropyridin-2-YL)ethanamine , a small molecule poised for effective use in FBDD campaigns.

The strategic inclusion of a fluoropyridine moiety is a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity and small atomic size—can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[4][5] These modifications often lead to enhanced binding affinity, improved membrane permeability, and reduced metabolic degradation, ultimately conferring superior pharmacokinetic profiles upon drug candidates.[3][6] this compound (Molecular Weight: 140.16 g/mol ) is an ideal fragment, adhering to the "Rule of Three" (MW < 300, ClogP < 3, H-bond donors/acceptors < 3), making it a prime candidate for screening libraries.[1][7]

This document provides a comprehensive, workflow-driven guide for researchers, scientists, and drug development professionals. It outlines detailed protocols from initial target identification to hit validation and early-stage optimization, explaining not just the steps, but the critical scientific reasoning that underpins each experimental choice.

Section 1: Initial Characterization and Fragment Library Integration

Before deployment in screening campaigns, the purity, identity, and physicochemical properties of this compound must be rigorously confirmed. This ensures that any observed biological activity is attributable to the compound itself.

Expert Rationale: The quality of a fragment library is paramount. Impurities or degradation products can lead to false positives or ambiguous results, wasting significant time and resources. Establishing a baseline of the compound's properties is a non-negotiable first step for any screening campaign.

Physicochemical and Quality Control Profile

The following table summarizes the key properties of the fragment. All incoming samples should be validated against these metrics.

PropertyValue / MethodRationale
Molecular Formula C₇H₉FN₂Confirms elemental composition.[7]
Molecular Weight 140.16 g/mol Adheres to FBDD "Rule of Three".[1][7]
Purity (LC-MS) >97%Ensures observed activity is from the target compound.
Identity (¹H NMR) Spectrum Conforms to StructureConfirms the chemical structure and absence of major impurities.
Aqueous Solubility >1 mM in bufferHigh solubility is critical for biophysical assays where high concentrations are needed to detect weak binding.
Calculated LogP 1.24Indicates appropriate lipophilicity for a fragment, balancing solubility and binding potential.[7]

Section 2: Target Identification Strategies

In scenarios where a small molecule exhibits a desired phenotype but its direct biological target is unknown, specific experimental strategies are required for target deconvolution.[8][9]

Workflow: Target Identification Approaches

G cluster_0 Phenotypic Hit cluster_1 Target Identification Methods cluster_2 Downstream Analysis Hit This compound Affinity Affinity-Based Pulldown Hit->Affinity Requires chemical modification LabelFree Label-Free (e.g., DARTS) Hit->LabelFree Uses unmodified compound MS Mass Spectrometry (Protein ID) Affinity->MS LabelFree->MS

Caption: Workflow for identifying protein targets of a small molecule hit.

Protocol 2.1: Affinity-Based Target Identification via Biotinylation and Pulldown

Principle: This method involves chemically modifying the fragment with an affinity tag (e.g., biotin) to create a "bait" molecule.[10][11] The primary amine of this compound provides a convenient handle for conjugation. This bait is incubated with cell lysate, and any proteins that bind to it are "pulled down" using streptavidin-coated beads and identified by mass spectrometry.[10]

Expert Rationale: While powerful, this method's primary caveat is that the addition of a tag might sterically hinder the fragment's natural binding mode. Therefore, a negative control using a structurally similar but inactive molecule is crucial, as is validation with a label-free method.

Step-by-Step Methodology:

  • Probe Synthesis:

    • React this compound with an NHS-ester of biotin containing a flexible linker (e.g., PEG).

    • Purify the resulting biotinylated probe via HPLC.

    • Confirm the structure and purity via LC-MS and NMR.

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate the cell lysate (~1-2 mg total protein) with the biotinylated probe (final concentration ~10-50 µM) for 1-2 hours at 4°C.

    • Control: In a parallel experiment, incubate lysate with a biotin-only control or a biotinylated inactive analog.

    • Add pre-washed streptavidin-coated magnetic beads and incubate for an additional hour at 4°C to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Run the eluate on an SDS-PAGE gel and visualize proteins with Coomassie or silver stain.

    • Excise protein bands that are unique to the probe-treated sample.

    • Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.

Section 3: Fragment Screening & Hit Validation (Known Target)

This section assumes a purified protein target has been identified and is available for biophysical screening. The goal is to detect and characterize the direct binding of this compound to this target.

Protocol 3.1: Primary Screening with Surface Plasmon Resonance (SPR)

Principle: SPR is a highly sensitive, label-free technique that detects changes in mass on a sensor chip surface in real-time.[12] It is ideal for detecting the weak, transient interactions typical of fragments.[13][14] The target protein is immobilized on the sensor chip, and a solution containing the fragment is flowed over the surface. Binding is measured as a response unit (RU) change.

Expert Rationale: SPR is a premier tool for FBDD because it provides kinetic data (association and dissociation rates) in addition to affinity (K_D).[15] To mitigate false positives from solvent effects (like DMSO), meticulous buffer matching and data referencing are essential.[13][15]

Workflow: SPR-Based Fragment Screening

G Start Prepare Protein Target & Fragment Library Immobilize Immobilize Target Protein on SPR Sensor Chip Start->Immobilize Screen Screen Fragment at Multiple Concentrations (e.g., 50-200 µM) Immobilize->Screen Analyze Analyze Sensorgrams (Association/Dissociation) Screen->Analyze Validate Calculate Affinity (K_D) & Ligand Efficiency Analyze->Validate Hit Confirmed Hit Validate->Hit K_D in µM-mM range

Caption: A streamlined workflow for primary fragment screening using SPR.

Step-by-Step Methodology:

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the surface using a standard mixture of EDC/NHS.

    • Immobilize the target protein to a density of ~10,000 - 15,000 RU.

    • Deactivate remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a concentration series of this compound (e.g., 10 µM to 500 µM) in running buffer containing a matched percentage of DMSO (typically 1-5%).

    • Inject each concentration over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the reference cell and blank injection data from the target cell sensorgrams.

    • Plot the steady-state response levels against fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

Table of Expected Results:

ParameterTypical Value for Fragment HitSignificance
K_D (Affinity) 10 µM - 5 mMIndicates a weak but specific interaction, characteristic of a good fragment hit.
Ligand Efficiency (LE) ≥ 0.3Normalizes binding affinity for size (ΔG / heavy atom count). A high LE suggests a highly efficient starting point.
Protocol 3.2: Orthogonal Hit Validation with Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[16][17] It is a true in-solution technique that requires no labeling or immobilization.[18] By titrating the fragment into a solution of the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[19][20]

Expert Rationale: ITC serves as a crucial orthogonal validation method. A hit that is confirmed by both SPR and ITC is considered high-confidence. The thermodynamic data obtained is invaluable for guiding medicinal chemistry efforts; for example, a binding event that is largely enthalpically driven suggests strong, specific interactions like hydrogen bonds, which can be optimized.[18]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the purified target protein at a concentration of 10-50 µM in a well-defined buffer (e.g., PBS or HEPES).

    • Prepare this compound at a 10-20 fold higher concentration (e.g., 200 µM - 1 mM) in the exact same buffer to minimize heats of dilution. Dialysis of the protein into the final buffer is highly recommended.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution, with sufficient spacing between injections to allow a return to the thermal baseline.

    • A typical experiment consists of 15-25 injections.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

Table of Thermodynamic Parameters:

ParameterMeasurementSignificance in Drug Design
K_D Binding AffinityConfirms the binding strength determined by SPR.
n StoichiometryDetermines the number of fragment molecules binding to one protein molecule. Should be close to 1.
ΔH Enthalpy ChangeA negative value indicates favorable hydrogen bonding and van der Waals interactions.
ΔG Gibbs Free EnergyThe overall binding energy, calculated from K_D.
TΔS Entropy ChangeReflects changes in conformational freedom and solvent reorganization upon binding.

Section 4: Hit-to-Lead Optimization & Early ADME/Tox Profiling

Once a fragment hit is validated, the next phase involves medicinal chemistry to grow, link, or merge fragments to create a more potent lead compound.[2][21] Concurrently, it is critical to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of emerging compounds to avoid costly late-stage failures.[22][23][24]

Protocol 4.1: Early ADME/Tox Profiling Panel

Principle: This involves a suite of in vitro assays designed to predict the in vivo behavior of a compound.[25] By identifying liabilities such as poor metabolic stability or cytotoxicity early, medicinal chemists can prioritize which analogs to advance.

Expert Rationale: The "fail early, fail cheap" strategy is a core tenet of modern drug discovery.[22] A compound with nanomolar potency is useless if it is immediately metabolized in the liver or is highly toxic to cells. This panel provides a snapshot of a compound's "drug-likeness."

Summary of Key In Vitro ADME/Tox Assays:

AssayPurposeMethodology
Metabolic Stability Assesses susceptibility to metabolism by liver enzymes.Incubate compound with liver microsomes or S9 fractions; measure parent compound depletion over time via LC-MS.[22][26]
CYP450 Inhibition Identifies potential for drug-drug interactions.Measure the compound's ability to inhibit the activity of major cytochrome P450 isoforms (e.g., 3A4, 2D6) using fluorescent probes.[25]
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins, which affects its availability.Use rapid equilibrium dialysis to measure the unbound fraction of the drug in plasma.
Aqueous Solubility Measures solubility at physiological pH.Use nephelometry or UV-Vis spectroscopy to determine kinetic or thermodynamic solubility.
Cellular Permeability Predicts intestinal absorption.Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays.[25]
Cytotoxicity Assesses general toxicity to cells.Incubate the compound with a relevant cell line (e.g., HepG2) and measure cell viability using an MTT or CellTiter-Glo assay.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the strategic presence of the fluoropyridine moiety make it an attractive candidate for library inclusion. The experimental protocols detailed in this guide provide a robust and logical framework for its application, from identifying its biological target to validating its interaction and guiding subsequent medicinal chemistry optimization. By integrating these biophysical and biochemical assays with a proactive ADME/Tox profiling strategy, research teams can effectively leverage this fragment to accelerate the journey from initial hit to viable lead candidate.

References

Application Notes and Protocols for the Quantification of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(5-Fluoropyridin-2-YL)ethanamine is a key building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active molecules.[1] Its structural motif, a fluorinated pyridine ring coupled with a chiral ethylamine side chain, imparts unique physicochemical properties that can enhance metabolic stability and target binding affinity.[2] As with any active pharmaceutical ingredient (API) or crucial intermediate, the ability to accurately and reliably quantify this compound is paramount for ensuring product quality, consistency, and safety in research, development, and manufacturing environments.

This comprehensive guide provides detailed analytical methods for the quantification of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC) for both achiral and chiral analysis, as well as Gas Chromatography-Mass Spectrometry (GC-MS) for instances requiring high sensitivity and structural confirmation. Each protocol is designed to be a self-validating system, with an in-depth discussion of the underlying scientific principles and adherence to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₇H₉FN₂--INVALID-LINK--
Molecular Weight 140.16 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid-
pKa (predicted)~8.5 (for the amine group)-
LogP (predicted)1.24--INVALID-LINK--
UV Absorbance Expected in the range of 260-280 nm due to the pyridine ring-
Chirality Contains one chiral center-

The basic nature of the primary amine and the UV absorbance of the fluoropyridine ring are key features that will be exploited in the following analytical methods. The compound's volatility and thermal stability will be considered for the GC-MS approach.

Section 1: Achiral Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. This method is suitable for quantifying the total amount of this compound in a sample, for instance, as an assay of a drug substance or for monitoring reaction completion in process chemistry.

Scientific Rationale for Method Design

The choice of a C18 stationary phase is based on the moderate hydrophobicity of the analyte (LogP ~1.24). The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and retention. The acidic pH of the buffer (pH 3.0) protonates the primary amine, enhancing its interaction with the stationary phase and minimizing peak tailing. UV detection is chosen due to the strong absorbance of the pyridine ring.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥99%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

1.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.02 M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 20% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

1.2.3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R1) guidelines.[4]

1.3.1. Specificity

  • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank (diluent).

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatograms of the blank, impurities, and degraded samples. Peak purity analysis should be performed using a photodiode array detector.

1.3.2. Linearity

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Analyze the prepared calibration standards (at least 5 concentrations) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should not be significantly different from zero.

1.3.3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (or a sample matrix without the analyte) with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% for each concentration level.[5]

1.3.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[6]

1.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery of 80-120%).

1.3.6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase pH (± 0.2 units).

    • Wavelength of detection (± 2 nm).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Data Presentation

Table 1: Summary of Validation Parameters for Achiral HPLC Method

Validation ParameterAcceptance Criteria
Specificity Analyte peak is pure and resolved from interferences.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOQ Quantifiable with acceptable precision and accuracy.
Robustness No significant impact on results from minor changes.

Section 2: Chiral Quantification by HPLC

Since this compound possesses a chiral center, distinguishing between its enantiomers is often a regulatory requirement, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the preferred method for this purpose.[7][8]

Scientific Rationale for Method Design

The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a broad range of chiral compounds, including amines.[7] Normal phase chromatography is often employed with these CSPs as it can provide better selectivity for enantiomeric separations. The mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol) to control retention and resolution.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system as described in Section 1.2.1.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

  • Reference standards for both enantiomers of this compound (if available) or the racemic mixture.

  • n-Hexane (HPLC grade).

  • Ethanol (HPLC grade).

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive to improve peak shape).

2.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase n-Hexane:Ethanol (90:10, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

2.2.3. Preparation of Solutions

  • Standard Solution: Prepare a solution of the racemic mixture of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL. If individual enantiomer standards are available, prepare separate solutions.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration similar to the standard solution. Filter through a 0.45 µm syringe filter.

Method Validation Protocol

The validation of a chiral method follows similar principles to an achiral method but with a focus on the ability to separate and quantify the enantiomers.

2.3.1. Specificity

  • Objective: To demonstrate the separation of the two enantiomers from each other and from any achiral impurities.

  • Procedure: Inject the racemic standard, individual enantiomer standards (if available), and a blank.

  • Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5.

2.3.2. Linearity

  • Objective: To establish a linear relationship between the concentration and the response for each enantiomer.

  • Procedure: Prepare a series of dilutions of the racemic mixture and inject them in triplicate.

  • Acceptance Criteria: r² ≥ 0.999 for each enantiomer's calibration curve.

2.3.3. Accuracy

  • Objective: To assess the agreement between the measured and true values for the enantiomeric ratio.

  • Procedure: Prepare samples with known ratios of the two enantiomers (e.g., 99:1, 50:50, 1:99) and analyze them.

  • Acceptance Criteria: The measured enantiomeric ratio should be within ±2.0% of the true ratio.

2.3.4. Precision

  • Objective: To evaluate the variability of the enantiomeric ratio measurement.

  • Procedure:

    • Repeatability: Analyze six replicate injections of a 50:50 racemic mixture.

    • Intermediate Precision: Repeat on a different day or with a different analyst.

  • Acceptance Criteria: The RSD for the percentage of each enantiomer should be ≤ 5.0%.

2.3.5. Limit of Quantitation (LOQ) for the Minor Enantiomer

  • Objective: To determine the lowest concentration of one enantiomer that can be reliably quantified in the presence of the other.

  • Procedure: Prepare and analyze a series of samples with decreasing concentrations of one enantiomer in the presence of a high concentration of the other.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

Data Presentation

Table 2: Summary of Validation Parameters for Chiral HPLC Method

Validation ParameterAcceptance Criteria
Resolution ≥ 1.5
Linearity (r²) ≥ 0.999 for each enantiomer
Accuracy (% of true ratio) Within ±2.0%
Precision (RSD of % enantiomer) ≤ 5.0%
LOQ of minor enantiomer Quantifiable with acceptable precision and accuracy.

Section 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for trace analysis or when confirmation of the analyte's identity is required.

Scientific Rationale for Method Design

This compound is sufficiently volatile for GC analysis. A non-polar capillary column (e.g., 5% phenyl-polysiloxane) is a good starting point for the separation of this type of compound. Electron ionization (EI) will be used to generate characteristic fragment ions for identification and quantification. Selected Ion Monitoring (SIM) mode will be employed to enhance sensitivity and selectivity.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • GC-MS system with a capillary column, an autosampler, and an electron ionization source.

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reference standard of this compound.

  • Ethyl acetate (GC grade).

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as 2-amino-5-chloropyridine).

3.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined from the mass spectrum of the analyte (e.g., molecular ion and characteristic fragment ions).

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards containing the analyte at various concentrations and a fixed concentration of the internal standard.

  • Sample Preparation: Dissolve the sample in ethyl acetate, add the internal standard, and dilute to a final volume to bring the analyte concentration within the calibration range.

Method Validation Protocol

The validation of the GC-MS method will follow the principles outlined in Section 1.3, with adjustments for a mass spectrometry-based method. The focus will be on the ratio of the analyte peak area to the internal standard peak area.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound under EI conditions is expected to show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern will likely involve the loss of a methyl group ([M-15]⁺) to give a fragment at m/z 125, which is a common fragmentation for ethylamines.[9] Other characteristic fragments may arise from the cleavage of the pyridine ring.

Table 3: Predicted Fragment Ions for GC-MS Analysis

m/zProposed Fragment
140[M]⁺ (Molecular Ion)
125[M - CH₃]⁺
Other fragmentsDependent on the fragmentation of the fluoropyridine ring.

Visualization of Workflows

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis prep_std Prepare Standard and Sample Solutions injection Inject Samples prep_std->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Temp, Flow) prep_mobile->hplc_system hplc_system->injection detection UV Detection injection->detection data_analysis Data Analysis and Reporting detection->data_analysis specificity Specificity linearity Linearity accuracy Accuracy precision Precision loq LOD/LOQ robustness Robustness Chiral_Separation racemate Racemic Mixture (R and S Enantiomers) separation Differential Interaction with CSP racemate->separation csp Chiral Stationary Phase (CSP) csp->separation mobile_phase Mobile Phase mobile_phase->separation enantiomer_r R-Enantiomer separation->enantiomer_r Different Elution Times enantiomer_s S-Enantiomer separation->enantiomer_s Different Elution Times

References

Revolutionizing Pharmaceutical and Agrochemical Analysis: A Comprehensive Guide to LC-MS Techniques for Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluoropyridine Derivatives and the Analytical Imperative

Fluoropyridine derivatives have emerged as a cornerstone in modern medicinal chemistry and agrochemical development. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. These desirable characteristics have propelled fluoropyridine-containing compounds to the forefront of drug discovery and crop protection. Consequently, the development of robust and sensitive analytical methods for the accurate quantification and characterization of these molecules is of paramount importance throughout the research and development pipeline, from early-stage discovery to clinical trials and environmental monitoring.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the analysis of fluoropyridine derivatives due to its exceptional sensitivity, selectivity, and versatility.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of LC-MS for the analysis of this critical class of compounds. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights and detailed protocols to empower you to develop and validate reliable analytical methods.

The Analytical Workflow: A Holistic Approach

The successful LC-MS analysis of fluoropyridine derivatives hinges on a well-designed and meticulously executed workflow. Each stage, from sample collection to data interpretation, is interconnected and plays a crucial role in the overall quality of the results.

LC-MS Workflow for Fluoropyridine Derivatives cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection & Storage Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Matrix Considerations LC_Separation Liquid Chromatography (LC) Separation Sample_Preparation->LC_Separation Clean Extract MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Separated Analytes Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Mass Spectra Method_Validation Method Validation Data_Analysis->Method_Validation Quantitative Results

Figure 1: A generalized workflow for the LC-MS analysis of fluoropyridine derivatives, highlighting the critical stages from sample collection to method validation.

Part 1: Mastering Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to extract the fluoropyridine derivative from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS analysis.[3][4][5] The choice of technique depends heavily on the sample matrix (e.g., plasma, urine, food, soil) and the physicochemical properties of the analyte.

Protein Precipitation (PPT): The Workhorse for Biological Fluids

For biological matrices such as plasma and serum, protein precipitation is a simple, rapid, and cost-effective method for removing the bulk of proteins that can interfere with the analysis and damage the LC column.[3]

Protocol: Protein Precipitation of a Fluoropyridine Drug from Human Plasma

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (a structurally similar compound, ideally a stable isotope-labeled version of the analyte) to correct for variability in sample processing and instrument response.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol). The cold solvent enhances protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If further concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

  • Injection: The resulting solution is ready for injection into the LC-MS system.

Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate out of the solution, leaving the smaller drug molecules in the supernatant.

Liquid-Liquid Extraction (LLE): Selectivity for Cleaner Extracts

LLE offers a higher degree of selectivity compared to PPT by partitioning the analyte between two immiscible liquid phases.[4] This technique is particularly useful for removing highly polar or non-polar interferences.

Protocol: Liquid-Liquid Extraction of a Fluoropyridine Pesticide from a Water Sample

  • Sample Preparation: To a 15 mL screw-cap tube, add 5 mL of the water sample.

  • pH Adjustment: Adjust the pH of the sample to optimize the extraction efficiency. For basic fluoropyridines, adjusting the pH to be 2 units above the pKa will ensure the analyte is in its neutral, more organic-soluble form.

  • Extraction Solvent Addition: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Vortex or shake the tube vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Solid-Phase Extraction (SPE): The Gold Standard for Complex Matrices

SPE provides the cleanest extracts and the highest concentration factors, making it ideal for trace-level analysis in complex matrices like food and environmental samples.[5]

Protocol: Solid-Phase Extraction of a Fluoropyridine Metabolite from Urine

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 1 mL of pre-treated urine (e.g., diluted 1:1 with water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charge of the basic fluoropyridine, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Part 2: Chromatographic Separation - Taming the Polarity of Fluoropyridines

The chromatographic separation of fluoropyridine derivatives can be challenging due to their often polar and basic nature. Careful selection of the column chemistry and mobile phase is crucial for achieving good peak shape, resolution, and retention.

Reversed-Phase Liquid Chromatography (RPLC): The First Line of Approach

RPLC on C18 columns is the most common starting point for the separation of fluoropyridine derivatives.

Key Considerations for RPLC:

  • Peak Tailing: Basic fluoropyridines can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[6][7][8] To mitigate this, use a low concentration of an acidic modifier like formic acid or acetic acid in the mobile phase to protonate the silanols and the basic analyte.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (acetonitrile or methanol) with 0.1% formic acid.

  • Column Choice: Use end-capped, high-purity silica C18 columns to minimize silanol interactions.

Table 1: Recommended Starting RPLC Conditions

ParameterRecommendationRationale
Column C18, 2.1 x 50 mm, < 3 µmProvides good efficiency and is compatible with a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns.
Gradient 5-95% B over 5-10 minutesA generic gradient to screen for the optimal elution conditions.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 5 µLA typical injection volume.
Hydrophilic Interaction Liquid Chromatography (HILIC): For Highly Polar Analytes

For very polar fluoropyridine derivatives that are poorly retained in RPLC, HILIC is an excellent alternative.[9][10][11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content.

Key Considerations for HILIC:

  • Stationary Phase: Common HILIC phases include bare silica, amide, and zwitterionic phases.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Enhanced MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation in the ESI source, resulting in enhanced MS sensitivity.[2][9]

Protocol: HILIC Separation of a Polar Fluoropyridine Metabolite

  • Column: Amide column, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute, then decrease to 50% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

Ion-Pair Chromatography (IPC): Enhancing Retention of Ionic Analytes

For ionic fluoropyridines that are still difficult to retain, IPC can be employed.[13][14][15] An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, which is then retained by the reversed-phase column.

Important Note: Many traditional ion-pairing reagents are not volatile and can contaminate the MS source. For LC-MS applications, it is crucial to use volatile ion-pairing reagents such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), although these can cause ion suppression.[13][14]

Part 3: Mass Spectrometric Detection - Unraveling the Molecular Identity

The mass spectrometer provides the high selectivity and sensitivity needed for the analysis of fluoropyridine derivatives, even at trace levels.

Electrospray Ionization (ESI): The Go-To Ionization Technique

ESI is the most common ionization technique for LC-MS analysis of fluoropyridine derivatives due to its suitability for polar and thermally labile compounds.[1] Positive ion mode is typically used for basic fluoropyridines, as the pyridine nitrogen is readily protonated.

Common Adducts: In positive ion ESI, in addition to the protonated molecule [M+H]+, adducts with sodium [M+Na]+ and potassium [M+K]+ are often observed.[16][17][18][19][20] The formation of these adducts can be minimized by using high-purity solvents and reagents.

Tandem Mass Spectrometry (MS/MS): For Unambiguous Identification and Quantification

Tandem mass spectrometry (MS/MS) is essential for achieving the highest level of selectivity and for structural elucidation. In a triple quadrupole mass spectrometer, the precursor ion (e.g., the [M+H]+ ion of the fluoropyridine derivative) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3).

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred acquisition mode. In MRM, specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity.[21][22][23]

Table 2: Example MRM Transitions for a Hypothetical Fluoropyridine Drug (MW = 250)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluoropyridine Drug251.1150.1 (Quantifier)20
Fluoropyridine Drug251.1123.1 (Qualifier)25
Internal Standard256.1155.120

Fragmentation of Fluoropyridine Derivatives: The fragmentation patterns of fluoropyridine derivatives in MS/MS are influenced by the position of the fluorine atom and other substituents on the pyridine ring. Common fragmentation pathways include the loss of small neutral molecules (e.g., HF, HCN) and cleavage of side chains.[24][25][26][27] The high bond strength of the C-F bond often means that fragmentation occurs elsewhere in the molecule before C-F bond cleavage.

Part 4: Method Validation - Ensuring Data Integrity and Reliability

A validated LC-MS/MS method provides confidence in the accuracy, precision, and reliability of the analytical data.[28][29][30] Method validation should be performed according to the guidelines of regulatory bodies such as the FDA and ICH.

Key Validation Parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[29]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.[29]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Method_Validation_Process Define_Requirements Define Analytical Requirements Develop_Method Develop LC-MS/MS Method Define_Requirements->Develop_Method PreValidation Pre-Validation Experiments Develop_Method->PreValidation Validation_Protocol Write Validation Protocol PreValidation->Validation_Protocol Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Validation_Report Prepare Validation Report Execute_Validation->Validation_Report

Figure 2: A stepwise process for LC-MS/MS method validation, from defining the analytical requirements to generating the final validation report.

Conclusion: Empowering Your Research with Robust LC-MS Analysis

This application note has provided a comprehensive framework for the LC-MS analysis of fluoropyridine derivatives. By understanding the intricacies of sample preparation, chromatographic separation, and mass spectrometric detection, and by adhering to rigorous method validation protocols, researchers can generate high-quality, reliable data. The protocols and insights presented herein are intended to serve as a valuable resource for scientists and professionals working with this important class of molecules, ultimately contributing to the advancement of pharmaceutical and agrochemical research.

References

Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the structural characterization and verification of 1-(5-Fluoropyridin-2-YL)ethanamine, a key building block in contemporary drug discovery. We present a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The protocols are designed to be self-validating, and the guide explains the causality behind experimental choices, empowering researchers to not only acquire high-quality data but also to confidently interpret the spectral output for unambiguous structure elucidation.

Introduction: The Analytical Challenge

This compound is a chiral amine incorporating a fluoropyridine motif. Fluorine-containing heterocycles are of immense interest in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, unambiguous verification of the structure and purity of such building blocks is a critical checkpoint in the drug development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. It provides precise, atom-level information about the molecular structure. This guide details a multi-faceted NMR approach, leveraging the unique properties of the ¹H, ¹³C, and ¹⁹F nuclei to create a complete structural portrait of the target molecule.

Foundational Concepts: A Multi-Nuclear Strategy

A single NMR experiment is often insufficient for complete structural assignment. A combination of techniques is required to solve the puzzle of molecular connectivity.

  • ¹H NMR: Provides information on the number and chemical environment of protons. Integration reveals the relative number of protons, while coupling constants (J-values) provide information about dihedral angles and connectivity to neighboring protons.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments in the molecule. The chemical shift is highly indicative of the carbon's functional group (e.g., sp², sp³, C-F, C-N).

  • ¹⁹F NMR: As the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, this experiment is highly sensitive.[2] It provides direct information on the fluorine's chemical environment and its coupling to nearby protons and carbons, serving as a powerful probe. The chemical shift range for ¹⁹F is vast, minimizing signal overlap.[2]

  • 2D COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those separated by two or three bonds.[3][4] It is the primary tool for mapping out the proton-proton network within the molecule's fragments (the pyridine ring and the ethylamine side chain).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[5][6] It is the most reliable way to assign the chemical shifts of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5] It is the key to connecting the molecular fragments identified by COSY and establishing the complete carbon skeleton.

General Experimental Workflow

The process from sample to final structure follows a logical sequence. Each step builds upon the last, culminating in a fully assigned molecule.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis SamplePrep Sample Preparation (Solvent, Concentration) InstrumentSetup Instrument Setup (Lock, Tune, Shim) SamplePrep->InstrumentSetup OneD 1D NMR (¹H, ¹³C, ¹⁹F) InstrumentSetup->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Confirm sample & guide 2D setup Processing Data Processing (FT, Phase, Baseline) TwoD->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation & Verification Interpretation->Structure

Caption: General workflow for NMR structure elucidation.

Detailed Experimental Protocols

These protocols are based on standard operating procedures for modern NMR spectrometers.[7][8][9]

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation.

  • Analyte: Use 5-10 mg of this compound for optimal signal-to-noise in a reasonable time.

  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[10][11]

    • Primary Choice: Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.

    • Alternatives: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used. Be aware that the chemical shifts of N-H and other exchangeable protons are highly dependent on the solvent's hydrogen-bonding capacity.[12][13]

  • Procedure:

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • Transfer the solution into a standard 5 mm NMR tube.

    • Ensure the sample height is at least 4 cm to be within the detection region of the probe.[7]

    • Cap the tube securely and wipe the outside clean before insertion into the spectrometer.

Instrument Setup and Calibration
  • Insertion: Insert the sample into the spectrometer.

  • Locking: Establish a field-frequency lock using the deuterium signal from the solvent.

  • Tuning and Matching: Tune and match the NMR probe for the nuclei to be observed (¹H, ¹³C, and ¹⁹F). This step maximizes the sensitivity of the experiment.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, which results in sharp, symmetrical peaks. This is often an automated process on modern instruments.

1D NMR Acquisition Protocols

Protocol 4.3.1: ¹H NMR (Proton)

  • Purpose: To obtain a quantitative overview of all proton environments.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~12-16 ppm, centered around 5-6 ppm.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 2-5 seconds. For accurate integration, a longer delay (e.g., 10s) may be necessary.[7]

    • Acquisition Time (AQ): ~2-3 seconds.

Protocol 4.3.2: ¹³C{¹H} NMR (Carbon-13)

  • Purpose: To identify all unique carbon atoms.

  • Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g., 'zgpg30').

  • Key Parameters:

    • Spectral Width (SW): ~200-220 ppm, centered around 100 ppm.

    • Number of Scans (NS): 128 to 1024 scans, or more, depending on concentration, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

Protocol 4.3.3: ¹⁹F NMR (Fluorine-19)

  • Purpose: To observe the fluorine atom directly and its couplings.

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

  • Key Parameters:

    • Spectral Width (SW): ~250 ppm. The chemical shift range for organofluorine compounds is wide.[2]

    • Number of Scans (NS): 16 to 64 scans. ¹⁹F is a highly sensitive nucleus.

    • Relaxation Delay (D1): 2 seconds.

    • Referencing: An external or internal reference standard (e.g., CFCl₃ at 0 ppm or C₆F₆ at -164.9 ppm) is required. Many instruments can be referenced internally.

2D NMR Acquisition Protocols

Protocol 4.4.1: ¹H-¹H COSY

  • Purpose: To establish proton-proton connectivity.[14]

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • Key Parameters:

    • Spectral Width (SW): Identical to the ¹H spectrum in both dimensions.

    • Number of Scans (NS): 2 to 8 scans per increment.

    • Increments (F1): 256 to 512 increments.

Protocol 4.4.2: ¹H-¹³C HSQC

  • Purpose: To correlate protons to their directly attached carbons.[5]

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3'). The "edited" version distinguishes CH/CH₃ from CH₂ signals by phase.

  • Key Parameters:

    • Spectral Width (SW F2): Identical to the ¹H spectrum.

    • Spectral Width (SW F1): Identical to the ¹³C spectrum.

    • Number of Scans (NS): 4 to 16 scans per increment.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

Protocol 4.4.3: ¹H-¹³C HMBC

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[5]

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Key Parameters:

    • Spectral Width (SW): Identical to HSQC.

    • Number of Scans (NS): 8 to 32 scans per increment.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a value of 8-10 Hz. This detects most two- and three-bond correlations.

Data Processing and Analysis

Modern NMR software simplifies data processing.[15][16][17]

  • Fourier Transform (FT): Convert the time-domain data (FID) into the frequency-domain spectrum. For 2D data, FT is performed in both dimensions.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. The residual solvent peak is often used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

  • Peak Picking & Integration: Identify the chemical shift of each peak. For ¹H spectra, integrate the peak areas to determine the relative number of protons.

Spectral Interpretation and Expected Data

The following tables summarize the expected chemical shifts and coupling constants for this compound. Actual values will vary based on solvent and experimental conditions.[10][11] The predictions are based on known data for fluoropyridines and standard substituent effects.[1][18][19][20]

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Proton Label Expected δ (ppm) Multiplicity J (Hz) Integration
H6 ~8.4 d JHF ≈ 3 1H
H4 ~7.6 ddd JHH ≈ 8-9, JHF ≈ 8, JHH ≈ 2.5 1H
H3 ~7.3 dd JHH ≈ 8-9, JHH ≈ 2.5 1H
CH (α) ~4.5 q JHH ≈ 7 1H
NH₂ ~1.8 br s - 2H

| CH₃ (β) | ~1.5 | d | JHH ≈ 7 | 3H |

Table 2: Expected ¹³C NMR Data (CDCl₃, 101 MHz)

Carbon Label Expected δ (ppm) Note
C5 ~158 d, ¹JCF ≈ 250-260 Hz
C2 ~163 d, ³JCF ≈ 3-5 Hz
C6 ~140 d, ²JCF ≈ 20-25 Hz
C4 ~125 d, ²JCF ≈ 20-25 Hz
C3 ~122 d, ³JCF ≈ 4-6 Hz
CH (α) ~50

| CH₃ (β) | ~24 | |

Table 3: Expected ¹⁹F NMR Data (CDCl₃, 376 MHz)

Fluorine Label Expected δ (ppm) Multiplicity

| F5 | ~ -125 to -130 | m |

The following diagram illustrates the key 2D NMR correlations expected for the molecule, which are essential for confirming the assignments made from 1D data.

G cluster_mol Key 2D NMR Correlations mol H_beta H_alpha H_beta->H_alpha COSY C_alpha H_beta->C_alpha HMBC C2 C2 H_beta->C2 HMBC H_alpha->C2 HMBC C6 C6 H_alpha->C6 HMBC H3 H3 H4 H4 H3->H4 COSY H3->C2 HMBC C5 C5 H3->C5 HMBC H6 H6 H6->C2 HMBC C4 C4 H6->C4 HMBC C_beta C3 C3

Caption: Expected key COSY and HMBC correlations.

Interpretation Logic:

  • COSY: A cross-peak between the doublet at ~1.5 ppm (CH₃) and the quartet at ~4.5 ppm (CH) will confirm the ethylamine fragment. Cross-peaks between the aromatic protons will establish their adjacency on the pyridine ring.

  • HSQC: This will definitively link each proton signal to its corresponding carbon signal (e.g., H6 to C6, Hα to Cα, etc.), allowing for the assignment of all protonated carbons.

  • HMBC: This is the final step. A correlation from the CH₃ protons (~1.5 ppm) to the C2 carbon (~163 ppm) and from the CH proton (~4.5 ppm) to the C2 and C6 carbons will unequivocally prove the attachment of the ethylamine side chain to the C2 position of the fluoropyridine ring.

Conclusion

This application note outlines a comprehensive and robust NMR methodology for the complete structural characterization of this compound. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) techniques, researchers can obtain unambiguous and high-quality data to verify the identity, purity, and connectivity of this important chemical building block, ensuring the integrity of subsequent research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-Fluoropyridin-2-YL)ethanamine, a key building block in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route, improve yields, and ensure high purity. The content is structured to address practical challenges encountered in the laboratory, drawing from established chemical principles and state-of-the-art methodologies.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and solving common issues.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the reductive amination of 2-acetyl-5-fluoropyridine is a frequent issue stemming from several potential root causes. A systematic approach is crucial for diagnosis.

dot

LowYield_Troubleshooting Start Low Yield Observed Check_SM 1. Verify Starting Material Quality Start->Check_SM Check_Imine 2. Assess Imine Formation Efficiency Check_SM->Check_Imine If SM is pure Purify_SM Action: Re-purify or resynthesize 2-acetyl-5-fluoropyridine Check_SM->Purify_SM Check_Reduction 3. Evaluate Reduction Step Check_Imine->Check_Reduction If imine forms Optimize_Imine Action: Adjust pH, add dehydrating agent, increase reaction time. Check_Imine->Optimize_Imine Check_Purification 4. Review Work-up & Purification Check_Reduction->Check_Purification If reduction is selective Optimize_Reduction Action: Change reducing agent, check catalyst activity, control temp. Check_Reduction->Optimize_Reduction Success Yield Improved Check_Purification->Success If losses are minimized Optimize_Purification Action: Use alternative extraction/distillation /chromatography. Check_Purification->Optimize_Purification

Caption: Troubleshooting flowchart for low yield diagnosis.

1. Quality of Starting Material (2-Acetyl-5-fluoropyridine): The purity of the starting ketone is paramount. Impurities can interfere with the reaction, consume reagents, or complicate purification. For instance, residual reagents from the synthesis of 2-acetyl-5-fluoropyridine, such as strong bases or acids, can alter the pH and hinder imine formation.[1]

  • Causality: The first step, the formation of an imine or iminium ion, is a reversible equilibrium reaction.[2][3] The presence of impurities can shift this equilibrium unfavorably.

  • Solution:

    • Verify the purity of 2-acetyl-5-fluoropyridine using NMR and GC-MS.

    • If impurities are detected, purify the starting material by distillation or column chromatography.

2. Inefficient Imine Formation: The reaction between the ketone and the amine source (e.g., ammonia or an ammonium salt) to form the imine is often the rate-limiting step.[2]

  • Causality: This step involves the nucleophilic attack of the amine on the carbonyl, followed by dehydration. The reaction is pH-sensitive; a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.[3] Water is a byproduct, and its presence can push the equilibrium back towards the starting materials.

  • Solution:

    • pH Control: Maintain a weakly acidic medium (pH 4-6). This can be achieved using a catalyst like acetic acid.

    • Water Removal: If running an indirect reductive amination, use a Dean-Stark apparatus to remove water azeotropically. For direct (one-pot) procedures, adding a dehydrating agent like molecular sieves can be effective.[4]

3. Ineffective or Non-Selective Reduction: The choice and handling of the reducing agent are critical.

  • Causality: The ideal reducing agent should selectively reduce the C=N bond of the imine without significantly reducing the C=O bond of the starting ketone.[3] Common agents like sodium borohydride (NaBH₄) can reduce both, leading to the formation of 1-(5-fluoropyridin-2-yl)ethanol as a major byproduct. More selective hydrides are therefore preferred.[5]

  • Solution:

    • Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are less reactive towards ketones but highly effective for reducing iminium ions.[3][5]

    • For catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and that the system is free of catalyst poisons.

4. Product Loss During Work-up and Purification: The target amine is basic and can be volatile or water-soluble, leading to losses during extraction and isolation.

  • Causality: this compound is a primary amine with a relatively low molecular weight (140.16 g/mol ), which can lead to physical loss during solvent removal.[6] Its basicity means its solubility is highly dependent on pH.

  • Solution:

    • During aqueous work-up, basify the solution (pH > 10) to ensure the amine is in its freebase form, maximizing its solubility in organic extraction solvents (e.g., ethyl acetate, dichloromethane).

    • Perform extractions multiple times with fresh solvent.

    • When concentrating the product, use a rotary evaporator at a moderate temperature and pressure to avoid evaporation of the product.

    • Consider purification by vacuum distillation or conversion to a stable salt (e.g., dihydrochloride) for easier handling and purification by recrystallization.[7]

Q2: I'm observing a significant byproduct peak corresponding to 1-(5-fluoropyridin-2-yl)ethanol. How can I prevent this?

This is a classic selectivity problem in reductive amination.

  • Causality: The formation of the alcohol byproduct occurs when the reducing agent reduces the carbonyl group of the starting 2-acetyl-5-fluoropyridine faster than it reduces the in-situ formed imine. This is common with powerful, non-selective reducing agents like sodium borohydride.[3]

  • Solution:

    • Use a Chemoselective Reducing Agent: The most effective solution is to use a hydride agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose due to its mildness and high selectivity.[5] Sodium cyanoborohydride (NaBH₃CN) is also highly effective, particularly at a controlled acidic pH.[4]

    • Two-Step (Indirect) Procedure: If you must use a less selective agent like NaBH₄, separate the imine formation and reduction steps. First, form the imine by reacting 2-acetyl-5-fluoropyridine with the amine source, ensuring complete conversion and removal of water. Only then, add the reducing agent. This physically separates the ketone from the reduction step.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?

The two primary modern routes are chemical synthesis via reductive amination and biocatalysis using enzymes.

  • Reductive Amination: This is the most widely used laboratory and industrial method. It involves the reaction of 2-acetyl-5-fluoropyridine with an amine source (like ammonia or ammonium acetate) and a reducing agent to form the target primary amine. The reaction can be performed in one pot (direct) or in two steps (indirect).[2][5]

  • Biocatalysis (Transamination): This method uses enzymes, specifically amine transaminases (ATAs), to catalyze the asymmetric synthesis of the amine.[8] It is particularly valuable for producing a single enantiomer (e.g., the (S)- or (R)-isomer). The process typically involves reacting the ketone with an amine donor like isopropylamine in the presence of the enzyme. This approach offers high enantioselectivity and operates under mild, environmentally friendly conditions.[8][9]

dot

Synthesis_Routes cluster_0 Chemical Synthesis cluster_1 Biocatalysis Ketone 2-Acetyl-5-fluoropyridine AmineSource + Amine Source (e.g., NH₃, NH₄OAc) Imine Imine Intermediate AmineSource->Imine Imine Formation ReducingAgent + Reducing Agent (e.g., NaBH(OAc)₃) Product_Racemic This compound (Racemic) ReducingAgent->Product_Racemic Reduction Ketone2 2-Acetyl-5-fluoropyridine Enzyme + Amine Donor + Amine Transaminase (ATA) Product_Chiral (S)- or (R)-1-(5-Fluoropyridin-2-YL)ethanamine (Enantiopure) Enzyme->Product_Chiral Asymmetric Transamination

Caption: Comparison of chemical and biocatalytic synthesis routes.

Q2: Which reducing agent is best for my reductive amination?

The "best" agent depends on your specific requirements for selectivity, cost, safety, and scale.

Reducing AgentProsConsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity for imines/iminium ions[5]; mild; commercially available.Relatively expensive; generates acetic acid byproduct.1,2-Dichloroethane (DCE) or THF, often with catalytic AcOH, Room Temp.
Sodium Cyanoborohydride (NaBH₃CN) Good selectivity[4]; effective under mildly acidic conditions.Highly toxic (releases HCN gas if pH is too low); requires careful handling.Methanol, pH 4-6, Room Temp.
Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) Cost-effective for large scale; high yielding; clean (no hydride byproducts).Requires specialized pressure equipment; catalyst can be pyrophoric; potential for over-reduction or ring reduction.Methanol or Ethanol, H₂ (1-50 bar), Room Temp to 50°C.
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Poor selectivity[3]; reduces both ketones and imines, leading to alcohol byproduct.Methanol, requires careful control (e.g., two-step process).

For general laboratory synthesis where selectivity and safety are priorities, Sodium Triacetoxyborohydride is the most recommended choice.

Q3: How can I obtain an enantiomerically pure product?

Chiral this compound is a valuable intermediate for many modern pharmaceuticals. Achieving high enantiopurity requires specialized methods:

  • Asymmetric Reductive Amination: This involves using a chiral catalyst to direct the reduction of the imine intermediate. Iridium-based catalysts paired with chiral ligands have shown excellent results, affording high yields and enantiomeric excess (ee).[10] This method provides direct access to the chiral amine from the achiral ketone.

  • Enzymatic Kinetic Resolution or Asymmetric Synthesis: As mentioned, amine transaminases (ATAs) can be used to selectively produce one enantiomer from the prochiral ketone, often with >99% ee.[8] Alternatively, a lipase could be used for the kinetic resolution of the racemic amine, though this results in a maximum theoretical yield of 50% for the desired enantiomer.

  • Chiral Resolution: The racemic amine can be reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.

Section 3: Experimental Protocol
Protocol 1: One-Pot Synthesis via Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 2-Acetyl-5-fluoropyridine

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-acetyl-5-fluoropyridine (1.0 eq) and 1,2-dichloroethane (approx. 0.2 M concentration).

  • Imine Formation: Add ammonium acetate (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by TLC or GC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCE or another suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

References

Technical Support Center: Purification of 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Fluoropyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical chiral intermediate in high purity. The following sections address common challenges encountered during chiral resolution and achiral purification, offering solutions grounded in established chemical principles.

Table of Contents

  • Compound Overview & Initial Purity Assessment

  • Purification Method 1: Chiral Resolution via Diastereomeric Salt Crystallization

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

  • Purification Method 2: Chiral Preparative HPLC

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

  • Achiral Purification: Distillation and Column Chromatography

    • Frequently Asked Questions (FAQs)

  • General Stability and Handling

  • References

Compound Overview & Initial Purity Assessment

This compound is a chiral primary amine, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-(5-Fluoropyridin-2-yl)ethanamine and (S)-1-(5-Fluoropyridin-2-yl)ethanamine. In pharmaceutical development, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, achieving high enantiomeric purity is critical.

Before attempting purification, it is essential to assess the initial state of your material.

  • Chemical Purity: Use techniques like achiral GC-MS or LC-MS to identify and quantify process-related impurities. Common impurities may include the starting ketone (1-(5-fluoropyridin-2-yl)ethanone), residual reagents from reductive amination, or isomers formed during synthesis.

  • Enantiomeric Excess (e.e.): Use analytical chiral HPLC or SFC to determine the starting ratio of the (R) and (S) enantiomers. This baseline is crucial for evaluating the success of your chiral resolution.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉FN₂--INVALID-LINK--
Molecular Weight140.16 g/mol --INVALID-LINK--
Boiling Point182.8 ± 25.0 °C at 760 mmHg--INVALID-LINK--
Storage Temp.Freezer, under -20°C, Inert atmosphere--INVALID-LINK--

Purification Method 1: Chiral Resolution via Diastereomeric Salt Crystallization

This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This creates a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization. For a basic amine like this compound, chiral tartaric acid derivatives are excellent candidates.

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Free Amine RacemicAmine (R,S)-Amine (Racemic Mixture) Mix Dissolve & Mix in Chosen Solvent RacemicAmine->Mix ResolvingAgent (+)-Chiral Acid (e.g., D-DTTA) ResolvingAgent->Mix Diastereomers Diastereomeric Salts (R)-Amine·(+)-Acid (S)-Amine·(+)-Acid Mix->Diastereomers Cool Cool & Crystallize Diastereomers->Cool Filtration Filter to Isolate Less Soluble Salt Cool->Filtration MotherLiquor Mother Liquor (Enriched in More Soluble Salt) Filtration->MotherLiquor IsolatedSalt Crystalline Salt ((R)-Amine·(+)-Acid) Filtration->IsolatedSalt Base Add Base (e.g., NaOH, NaHCO₃) IsolatedSalt->Base Extraction Liquid-Liquid Extraction Base->Extraction PureAmine (R)-Amine (Enantiopure) Extraction->PureAmine

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent should I choose? A1: For primary amines, derivatives of tartaric acid are highly effective. (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or (-)-Dibenzoyl-L-tartaric acid (L-DBTA) are excellent starting points due to their rigid structures, which often lead to well-defined crystalline salts with significant solubility differences.

Q2: How do I select the right solvent for crystallization? A2: The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the preferential crystallization of one diastereomer upon cooling. Alcohols (ethanol, isopropanol, methanol) or aqueous alcohol mixtures are very common and effective. The choice is empirical; screen several solvents to find the one that provides the best balance of yield and enantiomeric excess (e.e.).

Q3: How much resolving agent should I use? A3: While a 1:1 molar ratio of amine to resolving agent can be used, it is often more efficient to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This strategy maximizes the precipitation of the less soluble salt, leaving the more soluble one in the mother liquor, which can improve the purity of the initial crystalline product.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Action(s)
No crystals form / Oiling out 1. Solvent is too good (solubility is too high).2. Supersaturation is too high, leading to non-crystalline precipitation.3. Impurities are inhibiting crystal lattice formation.1. Change Solvent System: Add an anti-solvent (e.g., hexane, heptane) dropwise to the warm solution until turbidity appears, then reheat to clarify and cool slowly. 2. Slow Cooling: Ensure a very slow cooling rate. Consider a programmed cooling ramp or insulating the flask. 3. Seeding: Add a few seed crystals of the desired diastereomeric salt to induce crystallization. 4. Pre-purification: Consider a preliminary achiral purification (e.g., flash chromatography) to remove gross impurities.
Low Yield of Crystalline Salt 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.2. Crystallization time was too short or final temperature was too high.1. Solvent Screening: Test a new solvent or solvent mixture. Sometimes a switch from ethanol to isopropanol, or adding a small amount of water, can dramatically alter the relative solubilities. 2. Increase Crystallization Time: Allow the mixture to stand for a longer period (12-24 hours) at the final temperature before filtration. 3. Optimize Temperature: Cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation.
Low Enantiomeric Excess (e.e.) 1. Co-precipitation of the more soluble diastereomeric salt.2. Incomplete reaction between the amine and the resolving agent.1. Recrystallization: Perform one or more recrystallizations of the isolated salt from the same or a different solvent system. This is often necessary to achieve >99% e.e. 2. Solvent Choice: The solvent has a profound impact on chiral discrimination. A different solvent may increase the solubility difference between the diastereomers. 3. Check Stoichiometry: Ensure accurate molar equivalents of the amine and resolving agent were used.

Purification Method 2: Chiral Preparative HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers directly. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. This method is highly effective for both small-scale purification and analytical assessment.

G cluster_0 Method Development & Purification cluster_1 Product Isolation Start Racemic Amine Solution Inject Inject onto Chiral Column Start->Inject Column Chiral Stationary Phase (CSP) Inject->Column Elution Mobile Phase Elution Column->Elution Detector UV Detector Elution->Detector Fractionation Fraction Collector Detector->Fractionation Fraction1 Fraction 1 (Enantiomer A) Fractionation->Fraction1 Fraction2 Fraction 2 (Enantiomer B) Fractionation->Fraction2 Evaporation Solvent Evaporation Fraction1->Evaporation Fraction2->Evaporation PureProduct Pure Enantiomer Evaporation->PureProduct

Caption: General Workflow for Chiral Preparative HPLC Purification.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for this amine? A1: Polysaccharide-based CSPs are extremely versatile and a great starting point. Columns like Chiralcel® OD (cellulose-based) or Chiralpak® AD and IA (amylose-based) have broad applicability for a wide range of pharmaceutical compounds, including amines. Screening a few different CSPs is the most effective strategy.

Q2: What mobile phase should I start with? A2: For polysaccharide columns, a normal-phase system is typically used. A common starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). For a basic compound like this compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethylenediamine) to the mobile phase is crucial to improve peak shape and prevent tailing.

Q3: Can I use reversed-phase chiral HPLC? A3: Yes. Immobilized polysaccharide CSPs (e.g., Chiralpak IA/IB/IC) and protein-based phases (like Chiral AGP) are compatible with reversed-phase conditions (e.g., acetonitrile/water or methanol/water with buffers). This can be advantageous if your compound has poor solubility in normal-phase solvents.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Action(s)
Poor or No Resolution 1. Incorrect CSP choice.2. Suboptimal mobile phase composition.1. Screen CSPs: Test a different class of chiral column (e.g., if amylose-based fails, try a cellulose-based one). 2. Vary Modifier: Change the alcohol modifier (e.g., from isopropanol to ethanol). 3. Adjust Modifier %: Systematically vary the percentage of the alcohol modifier in the mobile phase. Lower percentages often increase retention and selectivity. 4. Change Temperature: Lowering the column temperature can sometimes enhance the subtle interactions required for chiral recognition and improve resolution.
Peak Tailing / Broad Peaks 1. Secondary interactions between the basic amine and acidic sites on the silica support.2. Column overload.1. Add Basic Modifier: Ensure a basic additive like diethylamine (DEA) or ethylenediamine (EDA) is present in the mobile phase (typically 0.1-0.2%). EDA is often more effective for strongly basic compounds. 2. Reduce Sample Load: Dilute the sample and inject a smaller volume. Overloading is a common issue in preparative chromatography. 3. Lower Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for interactions with the CSP.
Poor Recovery 1. Irreversible adsorption of the amine onto the stationary phase.1. Increase Basic Additive Strength/Concentration: This can help passivate active sites on the column and improve elution. 2. Flush Column: If using an immobilized CSP, flushing with a stronger, more polar solvent (check column manual for compatibility) may help elute strongly retained material.

Achiral Purification: Distillation and Column Chromatography

Before chiral separation, or if only chemical purity is required, standard achiral purification methods can be employed.

Frequently Asked Questions (FAQs)

Q1: Can I purify the racemic free base by distillation? A1: Yes. With a boiling point of approximately 183 °C at atmospheric pressure, vacuum distillation is a viable method for purifying the free base from non-volatile impurities (e.g., salts, catalyst residues). This can be an effective bulk purification step prior to chiral resolution.

Q2: What conditions should I use for silica gel column chromatography? A2: Due to the basic nature of the amine, it will likely streak or adsorb irreversibly on standard silica gel. To mitigate this, you must use a mobile phase containing a basic modifier. A typical system would be Dichloromethane/Methanol with 0.5-2% Triethylamine (TEA) or ammonium hydroxide. Alternatively, using basic alumina as the stationary phase can be very effective for purifying amines.

General Stability and Handling

  • Storage: As a primary amine, this compound is susceptible to oxidation and can react with atmospheric carbon dioxide to form a carbonate salt. It is best stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20 °C is recommended) to ensure long-term stability.

  • Racemization: Racemization (the conversion of one enantiomer into the racemic mixture) of chiral amines typically requires harsh conditions, such as high temperatures in the presence of a metal catalyst. Under standard purification conditions (crystallization, chromatography), the risk of racemization is generally low. However, avoid prolonged exposure to very high temperatures or strong acids/bases.

  • Salt Forms: The compound is often supplied or handled as a hydrochloride or dihydrochloride salt. These salts are typically more stable, crystalline, and less volatile than the free base, making them easier to handle and store. The free base can be liberated just before use by treating an aqueous solution of the salt with a base (e.g., NaOH, NaHCO₃) and extracting with an organic solvent.

Technical Support Center: Optimizing Reaction Conditions for Aminating Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the amination of fluoropyridines. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to ensure your experimental success.

Section 1: Core Concepts & Mechanistic Insights

Q1: Why is nucleophilic aromatic substitution (SNAr) on fluoropyridines a favorable reaction?

The amination of fluoropyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly favorable due to a combination of factors:

  • Electron-Deficient Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[1][2]

  • Activation by Fluorine: The highly electronegative fluorine atom further withdraws electron density from the pyridine ring, enhancing its electrophilicity and activating it for nucleophilic attack.[3] The reactivity of halopyridines in SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of fluorine.[3]

  • Regioselectivity: Nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen atom).[4][5][6][7] This is because the nitrogen atom can effectively stabilize the negative charge in the resulting intermediate, known as a Meisenheimer complex, through resonance.[2][4][5][7] Attack at the 3-position (meta) does not allow for this stabilization and is therefore much slower.[2][7]

Q2: What is the Meisenheimer complex and why is its stability crucial?

The Meisenheimer complex is a key intermediate formed during the SNAr reaction. It is a negatively charged, non-aromatic species that results from the addition of the amine nucleophile to the fluoropyridine ring.[8] The stability of this intermediate is critical because its formation is typically the rate-determining step of the reaction.[4][5] Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are essential for stabilizing this charged intermediate, thereby lowering the activation energy and facilitating the reaction.[8] In nonpolar solvents, the energy required to form the Meisenheimer complex is often prohibitively high.[8]

G cluster_0 S-N-Ar Mechanism Fluoropyridine Fluoropyridine Meisenheimer_Complex Meisenheimer Complex (Rate-Determining Step) Fluoropyridine->Meisenheimer_Complex + Amine Amine Amine Aminopyridine Aminopyridine Meisenheimer_Complex->Aminopyridine - Fluoride Ion Fluoride_Ion Fluoride_Ion

Caption: SNAr mechanism for fluoropyridine amination.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter in the lab and provides actionable solutions.

Issue 1: Low or No Product Yield

Q3: My SNAr reaction is not working or the yield is very low. What are the likely causes?

Several factors can contribute to a low or nonexistent yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Yield

G start Low/No Yield check_position Is the fluorine at C-2 or C-4? start->check_position check_solvent Is the solvent a polar aprotic (e.g., DMF, DMSO, MeCN)? check_position->check_solvent Yes fail Reaction Unlikely (Consider alternative strategy) check_position->fail No (C-3) check_solvent->start No (Action: Change Solvent) check_temp Is the reaction temperature high enough? check_solvent->check_temp Yes check_temp->start No (Action: Increase Temp.) check_base Is a suitable base being used? check_temp->check_base Yes check_base->start No (Action: Add/Change Base) check_reagents Are reagents pure and dry? check_base->check_reagents Yes check_reagents->start No (Action: Purify/Dry Reagents) success Optimize Further check_reagents->success Yes

Caption: Troubleshooting flowchart for low-yield fluoropyridine reactions.

Detailed Explanations:

  • Leaving Group Position: As mentioned, SNAr on pyridines is most favorable when the leaving group is at the C-2 or C-4 position.[2] Reactions at the C-3 position are significantly less favorable.[2][7]

  • Solvent Choice: The use of polar aprotic solvents like DMF, DMSO, or acetonitrile is crucial for stabilizing the Meisenheimer intermediate.[8] Nonpolar solvents such as toluene or hexane will likely result in no reaction.[8] While protic solvents like ethanol can be used, they may slow the reaction by hydrogen-bonding with the amine nucleophile.[8]

  • Reaction Temperature: Many SNAr reactions on less activated fluoropyridines require heating to proceed at a reasonable rate. Temperatures in the range of 80-120 °C are common.[8]

  • Role of the Base: A base is often necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HF generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, DIPEA, and NaH (for less nucleophilic amines). The choice of base can be critical; for instance, strong bases like NaOtBu have been shown to be effective in certain systems.[9][10]

  • Reagent Purity: Water and other protic impurities can interfere with the reaction by protonating the nucleophile or reacting with strong bases. Ensure that all reagents and solvents are anhydrous.

Issue 2: Poor Regioselectivity or Side Reactions

Q4: I am observing a mixture of products or unexpected side reactions. What could be the cause?

  • Competing Nucleophiles: If your solvent can act as a nucleophile (e.g., an alcohol), it may compete with your intended amine.[8] Using a strong base with an alcohol solvent can generate a potent alkoxide nucleophile.[8] Ensure your solvent is non-nucleophilic and inert under the reaction conditions.

  • Multiple Halogen Sites: In polyhalogenated pyridines, the site of substitution depends on the relative activation of each position. Fluorine at the 2- or 4-position is generally the most reactive site for SNAr. However, under certain conditions, such as palladium-catalyzed amination, substitution at other positions (e.g., a bromine or iodine) may be favored.[11]

  • Reaction with the Base: Very strong bases, particularly in the case of 3-halopyridines, can sometimes promote elimination-addition (benzyne-type) mechanisms, leading to a mixture of isomers. This is less common with fluoropyridines but is a possibility to consider.

Issue 3: Difficulty with Product Isolation and Purification

Q5: I'm having trouble removing the high-boiling polar aprotic solvent (e.g., DMF, DMSO) after the reaction. What are some effective strategies?

High-boiling polar aprotic solvents are notoriously difficult to remove completely. Here are some common and effective techniques:

  • Aqueous Workup: This is the most common method. Dilute the reaction mixture with a large volume of water. DMF and DMSO are highly soluble in water and will partition into the aqueous phase. You can then extract your product with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[8]

  • Azeotropic Removal: For solvents like pyridine, azeotropic distillation with a solvent like toluene can be an effective removal strategy.[8]

  • Lyophilization (Freeze-Drying): For non-volatile products, freeze-drying can be an excellent way to remove residual water and some organic solvents.[8]

Section 3: Experimental Protocols & Data

General Protocol for SNAr Amination of 2-Fluoropyridine

This protocol provides a starting point for the amination of 2-fluoropyridines. Optimization of temperature, time, and stoichiometry may be required for specific substrates.

  • To a dry, inert flask, add the fluoropyridine substrate (1.0 eq) and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to make a 0.1-0.5 M solution.[8]

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LCMS.[8]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Amination of 2-Fluoropyridines

The following table summarizes typical reaction conditions for the SNAr of 2-fluoropyridine with various classes of amines. These are intended as a general guide.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic AmineK₂CO₃DMF804-1270-95
Secondary Aliphatic AmineK₂CO₃DMSO10012-2465-90
Aniline (electron-neutral)Cs₂CO₃Dioxane11012-2460-85
Aniline (electron-rich)K₃PO₄Toluene1008-1675-95
Aniline (electron-poor)NaOtBuDMF12024-4840-70
N-Heterocycle (e.g., Imidazole)NaHTHF606-1280-98

Note: This data is a synthesized representation of typical conditions and yields may vary significantly based on the specific substrates and reaction scale.

Section 4: Advanced Topics & Alternative Methodologies

Q6: Are there alternatives to standard SNAr conditions for aminating fluoropyridines?

Yes, while thermal SNAr is the most common method, other approaches have been developed:

  • Palladium-Catalyzed Amination (Buchwald-Hartwig): This powerful cross-coupling reaction can be used to form C-N bonds and is particularly useful for less reactive aryl halides.[12][13] It often employs milder conditions than high-temperature SNAr.

  • Copper-Catalyzed Amination (Ullmann Condensation): This is another transition-metal-catalyzed method for C-N bond formation. Recent advances have made this a viable alternative to palladium catalysis in some cases.[14]

  • Photoredox Catalysis: Emerging methods utilize organic photoredox catalysts to enable the amination of unactivated fluoroarenes under mild, room-temperature conditions.[15]

  • Base-Promoted Amination in Water: Environmentally benign methods using water as a solvent and a strong base like NaOtBu have been developed for the amination of various halopyridines, offering a greener alternative to traditional organic solvents.[9][10]

References

1-(5-Fluoropyridin-2-YL)ethanamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(5-Fluoropyridin-2-YL)ethanamine (CAS No. 915720-57-9).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, degradation, handling, and analysis of this compound. As a critical building block in medicinal chemistry, understanding its chemical behavior is paramount for ensuring experimental reproducibility and the integrity of research outcomes. This guide consolidates field-proven insights and troubleshooting protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the compound. As a primary amine, it is susceptible to oxidation and degradation from atmospheric CO₂ and moisture.

  • For Long-Term Storage (Months to Years): The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a freezer at or below -20°C.[3] Some suppliers also recommend storage at 4°C, protected from light.[1] The choice between 4°C and -20°C depends on the desired shelf-life, with colder temperatures being optimal for long-term preservation.

  • For Short-Term Storage (Days to Weeks): Storage in a refrigerator at 2-8°C is acceptable. Ensure the container is well-sealed after each use to minimize exposure to air and moisture.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[4][5] After handling, wash hands thoroughly.[4]

Condition Temperature Atmosphere Duration
Long-Term≤ -20°CInert (Ar, N₂)Months to Years
Short-Term2-8°CTightly SealedDays to Weeks
In Solution≤ -20°CTightly SealedVaries (Test Specific)
Q2: What are the primary chemical incompatibilities I should be aware of?

A2: The primary functional groups—a basic primary amine and a fluorinated pyridine ring—dictate its reactivity. Avoid contact with:

  • Strong Oxidizing Agents: These can lead to the formation of N-oxides or other oxidative degradation products.[5]

  • Strong Acids: While the compound will form salts, highly acidic conditions, especially at elevated temperatures, can promote hydrolysis of the C-F bond.

  • Aldehydes and Ketones: The primary amine can react to form imines. This is a critical consideration if using solvents like acetone for sample preparation.

  • Acid Chlorides and Anhydrides: These will readily acylate the primary amine.

Q3: What are the most likely degradation pathways for this molecule?

A3: Based on its structure, this compound is susceptible to three primary degradation pathways, especially under forced degradation or improper storage conditions.[6][7]

  • Oxidation: The pyridine nitrogen and the primary amine are potential sites for oxidation. The ethane bridge could also be a target, though less likely under mild conditions.

  • Hydrolysis: The fluorine atom on the pyridine ring can undergo nucleophilic aromatic substitution by a hydroxyl group, particularly under strong acidic or basic conditions at elevated temperatures.[8] This would result in the formation of 1-(5-Hydroxypyridin-2-YL)ethanamine.

  • Photodegradation: Aromatic fluorine (Ar-F) groups can be susceptible to photolysis, leading to defluorination.[9][10] Studies on other fluorinated pyridines suggest that UV light exposure could induce radical-based degradation.[8]

Diagram: Potential Degradation Pathways

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A C₇H₉FN₂ (Parent Compound) B N-Oxide Derivatives A->B Oxidative Stress C 1-(5-Hydroxypyridin-2-YL)ethanamine A->C Hydrolytic Stress D Defluorinated Species & Radical Adducts A->D Photolytic Stress Oxidation Oxidation (e.g., H₂O₂) Oxidation->B Hydrolysis Hydrolysis (Acid/Base, Heat) Hydrolysis->C Photolysis Photolysis (UV/Vis Light) Photolysis->D

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Q: I see a new, more polar peak in my reverse-phase HPLC chromatogram after storing my compound in an acidic aqueous buffer. What is the likely cause?

A: The appearance of a new, more polar peak (i.e., one with a shorter retention time) in a reverse-phase HPLC analysis of a sample stored in acidic solution strongly suggests hydrolysis.

Causality: The fluorine atom at the 5-position of the pyridine ring is an electron-withdrawing group. Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards nucleophilic attack. At elevated temperatures, water or hydroxide ions can act as nucleophiles, displacing the fluoride ion to form the corresponding hydroxylated analog, 1-(5-hydroxypyridin-2-yl)ethanamine. The hydroxyl group is significantly more polar than the fluorine atom, resulting in a shorter retention time on a C18 column.

Troubleshooting Workflow:

  • Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass for the hydroxylated product (C₇H₁₀N₂O) is 138.17 g/mol , a decrease of ~2 g/mol from the parent compound's mass (140.16 g/mol ).[1]

  • Kinetics: Analyze samples at different time points to observe the growth of the impurity peak relative to the decrease in the parent peak. This confirms a degradation process.

  • Prevention: If possible, adjust the pH of your formulation to be closer to neutral. If acidic conditions are required, store solutions at lower temperatures (2-8°C or frozen) and for the shortest possible duration. Always prepare fresh solutions for critical experiments.

Diagram: Troubleshooting Unknown HPLC Peak

G Start New Peak Observed in RP-HPLC CheckPolarity Is the new peak more polar (shorter retention time)? Start->CheckPolarity RunLCMS Analyze sample by LC-MS CheckPolarity->RunLCMS Yes InvestigateFurther Action Plan: Investigate other degradation pathways (e.g., oxidation) or source of impurity. CheckPolarity->InvestigateFurther No CheckMass Does Mass = ~138.17 g/mol (Parent - F + OH)? RunLCMS->CheckMass ConclusionHydrolysis Conclusion: Peak is likely the hydroxylated degradation product. CheckMass->ConclusionHydrolysis Yes ConclusionOther Conclusion: Peak is another impurity. (e.g., oxidative, starting material) CheckMass->ConclusionOther No Action Action Plan: 1. Adjust solution pH to neutral. 2. Store cold (2-8°C). 3. Use freshly prepared solutions. ConclusionHydrolysis->Action ConclusionOther->InvestigateFurther

Caption: Troubleshooting workflow for an unknown polar impurity in HPLC analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. This concentration is a common recommendation for such studies.[12]

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of methanol/water (50:50).

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.[8][12]

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.[8][12]

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[8]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[8] Dissolve a portion to 1 mg/mL for analysis.

    • Photostability: Expose the stock solution in a quartz cuvette to a light source providing UV and visible light (ICH Q1B conditions).[12] Wrap a control sample in aluminum foil.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before injection to prevent column damage.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by a validated reverse-phase HPLC method. Monitor for the appearance of new peaks and the loss of the parent peak.

  • Peak Characterization: Analyze samples showing significant degradation by LC-MS to obtain mass data for the new impurities, aiding in their structural elucidation.

Stress Condition Reagent Temperature Duration Primary Expected Degradation
Acid Hydrolysis1 M HCl60°C24-48 hHydrolysis of C-F bond
Base Hydrolysis1 M NaOH60°C24-48 hHydrolysis of C-F bond
Oxidation3% H₂O₂Room Temp24 hN-Oxide formation
Thermal (Solid)None80°C48 hGeneral decomposition
PhotolyticUV/Vis LightAmbientPer ICH Q1BDefluorination, radical reactions

References

Technical Support Center: Chiral Separation of 1-(5-Fluoropyridin-2-YL)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of 1-(5-Fluoropyridin-2-YL)ethanamine. This guide is designed for researchers, chromatographers, and drug development professionals to address common challenges and provide actionable solutions for achieving robust and reproducible enantiomeric separations. As a key chiral building block in pharmaceutical synthesis, obtaining high enantiomeric purity of this compound is critical. This document synthesizes established chromatographic principles with field-proven insights to help you navigate the nuances of this specific separation.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during method development and routine analysis. Each entry follows a question-and-answer format to directly resolve specific experimental problems.

Q1: I have poor or no resolution between the enantiomers. What are the primary causes and how can I fix it?

A1: Achieving baseline resolution (Rs ≥ 1.5) is the primary goal. Poor resolution is typically rooted in suboptimal selection of the chiral stationary phase (CSP) or mobile phase composition.

Causality & Solution Pathway:

  • Incorrect CSP Selection: The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral selector. If the chosen CSP does not provide sufficient stereognition for this specific analyte, no amount of mobile phase optimization will achieve separation. Polysaccharide-based CSPs are an excellent starting point due to their broad applicability for aromatic amines.

  • Inappropriate Mobile Phase Strength: In normal phase (NP) or polar organic (PO) modes, an overly strong mobile phase (too much alcohol) will elute the enantiomers too quickly, not allowing for sufficient interaction with the CSP. Conversely, a mobile phase that is too weak will lead to excessively long retention times and broad peaks.

  • Missing or Incorrect Additive: this compound is a basic compound. Its primary amine can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and co-elution. A basic additive is almost always required to suppress these secondary interactions.

Troubleshooting Workflow:

The following decision tree illustrates a systematic approach to resolving this issue.

G start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_additive Is a basic additive present? (e.g., 0.1% DEA) check_csp->check_additive Yes try_new_csp Screen Different CSPs (e.g., Amylose vs. Cellulose) check_csp->try_new_csp No optimize_alcohol Optimize Alcohol % (e.g., Isopropanol, Ethanol) check_additive->optimize_alcohol Yes failure Consult Specialist check_additive->failure No (Add 0.1% DEA) try_new_modifier Change Alcohol Modifier (IPA vs. EtOH) optimize_alcohol->try_new_modifier No Improvement success Resolution Achieved optimize_alcohol->success Improved try_new_csp->check_additive Separation Hint try_new_csp->failure No Separation try_new_modifier->try_new_csp No Improvement try_new_modifier->success Improved

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Q2: My peaks are exhibiting significant tailing. How can I improve the peak shape?

A2: Peak tailing for a basic analyte like this is a classic sign of undesirable secondary interactions with the stationary phase.

Causality & Solution Pathway:

  • Silanol Interactions: As mentioned above, the primary amine of your analyte will interact with acidic silanols on the silica surface. This leads to a portion of the analyte molecules being more strongly retained, resulting in a "tail" on the peak.

  • Solution: The most effective solution is to add a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) or other amines at concentrations of 0.1-0.5% are standard. These additives compete with the analyte for the active silanol sites, effectively masking them and resulting in more symmetrical Gaussian peaks.

  • "Memory Effect": Be aware that basic additives can be retained by the column, a phenomenon known as the "memory effect". A column previously used with a basic additive may perform differently than a new column. Always dedicate columns to specific additive types or ensure a rigorous flushing protocol is used when changing methods.

Q3: My retention times are drifting or are not reproducible. What is the cause?

A3: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.

Causality & Solution Pathway:

  • Insufficient Equilibration: Chiral separations, particularly on polysaccharide CSPs, can require longer equilibration times than standard reversed-phase columns. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any mobile phase changes.

  • Mobile Phase Volatility: In normal phase (e.g., Hexane/Isopropanol), the more volatile component (hexane) can evaporate from the mobile phase reservoir, slightly increasing the concentration of the alcohol and thus decreasing retention times over a sequence. Ensure mobile phase bottles are covered.

  • Temperature Fluctuation: Chiral recognition is often sensitive to temperature. Operating the column in a thermostatted compartment is crucial for reproducible retention and selectivity. Even small changes in ambient lab temperature can cause drift.

  • System Leaks: A small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to inconsistent flow rates, directly impacting retention times.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is most effective for this compound?

A1: While there is no universal CSP, polysaccharide-based phases are the most successful and widely used for a broad range of chiral compounds, including aromatic amines.

  • Primary Recommendation: Start with amylose and cellulose-based CSPs with phenylcarbamate derivatives. Columns with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors on either an amylose or cellulose backbone are excellent candidates.

  • Technique Consideration: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this separation. SFC often provides faster separations and is considered a greener alternative to normal phase HPLC.

Q2: What are the recommended starting conditions for a screening protocol?

A2: A systematic screening of a few complementary columns and mobile phases is the most efficient path to a successful separation.

Screening Protocol Workflow:

G start Start Method Development select_csps Select 2-4 CSPs (e.g., Amylose & Cellulose based) start->select_csps prepare_mps Prepare Mobile Phases (e.g., Hex/IPA & Hex/EtOH) select_csps->prepare_mps add_additive Add 0.1% DEA to all mobile phases prepare_mps->add_additive screen Run Isocratic Screens (e.g., 10%, 20%, 40% Alcohol) add_additive->screen evaluate Evaluate Resolution (Rs) and Retention (k) screen->evaluate optimize Optimize Best Condition (Fine-tune % Alcohol, Flow Rate, Temp.) evaluate->optimize

Caption: General workflow for initial method development screening.

The table below summarizes recommended starting conditions for screening.

ParameterHPLC (Normal Phase)SFC
Columns Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase A n-Hexane or HeptaneSupercritical CO₂
Mobile Phase B (Modifier) Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Additive 0.1% Diethylamine (DEA) in entire mobile phase0.1-0.5% Diethylamine (DEA) in modifier
Flow Rate 1.0 mL/min (for 4.6 mm ID column)3.0 mL/min
Temperature 25 °C (controlled)40 °C (controlled)
Detection UV at 254 nm or 270 nmUV at 254 nm or 270 nm
Screening Runs 90/10, 80/20, 60/40 (A/B)90/10, 85/15, 80/20 (A/B)

Data synthesized from multiple sources for illustrative purposes.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation? What are the advantages?

A3: Yes, SFC is an excellent, and often preferred, technique for this type of chiral separation.

  • Advantages of SFC:

    • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates without generating excessive backpressure, leading to significantly faster analysis times.

    • Efficiency: Higher diffusion coefficients in supercritical fluids lead to improved chromatographic efficiency and sharper peaks.

    • Green Chemistry: SFC primarily uses CO₂, a non-toxic solvent, which drastically reduces the consumption of organic solvents like hexane compared to normal phase HPLC.

    • Solvent Removal: For preparative work, the CO₂ simply evaporates upon depressurization, making sample recovery much easier.

Part 3: Key Experimental Protocols

Protocol 1: General Screening Method (HPLC)

This protocol provides a starting point for developing a separation method using a polysaccharide-based CSP.

  • System Preparation: Ensure the HPLC system is clean and purged with the initial mobile phase solvent (e.g., Hexane/Isopropanol).

  • Column Installation & Equilibration:

    • Install the chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:IPA with 0.1% DEA) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Injection & Run: Inject 5-10 µL of the sample and acquire the chromatogram.

  • Evaluation: Assess the resolution. If co-eluting, increase the mobile phase strength (e.g., to 80:20 Hexane:IPA with 0.1% DEA), re-equilibrate, and inject again.

  • Optimization: Once partial separation is observed, make small, incremental changes to the alcohol percentage to maximize resolution.

Protocol 2: Immobilized Column Regeneration

If you are using an immobilized polysaccharide CSP and observe a significant loss in performance due to contamination, a regeneration procedure can be attempted. Warning: Do not perform this on standard "coated" CSPs, as it will permanently destroy the column. Always consult the column manufacturer's instructions.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Alcohol: Flush the column with 100% Ethanol or Isopropanol for 30-60 minutes.

  • Strong Solvent Flush: Flush with a strong solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for 60 minutes.

  • Rinse with Alcohol: Flush again with 100% Ethanol or Isopropanol for 30 minutes to remove the strong solvent.

  • Re-equilibrate: Re-equilibrate the column with your analytical mobile phase until the baseline is stable before reconnecting to the detector.

Technical Support Center: Synthesis of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Fluoropyridin-2-YL)ethanamine. This critical building block is integral to the development of numerous pharmaceutical agents, and its efficient synthesis is paramount. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory, from low yields to complex impurity profiles. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to enhance the robustness and success of your synthetic campaigns.

FAQ 1: My reductive amination of 2-acetyl-5-fluoropyridine is resulting in low yields. What are the common causes and how can I optimize the reaction?

Answer:

Low yields in the reductive amination of 2-acetyl-5-fluoropyridine are a frequent challenge, often stemming from an imbalance in the rates of several competing reactions: imine formation, ketone reduction, and imine reduction. The key to optimization lies in controlling these steps.

Core Principles:

The reaction proceeds via the initial formation of a hemiaminal intermediate from the ketone and ammonia source, which then dehydrates to form an imine. This imine is subsequently reduced to the target primary amine.[1] The primary competition is the direct reduction of the starting ketone to the corresponding alcohol, 1-(5-fluoropyridin-2-yl)ethanol.

Troubleshooting & Optimization Protocol:

  • Choice of Reducing Agent: The selection of the reducing agent is the most critical factor. Agents that are selective for imines over ketones are highly preferred.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. Its steric bulk and milder reactivity favor the reduction of the protonated imine over the ketone. It performs well in acidic conditions which also catalyze imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is most effective at a pH range of 6-7. However, due to the extreme toxicity of HCN that can be liberated, its use requires stringent safety protocols.

    • Catalytic Hydrogenation (H₂/Catalyst): While effective, this method presents a major risk of over-reduction of the pyridine ring to a piperidine derivative (see FAQ 3).[2] It requires careful catalyst screening and condition optimization.

  • Control of pH and Water: Imine formation is a reversible equilibrium reaction that liberates water.

    • Acid Catalysis: The reaction requires an acid catalyst (like acetic acid) to protonate the ketone's carbonyl oxygen, activating it for nucleophilic attack, and to facilitate the dehydration of the hemiaminal.

    • Water Removal: The presence of excess water can shift the equilibrium back towards the hemiaminal and ketone. Employing a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, can significantly drive the reaction toward imine formation and improve yields.

  • Ammonia Source: The choice and concentration of the ammonia source are crucial.

    • Ammonium Acetate (NH₄OAc): A common choice as it provides both the ammonia source and the acetate ion, which can buffer the reaction and act as a proton shuttle.

    • Ammonia in Alcohol (e.g., 7N NH₃ in MeOH): Using a high concentration of ammonia helps to push the imine formation equilibrium forward.

Experimental Workflow: Optimization of Reductive Amination

G cluster_start cluster_analysis Problem Analysis cluster_action Corrective Actions cluster_result start Low Yield Observed check_reagent 1. Verify Reagent Choice (Is it imine-selective?) start->check_reagent Begin Troubleshooting check_conditions 2. Analyze Reaction Conditions (pH, Water, NH₃ Conc.) check_reagent->check_conditions If selective reagent already in use action_reagent Switch to STAB or Optimize H₂/Catalyst System check_reagent->action_reagent If non-selective (e.g., NaBH₄) action_conditions Add Acetic Acid (Catalyst) Add Dehydrating Agent Increase NH₃ Equivalents check_conditions->action_conditions end Improved Yield of Target Amine action_reagent->end action_conditions->end

Caption: Troubleshooting workflow for low-yield reductive amination.

FAQ 2: I'm observing several unexpected peaks in my analysis. What are the most common side products in this synthesis?

Answer:

A complex impurity profile is common in this synthesis, arising from the reactivity of the starting materials, intermediates, and the product itself. Identifying these side products is the first step toward mitigating their formation. The table below summarizes the most prevalent impurities.

Table 1: Common Impurities and Side Products

Impurity NameStructureΔ Mass (vs. Product)Probable CauseMitigation Strategy
1-(5-Fluoropyridin-2-yl)ethanol CC(O)c1ccc(F)cn1+1Reduction of the starting ketone before amination.Use an imine-selective reducing agent (e.g., STAB); ensure complete imine formation before reduction.
1-(5-Fluoropiperidin-2-yl)ethanamine CC(N)C1CCCC(F)N1+4Over-reduction of the pyridine ring during catalytic hydrogenation.Use milder H₂ pressure/temp; add acid to protonate the ring; switch to a chemical reductant.[2]
N-Oxide of Product CC(N)c1ccc(F)c[n+]1[O-]+16Oxidation of the pyridine nitrogen by peroxides or air.Use fresh, peroxide-free solvents; maintain an inert (N₂/Ar) atmosphere.[3][4]
N-Formyl Amine CC(NC=O)c1ccc(F)cn1+28Incomplete hydrolysis when using Leuckart reaction conditions (formamide/formic acid).[5]Ensure complete acidic or basic hydrolysis post-reaction; consider alternative synthetic routes.
Starting Ketone CC(=O)c1ccc(F)cn1-1Incomplete reaction.Increase reaction time/temperature; ensure catalyst activity; check stoichiometry of reagents.

Reaction Scheme: Formation of Key Side Products

Caption: Pathways to the target amine and common side products.

FAQ 3: During catalytic hydrogenation, I'm seeing significant formation of the corresponding piperidine. How can I prevent this?

Answer:

The hydrogenation of the pyridine ring is a well-documented side reaction that competes with the desired imine reduction. The aromatic pyridine ring, while generally stable, can be reduced under catalytic hydrogenation conditions, especially with highly active catalysts like platinum or rhodium, or under harsh conditions (high pressure/temperature).

Key Control Strategies:

  • Catalyst Choice: Palladium on carbon (Pd/C) is generally less aggressive for pyridine ring reduction compared to Platinum(IV) oxide (PtO₂) or Rhodium catalysts. Start with a 5% or 10% Pd/C catalyst.

  • Acidic Additives: This is the most effective and common strategy. The lone pair on the pyridine nitrogen can coordinate to the metal catalyst surface, which can both poison the catalyst and activate the ring for hydrogenation.[2] By adding a stoichiometric amount of acid (e.g., HCl, H₂SO₄, or even acetic acid), you protonate the nitrogen to form a pyridinium salt. This salt is electrostatically repelled from the catalyst surface, preventing coordination and drastically decreasing the rate of ring reduction.

  • Milder Reaction Conditions:

    • Pressure: Operate at lower hydrogen pressures (e.g., 1-5 bar or 15-75 psi) instead of high pressures (e.g., >10 bar).

    • Temperature: Conduct the reaction at or slightly above room temperature. Avoid excessive heating.

Protocol: Selective Imine Hydrogenation in the Presence of a Pyridine Ring

  • Vessel Setup: In a suitable hydrogenation vessel, dissolve the crude imine intermediate (or the ketone and ammonia source) in a solvent like methanol or ethanol.

  • Acidification: Add one equivalent of acetic acid or hydrochloric acid (as a solution in alcohol) relative to the substrate. Stir for 5-10 minutes.

  • Catalyst Addition: Add the Pd/C catalyst (typically 1-5 mol%) under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet with solvent.[2]

  • Hydrogenation: Purge the vessel with N₂ or Ar, then introduce hydrogen gas to the desired pressure (start with ~3 bar).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Look for the disappearance of the imine intermediate without significant formation of the +4 amu piperidine impurity.

  • Workup: Once complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry. Keep it wet with solvent to prevent ignition. The product can then be isolated from the filtrate.

FAQ 4: An impurity with a mass of M+16 is appearing in my mass spec. Is this an N-oxide, and how can I address it?

Answer:

Yes, an observed mass increase of 16 amu is the classic signature of N-oxide formation on a nitrogen-containing heterocycle like pyridine.[4] Pyridine-N-oxides are formed by the oxidation of the nitrogen atom's lone pair.

Causes of Formation:

  • Peroxides in Solvents: The most common cause is the presence of peroxide impurities in solvents like THF or diethyl ether, especially after prolonged storage and exposure to air.

  • Oxidizing Agents: If any step of the synthesis involves an oxidizing agent (even if unintentional), N-oxide formation is possible.

  • Air Oxidation: While less common under standard conditions, prolonged heating in the presence of air and certain metal catalysts can facilitate oxidation.

Prevention and Removal:

  • Prevention (Best Approach):

    • Use High-Purity Solvents: Always use freshly opened bottles of anhydrous solvents or purify them before use to remove peroxides. A simple test for peroxides (e.g., with potassium iodide strips) is highly recommended.

    • Maintain Inert Atmosphere: Conduct reactions, especially those involving heating, under a nitrogen or argon atmosphere to exclude oxygen.

  • Removal (If Formation Occurs):

    • If N-oxide has formed, it can often be removed by a deoxygenation reaction. A common laboratory method is to treat the crude product mixture with a reducing agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) in a suitable solvent, often with heating. Subsequent purification by chromatography or extraction will be necessary to remove the reagent and its oxide byproduct (e.g., Ph₃P=O).

References

Technical Support Center: Scaling Up the Production of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(5-Fluoropyridin-2-YL)ethanamine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of moving from laboratory-scale synthesis to larger-scale production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound, providing foundational knowledge for a successful scale-up.

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

A1: The most prevalent and scalable method for synthesizing this compound is through the reductive amination of a corresponding ketone precursor. This approach is often favored for its efficiency and the availability of various reducing agents and amine sources.[1][2] An alternative, particularly for producing enantiomerically pure material, is the use of amine transaminases (ATAs) in a biocatalytic approach.[3]

For large-scale production, reductive amination offers a good balance of cost, yield, and throughput. However, for chiral synthesis, enzymatic methods are increasingly attractive due to their high selectivity and milder reaction conditions, which can reduce the formation of impurities.[4]

Q2: What are the critical safety precautions to consider when handling this compound and its precursors?

A2: this compound and its intermediates can be hazardous. It is crucial to handle these chemicals in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7] Avoid inhalation of dust or vapors and contact with skin and eyes.[5][6] In case of contact, rinse the affected area thoroughly with water. Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[5][6]

Q3: How should this compound be stored to ensure its stability?

A3: This compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[8][9] Some sources recommend storage in a freezer at temperatures under -20°C, particularly for long-term stability.[9] The compound may be air and light-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: What are the key challenges when scaling up the synthesis from a lab to a pilot plant?

A4: Scaling up chemical syntheses presents several challenges, including:

  • Process Reproducibility: Ensuring consistent results when moving to larger reactors where mixing and heat transfer can differ significantly.[10][11]

  • Supply Chain Management: Sourcing larger quantities of raw materials with consistent quality.[10]

  • Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) and demonstrating process consistency to regulatory bodies.[10][11]

  • Cost Management: Optimizing the process to ensure economic viability at a larger scale.[10]

A thorough understanding of the reaction kinetics and thermodynamics is crucial for a successful scale-up.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the synthesis and purification of this compound.

Synthesis Issues
Problem Potential Causes Recommended Solutions
Low Yield of the Desired Amine - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Inefficient reducing agent. - Degradation of the product.- Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time. - Optimize the temperature and pressure based on small-scale experiments and literature data. - Screen different reducing agents (e.g., sodium borohydride, sodium triacetoxyborohydride) to find the most effective one for your specific substrate.[12] - Investigate potential degradation pathways and adjust conditions (e.g., temperature, pH) to minimize them.
Formation of Side Products/Impurities - Over-reduction of the pyridine ring. - Formation of secondary or tertiary amines. - Reaction with solvent.- Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. - In reductive amination, the concentration of the amine source and the pH can influence the formation of byproducts.[2] Using a large excess of the amine source can favor the formation of the primary amine. - Choose an inert solvent that does not react with the starting materials or reagents.
Poor Enantioselectivity (in Asymmetric Synthesis) - Inappropriate chiral catalyst or enzyme. - Racemization of the product under reaction or work-up conditions.- Screen a library of chiral catalysts or amine transaminases to identify the one with the highest enantioselectivity for your substrate.[3] - Ensure that the work-up and purification conditions (e.g., pH, temperature) do not cause racemization of the chiral amine.
Purification and Isolation Issues
Problem Potential Causes Recommended Solutions
Difficulty in Removing Impurities by Column Chromatography - Impurities have similar polarity to the product. - Co-elution of impurities.- Optimize the solvent system for column chromatography. A multi-step purification process involving acid-base extraction followed by chromatography may be necessary.[13] - Consider derivatizing the amine to change its polarity, followed by deprotection after purification.
Product Oiling Out During Crystallization - Inappropriate crystallization solvent. - Presence of impurities that inhibit crystallization.- Screen a variety of solvents or solvent mixtures to find a suitable system for recrystallization.[13] - Ensure the crude product is sufficiently pure before attempting crystallization. An initial purification step like acid-base extraction can be beneficial.[13]
Low Recovery After Purification - Product loss during transfers and work-up steps. - Decomposition of the product on silica gel during chromatography.- Minimize the number of transfer steps. - Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a base like triethylamine to prevent product degradation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general guideline for the reductive amination of a ketone precursor to form this compound.

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve the ketone precursor in an appropriate solvent (e.g., methanol, dichloromethane).

  • Amine Addition: Add the amine source (e.g., ammonia in methanol, ammonium acetate) to the solution.

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate. Monitor the progress by TLC or GC.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride).

  • Quenching: After the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid.

  • Work-up: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for removing non-basic impurities from the crude product.[13]

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction to ensure complete transfer.

  • Basification: Combine the acidic aqueous layers and basify with a suitable base (e.g., sodium hydroxide solution) to a pH > 10.

  • Back Extraction: Extract the free amine back into an organic solvent (e.g., DCM).

  • Drying and Concentration: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the purified amine.

Section 4: Visualization of Key Processes

Synthesis Workflow Diagram

SynthesisWorkflow Ketone 2-Acetyl-5-fluoropyridine Imine Imine Intermediate Ketone->Imine + Amine Source AmineSource Amine Source (e.g., NH3) ReducingAgent Reducing Agent (e.g., NaBH4) CrudeProduct Crude this compound Imine->CrudeProduct + Reducing Agent Purification Purification (Chromatography/Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound via reductive amination.

Potential Impurity Formation Pathway

ImpurityFormation Imine Imine Intermediate DesiredAmine Primary Amine (Desired Product) Imine->DesiredAmine Controlled Reduction OverReduction Over-reduced Byproduct (Piperidine derivative) Imine->OverReduction Harsh Reduction SecondaryAmine Secondary Amine (Impurity) DesiredAmine->SecondaryAmine + Imine ReducingAgent Excess Reducing Agent ReducingAgent->OverReduction

Caption: Potential side reactions during the reductive amination process leading to common impurities.

Section 5: Analytical Methods

A robust analytical strategy is essential for quality control during scale-up.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) - Purity assessment. - Quantification of impurities. - Chiral purity analysis.- Use a suitable column (e.g., C18 for reverse-phase) and mobile phase.[14] - For chiral analysis, a chiral stationary phase is required.[15]
Gas Chromatography (GC) - Monitoring reaction progress. - Detecting volatile impurities.- Derivatization may be necessary for the amine to improve its volatility and peak shape.[16]
Mass Spectrometry (MS) - Confirmation of product identity. - Identification of unknown impurities.- Can be coupled with HPLC (LC-MS) or GC (GC-MS) for powerful separation and identification capabilities.[14][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural elucidation of the product and impurities.- ¹H, ¹³C, and ¹⁹F NMR are all valuable for characterizing fluorinated organic molecules.

References

Technical Support Center: Synthesis of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Fluoropyridin-2-YL)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this critical intermediate. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on the practical challenges and impurity mitigation strategies you may encounter. Our goal is to empower you with the scientific rationale behind each step, enabling you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 1-(5-Fluoropyridin-2-yl)ethanone.[1] This process typically involves reacting the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target amine in the same pot.[1][2]

Alternative methods, particularly for producing a single enantiomer, include biocatalytic transamination . This approach uses an amine transaminase (ATA) enzyme to convert the ketone directly into the chiral amine with high enantioselectivity, often under milder, more environmentally friendly conditions.[3]

Q2: Why is reductive amination the preferred chemical synthesis route?

Reductive amination is favored for several reasons. It is often a one-pot reaction, which improves operational efficiency and reduces waste.[1] The starting materials, 1-(5-Fluoropyridin-2-yl)ethanone and an ammonia source, are readily accessible. The reaction conditions are generally mild and can be tuned by selecting from a variety of reducing agents, allowing for good functional group tolerance.[4][5] This method is robust, well-documented, and highly scalable, making it suitable for both laboratory research and large-scale pharmaceutical production.[2]

Q3: What is the importance of chirality in this molecule?

This compound possesses a stereocenter at the carbon atom bearing the amino group, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-1-(5-Fluoropyridin-2-yl)ethanamine and (R)-1-(5-Fluoropyridin-2-yl)ethanamine.[6][7] In drug development, it is common for only one enantiomer of a chiral molecule to exhibit the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. For instance, the (S)-enantiomer is a key intermediate for the JAK2 kinase inhibitor AZD1480.[3] Therefore, controlling the stereochemistry to produce a single, pure enantiomer is often a critical requirement.

Q4: How is the purity of the final amine product typically analyzed?

A combination of analytical techniques is used to assess purity:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine chemical purity by separating the target amine from unreacted starting materials and byproducts.[8] For determining enantiomeric purity (enantiomeric excess, or e.e.), a chiral HPLC column is required.[9]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure of the final product and identify any structural impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying unknown impurities.[8]

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination.

Problem 1: Low Overall Yield and Incomplete Conversion

Q: My reductive amination reaction has stalled, showing low conversion of the starting ketone even after an extended reaction time. What are the likely causes and how can I resolve this?

A: Low conversion is one of the most common challenges in reductive amination. The root cause typically lies in the equilibrium of the initial imine formation step or the efficacy of the reduction step.

Causality and Solutions:

  • Inefficient Imine Formation: The reaction begins with the formation of a hemiaminal, followed by the elimination of water to form an imine. This is a reversible process.[1] If water is not effectively removed or the equilibrium is unfavorable, the concentration of the imine intermediate will be too low for the reduction to proceed efficiently.

    • Solution: While adding dehydrating agents like molecular sieves can help, a more common approach is to use a large excess of the amine source (e.g., ammonium acetate or ammonia in a protic solvent) to push the equilibrium toward the imine.[2] The choice of solvent is also critical; protic solvents like methanol or ethanol can facilitate both imine formation and the subsequent reduction.

  • Incorrect pH: The reaction is highly pH-dependent. The initial condensation requires a neutral to slightly acidic pH (typically 5-7) to facilitate the dehydration of the hemiaminal without deactivating the amine nucleophile.[1]

    • Solution: If using ammonia, the solution will be basic. The addition of a proton source like acetic acid or ammonium acetate can help buffer the reaction into the optimal pH range. Monitor the pH and adjust as necessary.

  • Inactive or Inappropriate Reducing Agent: The chosen reducing agent may be too weak, may have degraded, or may be unsuitable for the reaction conditions.

    • Solution: Ensure the reducing agent is fresh and handled under appropriate conditions (e.g., moisture-free for hydrides). If using sodium cyanoborohydride (NaBH₃CN), it is most effective on the protonated iminium ion, which is more prevalent at a slightly acidic pH.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a more effective choice as it is less sensitive to moisture and does not require acidic conditions, though it is a milder reductant.[5]

digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield / Incomplete Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckImine [label="Investigate Imine Formation", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReducer [label="Evaluate Reducing Agent & Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; ImineEquilibrium [label="Is imine equilibrium unfavorable?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; WaterPresent [label="Is water inhibiting the reaction?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; WrongpH [label="Is the pH outside the optimal 5-7 range?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; ReducerActivity [label="Is the reducing agent inactive/degraded?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; ReducerChoice [label="Is the reducing agent too weak?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Solutions Sol_Amine [label="Solution: Use excess amine source (e.g., NH4OAc)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_pH [label="Solution: Adjust pH with acetic acid", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_FreshReducer [label="Solution: Use fresh, properly stored reducing agent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ChangeReducer [label="Solution: Switch to a more suitable agent (e.g., NaBH(OAc)3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckImine; Start -> CheckReducer;

CheckImine -> ImineEquilibrium; ImineEquilibrium -> WaterPresent [label="Yes"]; ImineEquilibrium -> WrongpH [label="No"]; WaterPresent -> Sol_Amine [label="Yes"]; WrongpH -> Sol_pH [label="Yes"];

CheckReducer -> ReducerActivity; ReducerActivity -> ReducerChoice [label="No"]; ReducerActivity -> Sol_FreshReducer [label="Yes"]; ReducerChoice -> Sol_ChangeReducer [label="Yes"]; }

Troubleshooting Logic for Low Yield.

Problem 2: Formation of 1-(5-fluoropyridin-2-yl)ethanol Impurity

Q: My final product is contaminated with the corresponding alcohol, 1-(5-fluoropyridin-2-yl)ethanol. What causes this side reaction, and how can I minimize it?

A: The formation of this alcohol impurity is a classic example of a competing reaction pathway in which the reducing agent directly attacks the starting ketone before it can form the imine.

Causality and Solutions:

  • Highly Reactive Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones to alcohols.[5] If the rate of ketone reduction is competitive with or faster than the rate of imine formation, a significant amount of the alcohol byproduct will be generated.

  • Slow Imine Formation: As discussed in Problem 1, if imine formation is slow, the ketone is exposed to the reducing agent for a longer period, increasing the likelihood of its reduction.

Solutions:

  • Choose a More Selective Reducing Agent: The key is to use a reducing agent that is more reactive toward the protonated iminium ion than the neutral ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations precisely because it is a mild reductant at neutral pH but becomes highly effective for reducing iminium ions under weakly acidic conditions (pH 5-6).[5]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice. It is sterically hindered and less reactive than NaBH₄, making it highly selective for the reduction of imines over ketones. It is often the reagent of choice for sensitive substrates.[5]

  • Optimize Reaction Sequence: You can allow the ketone and ammonia source to stir for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established before adding the reducing agent. This ensures a higher concentration of the imine is present when the reductant is introduced.

digraph "Impurity_Formation" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Ketone [label="1-(5-Fluoropyridin-2-yl)ethanone", fillcolor="#FFFFFF", fontcolor="#202124"]; Ammonia [label="+ NH3\n- H2O", shape=plaintext]; Imine [label="Imine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Reducer1 [label="Reducing Agent\n(e.g., NaBH(OAc)3)", shape=plaintext]; Reducer2 [label="Reducing Agent\n(e.g., NaBH4)", shape=plaintext]; Product [label="Desired Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Impurity [label="Alcohol Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Connections Ketone -> Ammonia [dir=none]; Ammonia -> Imine; Imine -> Reducer1 [dir=none]; Reducer1 -> Product [label="Selective Reduction\n(Desired Pathway)"]; Ketone -> Reducer2 [dir=none]; Reducer2 -> Impurity [label="Direct Reduction\n(Side Reaction)"]; }

Competing Pathways: Amine vs. Alcohol Formation.

Problem 3: Poor Enantiomeric Purity

Q: I am attempting a chiral resolution of the racemic amine, but the enantiomeric excess (e.e.) of my product is low after crystallization. What factors should I optimize?

A: Achieving high enantiomeric purity through diastereomeric salt resolution is an empirical process that depends heavily on the crystallization kinetics and thermodynamics of the diastereomeric salts.[10]

Causality and Solutions:

  • Suboptimal Resolving Agent/Solvent Combination: The fundamental principle of this technique is the difference in solubility between the two diastereomeric salts (R-amine/S-acid vs. S-amine/S-acid).[11] If this solubility difference is small in your chosen solvent, the separation will be inefficient.

    • Solution: Screen a variety of chiral resolving agents and solvents. Common and effective agents for resolving amines include enantiomerically pure forms of tartaric acid, dibenzoyltartaric acid, mandelic acid, and camphorsulfonic acid.[11][12] The solvent screening should include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

  • Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomeric salts.

    • Solution: A common strategy is to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent.[12] This ensures that only the least soluble diastereomeric salt crystallizes, leaving the more soluble one in the mother liquor, thus maximizing the e.e. of the isolated solid.

  • Poor Crystallization Control: Rapid cooling or insufficient equilibration time can lead to the entrapment of the undesired diastereomer in the crystal lattice, reducing the enantiomeric purity.

    • Solution: Employ controlled, slow cooling to allow for proper crystal formation. Maintain the slurry at the final crystallization temperature for an extended period (several hours to overnight) to ensure the system reaches thermodynamic equilibrium, where the solid phase is maximally enriched in the less soluble diastereomer.

ParameterRecommendation for OptimizationRationale
Chiral Resolving Agent Screen various acids (e.g., tartaric, mandelic, camphorsulfonic acid derivatives).[12]The interaction between the amine and the chiral acid determines the crystal lattice energy and solubility of the resulting diastereomeric salts.
Solvent System Test a range of solvents with varying polarities (e.g., EtOH, IPA, Acetone, Ethyl Acetate, and aqueous mixtures).Solubility is highly dependent on the solvent, and the difference in solubility between the two diastereomers must be maximized.
Temperature Profile Implement a slow, controlled cooling ramp. Avoid crash cooling.Slow cooling promotes the formation of well-ordered crystals and minimizes the inclusion of impurities and the undesired diastereomer.
Equilibration Time Stir the crystal slurry at the final temperature for at least 4-12 hours.Allows the system to reach thermodynamic equilibrium, leading to a more complete separation.
Stoichiometry Start screening with 0.5 molar equivalents of the resolving agent.[12]This favors the crystallization of only the least soluble diastereomer, often resulting in higher initial enantiomeric purity.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reductive Amination

This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 1-(5-Fluoropyridin-2-yl)ethanone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-(5-Fluoropyridin-2-yl)ethanone (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

  • Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 30 minutes. The solution may become a slurry.

  • In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Once the reaction is complete, carefully quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.

  • The crude product can be purified by silica gel column chromatography or distillation under reduced pressure.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general framework for screening. The optimal resolving agent, solvent, and temperatures must be determined empirically.

Materials:

  • Racemic this compound (1.0 eq)

  • (+)-Dibenzoyl-D-tartaric acid (DBDT) (0.5 - 1.0 eq)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a flask, dissolve the racemic amine (1.0 eq) in a minimal amount of warm ethanol.

  • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-DBDT, 0.5 eq) in warm ethanol.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature. A precipitate should begin to form.

  • Continue cooling the mixture in an ice bath or refrigerator for several hours to maximize crystallization.

  • Isolate the crystalline diastereomeric salt by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the salt. At this stage, a small sample should be taken, liberated to the free amine (by treatment with base), and analyzed by chiral HPLC to determine the enantiomeric excess.

  • To improve purity, the salt can be recrystallized from the same solvent system.

  • To recover the enantiomerically enriched amine, suspend the diastereomeric salt in DCM and wash with a saturated sodium bicarbonate solution. The resolving acid will move into the aqueous layer.

  • Separate the organic layer, dry it over MgSO₄, filter, and concentrate to yield the enantiomerically enriched free amine.

References

Validation & Comparative

A Comparative Analysis of AZD1480 and Other Kinase Inhibitors in the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of the JAK/STAT Pathway in Cellular Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine and growth factor signals into transcriptional responses.[1][2] This cascade governs a multitude of biological functions, including cell proliferation, differentiation, apoptosis, and immune regulation.[3][4] Consequently, dysregulation of the JAK/STAT pathway is frequently implicated in the pathogenesis of various diseases, particularly cancers and autoimmune disorders, making it a prime target for therapeutic intervention.[1][2][3]

At the heart of this pathway, JAKs, a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are activated upon ligand binding to cytokine receptors.[2] This activation triggers a cascade of phosphorylation events, including the phosphorylation of the STAT proteins.[2] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors, modulating the expression of genes critical for various cellular processes.[2][5] Given its central role, the development of small molecule inhibitors targeting JAK kinases has become a significant focus in modern drug discovery.[3]

This guide provides a comparative analysis of AZD1480, a potent JAK2 inhibitor, with other established kinase inhibitors targeting the JAK/STAT pathway. While the compound 1-(5-Fluoropyridin-2-YL)ethanamine is a key synthetic intermediate, this guide will focus on the biologically active downstream molecule, AZD1480, for which extensive experimental data are available. We will delve into its biochemical and cellular activity in comparison to Ruxolitinib and Tofacitinib, providing researchers with a comprehensive overview to inform their experimental design and drug development strategies.

The Kinase Inhibitors: A Comparative Overview

This guide focuses on three key inhibitors of the JAK/STAT pathway: AZD1480, Ruxolitinib, and Tofacitinib. Each of these small molecules exhibits a distinct profile in terms of its target specificity and potency.

AZD1480 is a novel, ATP-competitive inhibitor of JAK2.[6][7][8] It has demonstrated significant selectivity for JAK2 over other JAK family members, particularly JAK3 and Tyk2, with some activity against JAK1.[6][7] Its development stemmed from the need for potent and selective inhibitors to probe the role of JAK2 in various disease models and as a potential therapeutic agent.

Ruxolitinib , the first JAK inhibitor to be approved by the FDA, is a potent inhibitor of both JAK1 and JAK2.[9][10] Its dual inhibitory activity has proven effective in the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK2 signaling.[11][12]

Tofacitinib is an inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[13] This profile makes it particularly effective in modulating immune responses, leading to its approval for the treatment of rheumatoid arthritis and other autoimmune diseases.[14]

Biochemical Potency: A Head-to-Head Comparison

The in vitro potency of these inhibitors against the JAK family of kinases is a critical determinant of their biological effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
AZD1480 1.3[15]0.26[6][7][8]>1000 (low inhibition)[6]>1000 (low inhibition)[6]
Ruxolitinib 3.3[9][12]2.8[9][12]428[12]19[12]
Tofacitinib 1.020.0112.0344.0

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The values presented here are representative figures from published studies for comparative purposes.

The JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, highlighting the points of intervention for the kinase inhibitors discussed.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT_P STAT-P (active) STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitors AZD1480 Ruxolitinib Tofacitinib Inhibitors->JAK Inhibition Gene Target Gene Transcription DNA->Gene 8. Gene Expression Modulation

Caption: The JAK/STAT signaling pathway and points of inhibitor action.

Experimental Protocols for Kinase Inhibitor Evaluation

To rigorously assess and compare the activity of kinase inhibitors like AZD1480, standardized in vitro and cellular assays are essential. The following sections provide detailed, step-by-step methodologies for a biochemical kinase inhibition assay and a cellular assay to measure the downstream effects of JAK inhibition.

Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a robust and sensitive method for measuring kinase activity in a high-throughput format.[16] The principle involves the transfer of energy from a donor fluorophore (e.g., a terbium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled substrate peptide). Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.

Experimental Workflow: TR-FRET Kinase Assay

TR_FRET_Workflow start Start plate_prep Prepare 384-well assay plate with serially diluted inhibitor (e.g., AZD1480) start->plate_prep reagent_add Add Kinase (e.g., JAK2) and fluorescently labeled substrate peptide plate_prep->reagent_add incubation1 Incubate to allow inhibitor binding reagent_add->incubation1 reaction_start Initiate reaction by adding ATP incubation1->reaction_start incubation2 Incubate for kinase reaction to proceed reaction_start->incubation2 reaction_stop Stop reaction and add terbium-labeled phospho-specific antibody incubation2->reaction_stop incubation3 Incubate for antibody binding reaction_stop->incubation3 read_plate Read plate on a TR-FRET enabled plate reader incubation3->read_plate data_analysis Analyze data to determine IC50 values read_plate->data_analysis end End data_analysis->end Cellular_Assay_Pathway cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis Cells Cancer Cell Line (e.g., with constitutive JAK/STAT activation) Inhibitor JAK Inhibitor (AZD1480, etc.) Cells->Inhibitor Treatment Lysis Cell Lysis & Protein Quantification Inhibitor->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-STAT3 & anti-total STAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry Analysis Detection->Quantification

References

Comparing the efficacy of (R) and (S) enantiomers of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoselective Evaluation of 1-(5-Fluoropyridin-2-YL)ethanamine Enantiomers in Drug Discovery

Prepared by a Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The human body, being a chiral environment, interacts with each enantiomer distinctly. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to adverse effects.

This guide focuses on the chiral building block This compound . It is crucial to understand that this compound is not a therapeutic agent itself but a valuable chiral intermediate—a molecular fragment used in the synthesis of more complex active pharmaceutical ingredients (APIs). Consequently, direct "comparative efficacy" data for its (R) and (S) enantiomers does not exist in the public domain.

Instead, this guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for why and how such a comparison would be rigorously conducted. We will explore the critical importance of selecting the correct enantiomer of a building block by examining a relevant case study and provide detailed, field-proven experimental protocols for the essential workflows: chiral resolution, comparative bioassays, and pharmacokinetic analysis.

Part 1: Rationale for Stereoselectivity: The Case of JAK2 Inhibition

To understand the profound impact of a single chiral center on a building block, we can examine the development of the Janus kinase (JAK) inhibitor, AZD1480 . While not derived from the exact pyridine-based amine of our topic, its synthesis relies on the nearly identical (S)-1-(5-fluoropyrimidin-2-yl)ethanamine.[1][2] This case provides a compelling real-world example of why stereochemical purity is non-negotiable.

The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune response. Aberrant activation of this pathway, particularly through the JAK2 enzyme, is implicated in myeloproliferative neoplasms and various solid tumors.[3][4] AZD1480 was designed to inhibit JAK2 by competing with ATP for its binding site on the enzyme.[5]

The discovery and optimization of AZD1480 revealed that the (S)-configuration of the ethylamine side chain was essential for potent inhibition.[2] This specific spatial arrangement allows the final molecule to fit optimally within the ATP-binding pocket of JAK2, forming key interactions that block its kinase activity. The corresponding (R)-enantiomer would fail to achieve this precise orientation, resulting in a significant loss of potency. This illustrates a core principle: the biological activity of the final drug is dictated by the specific stereochemistry of its constituent parts.

JAK/STAT Signaling Pathway and Point of Inhibition

The diagram below illustrates the JAK/STAT pathway. Upon cytokine binding, the receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. These then dimerize, translocate to the nucleus, and regulate gene transcription. AZD1480 inhibits the initial phosphorylation step by blocking JAK2 activity.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT (Inactive) JAK2->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT pSTAT (Active) Dimer pSTAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 6. Regulation AZD1480 AZD1480 (JAK2 Inhibitor) AZD1480->JAK2 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Part 2: A Practical Workflow for Enantiomer Comparison

To determine which enantiomer of this compound would be the eutomer for a hypothetical drug target, a systematic, multi-stage evaluation is required. The following workflow outlines the essential experimental protocols.

Experimental_Workflow cluster_enantiomers Start Racemic Mixture (R/S)-1-(5-Fluoropyridin-2-YL)ethanamine ChiralSep Step 1: Chiral Resolution (Preparative HPLC) Start->ChiralSep R_Enantiomer (R)-Enantiomer (>99% e.e.) ChiralSep->R_Enantiomer S_Enantiomer (S)-Enantiomer (>99% e.e.) ChiralSep->S_Enantiomer InVitro Step 2: In Vitro Bioassay (e.g., Target Binding/Inhibition) R_Enantiomer->InVitro InVivo Step 3: In Vivo Pharmacokinetics (Rodent Model) R_Enantiomer->InVivo S_Enantiomer->InVitro S_Enantiomer->InVivo DataTable Comparative Data Analysis: - Potency (IC50/Ki) - ADME Profile (AUC, Cmax) InVitro->DataTable InVivo->DataTable Eutomer Eutomer Identification DataTable->Eutomer

Caption: Experimental workflow for the evaluation of chiral building blocks.

Step 1: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

Causality: Before any biological comparison, obtaining the individual enantiomers in high purity (enantiomeric excess, e.e. >99%) is paramount. Co-testing a mixture would yield ambiguous results. HPLC with a Chiral Stationary Phase (CSP) is the industry-standard method for both analytical and preparative separation of enantiomers.[6][7][8]

Protocol: Chiral HPLC Separation

  • System Preparation:

    • Use an HPLC system equipped with a UV detector.

    • Select a suitable polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralpak® series), which are known to be effective for separating chiral amines.[7][9]

    • Thoroughly flush the system with the chosen mobile phase to ensure a stable baseline.

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol) in a ratio determined by initial screening (e.g., 90:10 v/v).

    • Add a small amount of a basic additive, such as Diethylamine (DEA) (e.g., 0.1%), to the mobile phase. This is critical for improving the peak shape and resolution of amine compounds by minimizing ionic interactions with the silica support of the CSP.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (or similar)

    • Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 85:15:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: ~260 nm (based on the pyridine chromophore)

    • Injection Volume: 10 µL

  • Analysis and Scale-Up:

    • Inject the sample and identify the two peaks corresponding to the (R) and (S) enantiomers.

    • Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).

    • For preparative scale, increase the column diameter, sample concentration, and injection volume. Collect the fractions corresponding to each enantiomer, pool them, and remove the solvent under reduced pressure.

    • Verify the enantiomeric purity of the collected fractions using the analytical method.

Step 2: Comparative In Vitro Bioassay

Causality: The primary goal is to determine if there is a difference in biological activity at the molecular target. An in vitro assay provides a controlled environment to measure parameters like binding affinity (Ki) or functional inhibition/activation (IC50/EC50). Based on our case study, a JAK2 kinase inhibition assay is a relevant hypothetical model.

Protocol: JAK2 Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human JAK2 enzyme in assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP at a concentration near its Km value (e.g., Kinase-Glo® Max Assay).

    • Prepare serial dilutions of the purified (R) and (S) enantiomers in DMSO, then further dilute in assay buffer. Include a known JAK2 inhibitor (e.g., AZD1480) as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction:

    • In a 96-well white plate, add 5 µL of the diluted compound solution (or control).

    • Add 20 µL of the JAK2 enzyme/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of the ATP detection reagent (e.g., Kinase-Glo® Max reagent) to each well. This reagent measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.

Illustrative Data Presentation:

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
(S)-EnantiomerJAK2Kinase Inhibition5.2
(R)-EnantiomerJAK2Kinase Inhibition>10,000
AZD1480JAK2Kinase Inhibition0.26[5]

This table presents hypothetical data to illustrate the expected outcome where one enantiomer is significantly more potent.

Step 3: Comparative In Vivo Pharmacokinetics (PK)

Causality: Biological systems can absorb, distribute, metabolize, and excrete enantiomers differently.[10] A compound that is potent in vitro may fail in vivo due to poor bioavailability or rapid clearance. Therefore, a comparative PK study is essential to select the enantiomer with the more favorable drug-like properties.

Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing:

    • Use two groups of mice (e.g., C57BL/6, n=3-4 per time point).[11][12]

    • Prepare a formulation of each enantiomer in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water).

    • Administer a single dose of the (R)-enantiomer to one group and the (S)-enantiomer to the other group via oral gavage (e.g., 10 mg/kg).[11]

  • Blood Sampling:

    • Collect blood samples (~30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein bleeding.[11]

    • Place samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of each enantiomer in the plasma samples. This does not require a chiral column if the two enantiomers are analyzed from separate studies.

    • Perform a protein precipitation extraction by adding acetonitrile containing an internal standard to the plasma samples. Centrifuge and inject the supernatant onto the LC-MS/MS system.

    • Generate a standard curve using blank plasma spiked with known concentrations of each enantiomer.

  • Data Analysis:

    • Calculate the plasma concentration of each enantiomer at each time point using the standard curve.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each enantiomer.

Illustrative Data Presentation:

Parameter(S)-Enantiomer [Hypothetical](R)-Enantiomer [Hypothetical]Description
Cmax (ng/mL) 850420Maximum observed plasma concentration
Tmax (hr) 1.01.5Time to reach Cmax
AUC₀-∞ (ng·hr/mL) 41001850Total drug exposure over time
T½ (hr) 3.53.2Elimination half-life

This table presents hypothetical data suggesting the (S)-enantiomer has better oral absorption and overall exposure (higher Cmax and AUC) than the (R)-enantiomer.

Conclusion

While this compound is a chiral building block and not an end-product drug, the principles governing its stereoselective evaluation are fundamental to modern pharmaceutical research. This guide has demonstrated that the journey from a racemic intermediate to a successful, safe, and effective drug is paved with rigorous, enantiomer-specific analysis. Through the lens of relevant case studies and detailed experimental workflows, we have established a clear framework for this process. The hypothetical data presented underscores a common reality in drug discovery: enantiomers are, for all practical purposes, different compounds in a biological context. Identifying the eutomer—the enantiomer with the optimal balance of on-target potency, selectivity, and pharmacokinetic properties—early in the development pipeline is not just a regulatory requirement but a scientific and ethical imperative.

References

A Senior Application Scientist's Guide to the Validation of 1-(5-Fluoropyridin-2-YL)ethanamine as a Chiral Drug Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the stereochemical purity of drug intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. This guide provides an in-depth validation framework for (S)-1-(5-Fluoropyridin-2-YL)ethanamine, a pivotal chiral amine intermediate in the synthesis of targeted therapies such as the JAK2 kinase inhibitor, AZD1480. We will explore the rationale behind its synthesis and purification, detail the analytical methodologies for its comprehensive validation, and draw comparisons with its chlorinated analog, (S)-1-(5-chloropyridin-2-yl)ethanamine. This document is intended to serve as a practical, experience-driven resource for scientists engaged in the meticulous process of drug development.

Introduction: The Significance of Chiral Purity in Drug Synthesis

Chiral molecules are ubiquitous in biological systems, and their interactions are highly stereospecific. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials and intermediates is therefore a cornerstone of modern drug design and manufacturing. (S)-1-(5-Fluoropyridin-2-YL)ethanamine has emerged as a valuable building block due to the prevalence of the fluoropyridine motif in contemporary pharmaceuticals, which can enhance metabolic stability and binding affinity.[1] Its validation as a drug intermediate is a multi-faceted process that ensures its identity, purity, and enantiomeric integrity.

Synthesis Strategy: A Biocatalytic Approach to Enantiomeric Purity

The asymmetric synthesis of (S)-1-(5-Fluoropyridin-2-YL)ethanamine is most elegantly achieved through a biocatalytic approach employing a transaminase enzyme. This method is favored over classical chemical resolutions due to its high enantioselectivity, milder reaction conditions, and reduced environmental impact.

A common synthetic route involves the enzymatic transamination of a prochiral ketone precursor. The use of an (S)-selective amine transaminase, such as one derived from Vibrio fluvialis, with an appropriate amine donor like (S)-α-methylbenzylamine, can yield the desired (S)-enantiomer with high conversion and excellent enantiomeric excess (ee), often exceeding 99%.[2][3]

Synthesis_Workflow Prochiral_Ketone Prochiral Ketone (1-(5-fluoropyridin-2-yl)ethan-1-one) Reaction Biocatalytic Transamination Prochiral_Ketone->Reaction Amine_Donor Amine Donor ((S)-α-methylbenzylamine) Amine_Donor->Reaction Transaminase Transaminase Enzyme (e.g., from Vibrio fluvialis) Transaminase->Reaction Product (S)-1-(5-Fluoropyridin-2-YL)ethanamine (Desired Enantiomer) Reaction->Product Byproduct Ketone Byproduct (Acetophenone) Reaction->Byproduct Purification Purification (e.g., Extraction, Distillation) Product->Purification Final_Product Validated Intermediate (>99% ee) Purification->Final_Product

Figure 1: Biocatalytic Synthesis Workflow

The rationale for choosing a biocatalytic route lies in the enzyme's active site, which creates a chiral environment that preferentially converts the substrate into one enantiomer. This avoids the formation of a racemic mixture, which would then require a challenging and often less efficient resolution step.

Analytical Validation: A Multi-Technique Approach

The validation of a chiral intermediate must be a self-validating system, where each analytical technique provides complementary information to build a comprehensive quality profile. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).

Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the intermediate.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the ethylamine side chain and the protons on the fluoropyridine ring. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the correct number of carbon signals, and the chemical shifts will be indicative of the electronic environment of each carbon atom. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity. The fragmentation pattern in the mass spectrum can also provide structural information.

Purity and Impurity Profiling

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):

These are the workhorse techniques for assessing purity and identifying any process-related or degradation impurities.

  • GC-FID (Flame Ionization Detector): A robust method for quantifying the purity of the intermediate, especially for volatile impurities.

  • HPLC-UV/DAD (Diode Array Detector): Provides information on the purity of the main component and can detect non-volatile impurities. The DAD can also provide preliminary identification of impurities by comparing their UV spectra to that of the main peak.

Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

This is the gold standard for determining the enantiomeric purity of the intermediate. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines.

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

  • Column: A chiral stationary phase column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting mobile phase could be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for the undesired enantiomer, in accordance with ICH Q2(R2) guidelines.

Analytical_Validation_Workflow cluster_Identity Identity & Structure cluster_Purity Purity & Impurities cluster_Enantiomeric Enantiomeric Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (GC-MS, HRMS) GC_FID GC-FID HPLC_UV HPLC-UV/DAD Chiral_HPLC Chiral HPLC Intermediate Drug Intermediate (1-(5-Fluoropyridin-2-YL)ethanamine) Intermediate->NMR Intermediate->MS Intermediate->GC_FID Intermediate->HPLC_UV Intermediate->Chiral_HPLC

References

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical driver of success. The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. However, the simple substitution of a hydrogen atom with fluorine can dramatically alter a molecule's profile, often transforming a promising but flawed compound into a viable drug candidate. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated pyridine derivatives, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic and drug discovery campaigns.

The deliberate incorporation of fluorine is not merely an incremental change; it is a strategic tool to modulate key physicochemical and pharmacological properties.[1][2] Fluorine's unique characteristics—its high electronegativity, small atomic size (acting as a near-perfect bioisostere of hydrogen), and the exceptional strength of the carbon-fluorine bond—are the basis for what is often termed the "fluorine effect".[3][4] This guide will dissect this effect in the context of the pyridine scaffold, exploring the causality behind the observed changes in basicity, lipophilicity, metabolic stability, and target binding interactions.

The Electronic Impact of Fluorination on the Pyridine Ring

The introduction of a fluorine atom onto the pyridine ring fundamentally alters its electronic landscape. As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), which has profound consequences for the molecule's properties.[1][5] This effect is paramount in understanding the subsequent changes in basicity and reactivity.

Caption: Fluorination decreases electron density on the pyridine ring.

Comparative Analysis of Physicochemical Properties

The decision to fluorinate a pyridine-containing lead compound is often driven by the need to fine-tune its drug-like properties. Here, we compare the key physicochemical parameters that are most significantly impacted.

Acidity (pKa)

A primary and predictable consequence of fluorination is a decrease in the basicity of the pyridine nitrogen.[1] The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it less available to accept a proton.[2] This lowering of the pKa can be critical for improving oral bioavailability, as a less basic compound will be less protonated in the acidic environment of the stomach, potentially leading to better membrane permeability.[6][7]

Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is more complex and highly dependent on the substitution pattern.[8][9] While fluorine is highly electronegative, the replacement of a C-H bond with a C-F bond can increase the overall lipophilicity of the molecule.[10] This is attributed to the fact that the fluorine atom is poorly solvated by water. However, the position of the fluorine can create significant changes in the molecule's dipole moment, which can, in some contexts, lead to a decrease in lipophilicity.[8] Careful consideration of the target and its binding pocket is essential when aiming to modulate logP through fluorination.

Metabolic Stability

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[3][4] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a typical carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to enzymatic cleavage.[3] By strategically placing fluorine at a metabolically vulnerable position on the pyridine ring, the molecule's half-life can be dramatically extended.[1][7]

The following table summarizes the experimental data for pyridine and its monofluorinated derivatives, illustrating these key differences.

CompoundStructurepKalogPRationale for Change
Pyridine 5.250.65Baseline reference compound.
2-Fluoropyridine -0.440.93[11]The strong inductive effect of fluorine at the ortho position dramatically reduces basicity. Lipophilicity is moderately increased.[12]
3-Fluoropyridine 2.970.85The inductive effect is still significant at the meta position but less pronounced than at the ortho position, leading to a less dramatic pKa drop.
4-Fluoropyridine 1.95[13]0.70[14]The fluorine at the para position exerts a strong electron-withdrawing effect, significantly lowering the pKa.

Note: pKa and logP values are sourced from multiple publicly available databases and literature sources. Minor variations may exist between sources.

Impact on Biological Interactions and Drug Design

Beyond modulating physicochemical properties, fluorine can directly participate in and enhance interactions within a protein binding pocket.[15] While traditionally considered a weak hydrogen bond acceptor, the C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups or other electron-rich systems in the protein backbone.[15] These subtle interactions, often in the range of 0.1-0.4 kcal/mol, can collectively contribute to a significant increase in binding affinity.[15]

Drug_Discovery_Workflow Start Identify Non-Fluorinated Pyridine Hit Compound Analyze Analyze Properties: - Low Potency - Poor Metabolic Stability - Suboptimal PK Start->Analyze Hypothesize Hypothesis: Fluorination can improve properties Analyze->Hypothesize Synthesize Synthesize Analogs: - 2-F-Pyridine - 3-F-Pyridine - 4-F-Pyridine Hypothesize->Synthesize Test Comparative Assays: - pKa Determination - logP Measurement - Metabolic Stability - Binding Affinity Synthesize->Test Evaluate Analogs Optimize Optimized Lead Candidate: - Improved Potency - Enhanced Stability - Favorable PK Profile Test->Optimize Data-Driven Selection

Caption: A typical workflow for lead optimization using fluorination.

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. The following sections provide detailed, self-validating methodologies for key assays.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of a compound's acid dissociation constant (pKa) using potentiometric titration, a highly precise and reliable method.[16][17]

Causality: This method works by monitoring the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the compound is 50% ionized, which is identified as the inflection point on the titration curve.[18][19]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

  • Test compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH), carbonate-free

  • 0.15 M Potassium chloride (KCl) solution

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[16]

  • Sample Preparation: Prepare a 20 mL solution of the test compound at a concentration of approximately 1 mM in deionized water. Add KCl to achieve a final concentration of 0.15 M to maintain constant ionic strength.[16]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to displace dissolved CO2, which can interfere with the titration of basic compounds.[18]

  • Acidification: Place the solution on the magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of ~1.8-2.0 by adding 0.1 M HCl.[16]

  • Titration: Begin the titration by adding small, precise aliquots (e.g., 0.05-0.1 mL) of standardized 0.1 M NaOH.

  • Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

  • Endpoint: Continue the titration until the pH reaches ~12-12.5 and remains stable.[16]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.

  • Validation: Perform the titration in triplicate to ensure reproducibility.[16] The standard deviation of the pKa values should be minimal.

Protocol 2: Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the "gold standard" for determining the partition coefficient (logP) or, for ionizable compounds at a specific pH, the distribution coefficient (logD).[20][21]

Causality: This protocol directly measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (pH 7.4 for physiological relevance). The ratio of the concentrations in the two phases provides the logD value.[22][23]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer, 0.1 M, pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Vials with Teflon-lined caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use.[20] This pre-saturation is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).[20]

  • Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of the compound stock solution, ensuring the final solvent concentration is low (<1%) to avoid affecting the partitioning.

  • Equilibration: Cap the vial tightly and shake vigorously for 1-3 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.[21]

  • Phase Separation: Centrifuge the vial at high speed (e.g., >2000 x g) for 10-15 minutes to ensure complete separation of the two phases.[22]

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate the logD using the formula: logD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

  • Validation: Run the experiment in triplicate. Include a control compound with a known logD value to validate the experimental setup.

Protocol 3: Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[24][25]

Causality: The rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor (NADPH) provides a measure of its intrinsic metabolic clearance.[26][27]

Materials:

  • Human Liver Microsomes (HLM), commercially available

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[27]

  • Test compound and positive control (e.g., Verapamil, a rapidly metabolized drug)

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) in cold phosphate buffer. Keep on ice.[25][26]

  • Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing HLM, phosphate buffer, and the test compound (at a final concentration of ~1 µM).[25]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[28]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[24] The "0 min" sample is quenched immediately after adding NADPH.

  • Controls (Self-Validation):

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.[27]

    • Positive Control: Include a known rapidly metabolized compound (e.g., Verapamil) to confirm microsomal activity.[24]

  • Sample Processing: Centrifuge the plate at high speed to precipitate the proteins.[28]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as: t½ = 0.693 / k.[27]

Conclusion

The strategic incorporation of fluorine into pyridine-based scaffolds is a powerful and validated strategy in modern drug discovery.[4][29] While non-fluorinated pyridines remain essential building blocks, fluorination offers a proven toolkit for overcoming common challenges in lead optimization, including poor metabolic stability, suboptimal basicity, and insufficient binding affinity.[1][6] By understanding the fundamental electronic consequences of fluorination and employing robust, validated experimental protocols to quantify its effects, researchers can rationally design and synthesize next-generation pyridine derivatives with a higher probability of clinical success. This guide provides the foundational knowledge and practical methodologies to leverage the "fluorine advantage" in the pursuit of novel therapeutics.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-(5-Fluoropyridin-2-YL)ethanamine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the precision of a small molecule inhibitor is paramount. While designed to engage a specific target, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity of kinase inhibitors built upon the 1-(5-Fluoropyridin-2-YL)ethanamine scaffold, with a primary focus on the well-characterized Janus Kinase (JAK) inhibitor, AZD1480. We will objectively compare its performance against other clinically relevant JAK2 inhibitors, supported by experimental data, and provide detailed methodologies to empower researchers in their own selectivity profiling endeavors.

The Significance of Selectivity: Why Cross-Reactivity Matters

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation presents a significant challenge in the design of truly selective inhibitors. A thorough understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise; it is a critical component of preclinical development that informs potential therapeutic windows and predicts possible adverse effects. For inhibitors targeting ubiquitously expressed and functionally critical enzymes like JAK2, a clear picture of off-target engagement is essential for advancing a compound toward clinical investigation.

Featured Inhibitor: AZD1480, a JAK1/2 Inhibitor

AZD1480 is a potent, ATP-competitive inhibitor of JAK1 and JAK2, built upon the this compound core structure.[1] It has been extensively studied in preclinical models of hematological malignancies and solid tumors where the JAK/STAT signaling pathway is aberrantly activated.[2][3] While demonstrating efficacy in these models, a comprehensive understanding of its kinome-wide selectivity is crucial for its continued evaluation.

Comparative Cross-Reactivity Analysis

To provide a clear comparison, we will evaluate the selectivity profile of AZD1480 against a panel of other well-established JAK2 inhibitors: Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib. These inhibitors, while all targeting JAK2, belong to different chemical classes and exhibit distinct cross-reactivity patterns.

Biochemical Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against the JAK family of kinases and other notable off-targets, as determined by in vitro biochemical assays. Lower IC50 values indicate greater potency.

Kinase TargetAZD1480 (IC50, nM)Ruxolitinib (IC50, nM)Fedratinib (IC50, nM)Momelotinib (IC50, nM)Pacritinib (IC50, nM)
JAK1 1.3[4]3.3[5]105[6]Potent Inhibitor[7]>1000[8]
JAK2 <0.4[4]2.8[5]3[6]Potent Inhibitor[7]23[9]
JAK3 Selective over JAK3[4]428[5]>1000[6]Less Potent[10]520[9]
TYK2 Less Potent[4]19[5]405[6]Less Potent[10]-
FLT3 --15[6]-22[9]
Aurora Kinase A Inhibited at 5µM[4]----
ACVR1 (ALK2) ---Potent Inhibitor[7]-
IRAK1 ----13.6[8]

Data Interpretation:

  • AZD1480 demonstrates high potency against JAK2 and JAK1, with significant selectivity over JAK3.[4] Notably, at higher micromolar concentrations, it also engages Aurora kinases, an important consideration for potential off-target effects.[4]

  • Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with moderate activity against TYK2 and significantly less against JAK3.[5]

  • Fedratinib is highly potent against JAK2 and also inhibits FLT3 at low nanomolar concentrations.[6]

  • Momelotinib is a potent inhibitor of JAK1 and JAK2, and uniquely, also inhibits ACVR1 (ALK2).[7]

  • Pacritinib shows selectivity for JAK2 over other JAK family members and also potently inhibits FLT3 and IRAK1.[8][9]

Visualizing Signaling and Experimental Workflows

To better understand the biological context and the experimental approaches for determining cross-reactivity, the following diagrams illustrate the JAK/STAT signaling pathway and a typical workflow for kinome profiling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription

Caption: The canonical JAK/STAT signaling pathway, a primary target for the inhibitors discussed.

Kinome_Profiling_Workflow Inhibitor Test Inhibitor (e.g., AZD1480) Assay Biochemical Kinase Assay (e.g., radiometric, fluorescence) Inhibitor->Assay Kinase_Panel Panel of Purified Kinases (~400 kinases) Kinase_Panel->Assay Data_Acquisition Data Acquisition (Signal Detection) Assay->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis Selectivity_Profile Kinome Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for determining the kinome selectivity profile of an inhibitor.

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of cross-reactivity data is contingent upon the robustness of the experimental methods employed. Here, we detail two key methodologies for assessing inhibitor performance.

Protocol 1: Biochemical Kinase Assay for IC50 Determination

This protocol provides a generalized framework for determining the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test inhibitor (serially diluted)

  • Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Reaction Setup: In a microplate, add the assay buffer, the purified kinase, and the kinase-specific substrate.

  • Inhibitor Addition: Add the serially diluted inhibitor to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a radiometric assay, this involves capturing the radiolabeled phosphate transferred to the substrate on a filter membrane and quantifying with a scintillation counter. In a luminescence-based assay, the amount of remaining ATP is measured.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[12][13]

Objective: To assess the target engagement of an inhibitor by measuring the thermal stabilization of the target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test inhibitor

  • Cell lysis buffer

  • Equipment for precise temperature control (e.g., PCR cycler)

  • Western blotting or mass spectrometry equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures. The principle is that ligand binding will stabilize the target protein, making it more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in each sample using a specific antibody for Western blotting or by mass spectrometry for proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14]

Conclusion: A Path Towards More Selective Inhibitors

The cross-reactivity profiling of this compound-based inhibitors, exemplified by AZD1480, underscores the importance of a comprehensive and comparative approach to understanding inhibitor selectivity. While AZD1480 is a potent JAK1/2 inhibitor, its engagement of other kinases at higher concentrations highlights the nuanced nature of kinase inhibition. By comparing its profile to other JAK2 inhibitors, researchers can make more informed decisions in selecting the appropriate tool compound for their studies or in guiding the design of next-generation inhibitors with improved selectivity and safety profiles. The methodologies outlined in this guide provide a framework for generating the high-quality, reproducible data necessary to advance the field of targeted drug discovery.

References

Bridging the Bench and Bedside: A Comparative Guide to the In-Vitro and In-Vivo Performance of 1-(5-Fluoropyridin-2-YL)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. The 1-(5-fluoropyridin-2-yl)ethanamine core has emerged as a critical pharmacophore in the development of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the in-vitro and in-vivo performance of derivatives of this scaffold, with a particular focus on the well-characterized Janus kinase (JAK) inhibitor, AZD1480. By examining the experimental data and the underlying scientific rationale, we aim to provide valuable insights into the translation of preclinical findings for this important class of compounds.

Introduction: The Therapeutic Promise of Targeting JAK Kinases

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous myeloproliferative neoplasms and solid tumors, making JAKs a compelling target for therapeutic intervention. The this compound scaffold serves as a key building block for a new generation of targeted therapies aimed at modulating this critical signaling cascade.

AZD1480, a potent, ATP-competitive inhibitor of JAK1 and JAK2, exemplifies the therapeutic potential of this chemical series.[2][3] Its development has provided a wealth of data that allows for a comprehensive analysis of the crucial transition from in-vitro potency to in-vivo efficacy.

The JAK-STAT Signaling Pathway: The Molecular Target

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression, which in turn governs cellular processes such as proliferation, differentiation, and apoptosis. In many cancers, constitutive activation of this pathway drives tumor growth and survival.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 7. Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Gene_Expression Gene_Expression DNA->Gene_Expression 9. Gene Transcription

Caption: The canonical JAK-STAT signaling pathway.

In-Vitro vs. In-Vivo Efficacy: A Comparative Analysis of AZD1480

The successful translation of a drug candidate from in-vitro experiments to in-vivo models is a critical hurdle in drug development. This section compares the performance of AZD1480 in both settings, highlighting key correlations and discrepancies.

In-Vitro Studies: Potent Inhibition of Cell Growth and Signaling

AZD1480 has demonstrated potent anti-proliferative effects across a range of cancer cell lines in vitro. These studies are crucial for establishing the initial efficacy and mechanism of action of the compound.

Key In-Vitro Findings for AZD1480:

Assay Type Cell Lines Key Results Reference
Cell Viability (MTS Assay) Neuroblastoma (NB), Rhabdomyosarcoma (RMS), Ewing Sarcoma Family of Tumors (ESFT)Median EC50 of 1.5 µM (ranging from 0.36-5.37µM) across multiple cell lines.[4][5]
Apoptosis Assay (Caspase-Glo 3/7) NB, RMS, ESFTDose-dependent induction of caspase-3/7 activity, indicating apoptosis.[4]
STAT3 Phosphorylation (Western Blot) Various solid tumor and leukemia cell linesInhibition of both constitutive and IL-6 induced STAT3 phosphorylation at Tyr705.[4][6]
JAK2 Kinase Activity Cell-free enzymatic assayPotent inhibition of JAK2 with an IC50 of <0.4 nM.[1]

These in-vitro results strongly suggest that AZD1480 effectively targets the JAK/STAT pathway, leading to decreased cell viability and induction of apoptosis in cancer cells with activated STAT3 signaling.

In-Vivo Studies: Tumor Growth Inhibition and Pharmacodynamic Response

The ultimate test of a preclinical drug candidate is its performance in a living organism. In-vivo studies with AZD1480 in mouse xenograft models have provided critical data on its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Key In-Vivo Findings for AZD1480:

Study Type Model Key Results Reference
Tumor Growth Inhibition Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma xenograftsSignificant decrease in tumor growth and prolonged overall survival in tumor-bearing mice.[4][7]
Pharmacodynamics (pSTAT3) Tumor xenografts and circulating granulocytesInhibition of STAT3 phosphorylation in tumors and peripheral blood, confirming target engagement.[4][8]
Pharmacokinetics (Mouse) Oral administrationRapid absorption and elimination with a half-life of approximately 5 hours.[8]
Pharmacokinetics (Human) Phase I clinical trialRapid absorption and elimination, with dose-limiting neurologic adverse events.[9]

While in-vivo studies confirmed the anti-tumor activity of AZD1480, they also revealed challenges. A study on JAK-mutated acute lymphoblastic leukemia xenografts showed modest single-agent efficacy in vivo, despite profound synergistic cell killing observed in vitro when combined with a MEK inhibitor.[6] This highlights the complexity of translating in-vitro synergy to in-vivo therapeutic enhancement.[6] Furthermore, a Phase I clinical trial in solid tumors was discontinued due to dose-limiting neurologic toxicities, which were not predicted by preclinical models.[8][9]

Experimental Protocols: A Guide to Key Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed protocols for key in-vitro and in-vivo assays used to evaluate this compound derivatives.

In-Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of JAK2 kinase activity.

Materials:

  • Recombinant JAK2 enzyme

  • LanthaScreen™ Tb-anti-pSTAT1 [pTyr701] Antibody

  • STAT1 protein

  • ATP

  • Kinase Buffer

  • Test compounds (e.g., AZD1480)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of 4X test compound to the assay plate.

    • Add 2.5 µL of 4X STAT1/Kinase Buffer mixture.

    • Add 5 µL of 2X ATP/Kinase Buffer mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of 2X Tb-anti-pSTAT1 antibody in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements.

Kinase_Assay_Workflow Compound_Dilution 1. Prepare Compound Dilutions Reaction_Setup 2. Set up Kinase Reaction (Compound, Substrate, Enzyme) Compound_Dilution->Reaction_Setup ATP_Addition 3. Initiate with ATP Reaction_Setup->ATP_Addition Incubation 4. Incubate at RT ATP_Addition->Incubation Detection_Reagent 5. Add Detection Antibody Incubation->Detection_Reagent Final_Incubation 6. Incubate at RT Detection_Reagent->Final_Incubation Read_Plate 7. Measure TR-FRET Signal Final_Incubation->Read_Plate

Caption: Workflow for an in-vitro kinase inhibition assay.

Western Blot for Phosphorylated STAT3

This protocol details the detection of phosphorylated STAT3 in cell lysates, a key pharmacodynamic marker of JAK inhibitor activity.[10]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

In-Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel

  • Test compound formulation

  • Vehicle control

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size.

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer the test compound or vehicle control according to the desired dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pharmacodynamic markers).

Xenograft_Workflow Cell_Implantation 1. Cell Implantation (Subcutaneous) Tumor_Growth 2. Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization 3. Randomize into Groups Tumor_Growth->Randomization Treatment 4. Administer Compound/Vehicle Randomization->Treatment Monitoring 5. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 6. Euthanasia & Tumor Excision Monitoring->Endpoint

Caption: General workflow for an in-vivo tumor xenograft study.

Discussion: Navigating the In-Vitro to In-Vivo Translation Gap

The development of this compound derivatives, exemplified by AZD1480, underscores the complexities of translating potent in-vitro activity into safe and effective in-vivo therapies. While in-vitro assays are invaluable for initial screening and mechanism of action studies, they often do not fully recapitulate the intricate biological environment of a living organism.

Key Considerations for In-Vitro to In-Vivo Translation:

  • Pharmacokinetics and Metabolism: A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its in-vivo efficacy and toxicity. The rapid elimination of AZD1480, for instance, necessitates careful consideration of dosing schedules to maintain therapeutic concentrations.[8]

  • Off-Target Effects: While a compound may be highly selective in biochemical assays, it can interact with other targets in vivo, leading to unexpected toxicities. The neurologic side effects observed with AZD1480 highlight the importance of comprehensive off-target profiling.[9]

  • Tumor Microenvironment: The in-vivo tumor microenvironment is a complex ecosystem of cancer cells, immune cells, and stromal components that can influence drug response in ways not captured by in-vitro models.

  • Structure-Activity Relationship (SAR): Systematic modification of the this compound scaffold can modulate potency, selectivity, and pharmacokinetic properties. Future efforts in this area should focus on designing derivatives with improved in-vivo profiles, including enhanced metabolic stability and reduced off-target activity. While detailed SAR studies for a broad range of derivatives are not publicly available, the development of second-generation JAK inhibitors with improved selectivity profiles demonstrates the feasibility of this approach.[1][11]

Conclusion and Future Directions

The this compound scaffold remains a valuable starting point for the design of novel kinase inhibitors. The extensive data available for AZD1480 provides a critical roadmap for navigating the challenges of translating in-vitro discoveries into in-vivo success. Future research in this area should prioritize:

  • Comprehensive SAR studies to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

  • Advanced in-vitro models , such as 3D organoids and co-culture systems, that better mimic the in-vivo tumor microenvironment.

  • Early and thorough off-target and toxicity profiling to de-risk clinical development.

By integrating these strategies, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives for the treatment of cancer and other diseases.

References

A Comparative Guide to Confirming the Binding Affinity of 1-(5-Fluoropyridin-2-YL)ethanamine to Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and quantify the binding affinity of the compound 1-(5-Fluoropyridin-2-YL)ethanamine to its putative biological targets. Drawing upon established methodologies and providing in-depth, field-proven insights, this document will navigate the experimental choices necessary for a robust characterization of this molecule's interactions.

Introduction: The Significance of this compound

This compound is a fluorinated pyridine derivative with the chemical formula C₇H₉FN₂[1]. While a seemingly simple molecule, it holds significant interest in medicinal chemistry as it is a key intermediate in the synthesis of AZD1480, a potent inhibitor of Janus kinase 2 (JAK2)[2]. The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling, making them a prime target for therapeutic intervention in various diseases, including myeloproliferative neoplasms and inflammatory conditions[3][4].

Given its structural contribution to a known JAK2 inhibitor, it is crucial to determine whether this compound itself possesses intrinsic binding affinity for JAK2 or other related kinases. This guide will provide the necessary protocols to investigate this, comparing its potential binding affinity with that of its derivative, AZD1480, and other established JAK inhibitors.

Rationale for Target Selection: The JAK-STAT Signaling Pathway

The primary biological target of interest for this compound is the Janus kinase (JAK) family, with a particular focus on JAK2. This is inferred from its role as a precursor to AZD1480, an ATP-competitive inhibitor of JAK1 and JAK2[5][6][7]. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a crucial cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression. This pathway is integral to processes such as hematopoiesis, immune response, and inflammation[7]. Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune disorders, making JAK kinases highly relevant drug targets[3].

Diagram: The JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding JAK->JAK STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylation & Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway initiated by cytokine binding, leading to gene expression, and the potential point of inhibition by this compound at the JAK kinase.

Comparative Analysis of Binding Affinity

To contextualize the potential binding affinity of this compound, it is essential to compare it against well-characterized JAK inhibitors. The following table includes established inhibitors and their reported binding affinities for different JAK isoforms. The entry for this compound is presented with hypothetical values, which would be determined using the experimental protocols detailed in the subsequent sections.

CompoundTarget(s)IC50 / Kd (nM)Selectivity ProfileReference
This compound JAK2 (putative)To be determinedTo be determinedN/A
AZD1480 JAK1/JAK2IC50: 1.3 (JAK1), <0.4 (JAK2)Potent JAK1/2 inhibitor[5]
Ruxolitinib JAK1/JAK2IC50: 3.3 (JAK1), 2.8 (JAK2)Potent JAK1/2 inhibitor[8]
Fedratinib JAK2/FLT3IC50: 3 (JAK2), 16 (FLT3)Selective JAK2 inhibitor[9]
Tofacitinib JAK1/JAK2/JAK3IC50: 1 (JAK1), 20 (JAK2), 5 (JAK3)Pan-JAK inhibitor[10]

IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity, with lower values indicating higher potency.

A key aspect of this analysis is not only the potency (the absolute value of IC50 or Kd) but also the selectivity across the JAK family members (JAK1, JAK2, JAK3, and TYK2). High selectivity for a specific JAK isoform can be advantageous in minimizing off-target effects.

Experimental Methodologies for Binding Affinity Determination

To empirically determine the binding affinity of this compound to JAK2 and other kinases, a multi-pronged approach using orthogonal, label-free, and biochemical assays is recommended. This ensures the trustworthiness and validity of the results.

Diagram: General Workflow for Binding Affinity Determination

Binding_Affinity_Workflow Start Start: Compound Synthesis & Purification Target_Prep Target Protein (e.g., JAK2) Expression & Purification Start->Target_Prep Primary_Screen Primary Screening: Biochemical Kinase Assay Target_Prep->Primary_Screen Label_Free_Validation Label-Free Validation: SPR or ITC Primary_Screen->Label_Free_Validation Positive Hits Data_Analysis Data Analysis: Determine IC50 / Kd Label_Free_Validation->Data_Analysis End End: Comparative Analysis & Conclusion Data_Analysis->End

Caption: A generalized workflow for determining the binding affinity of a small molecule inhibitor to its target protein.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a powerful, label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip[8][11][12]. It provides both kinetic (association and dissociation rates) and affinity (Kd) data.

Principle: A protein target (e.g., JAK2) is immobilized on a sensor chip. The compound of interest is then flowed over the surface at various concentrations. The binding of the compound to the protein causes a change in mass on the sensor surface, which is detected as a change in the refractive index, measured in Resonance Units (RU)[2].

Experimental Protocol:

  • Materials and Reagents:

    • SPR instrument (e.g., Biacore, ProteOn)

    • CM5 sensor chip (for amine coupling)

    • Recombinant human JAK2 kinase domain (high purity >95%)

    • Amine coupling kit (NHS, EDC, ethanolamine-HCl)

    • Immobilization buffer: 10 mM Sodium acetate, pH 4.5

    • Running buffer (HBS-EP+): 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4[12]

    • This compound and other test compounds dissolved in running buffer with a low percentage of DMSO (e.g., 1-5%).

  • Step-by-Step Procedure:

    • Chip Activation: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Ligand Immobilization: Inject the purified JAK2 protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 8,000-10,000 RU for small molecule analysis)[13]. A reference flow cell should be activated and blocked without protein immobilization to serve as a control for non-specific binding.

    • Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.

    • Analyte Injection: Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 10 µM). Inject each concentration over both the JAK2-immobilized and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Causality Behind Experimental Choices:

  • Amine coupling is a robust and widely used method for immobilizing proteins with accessible lysine residues[14].

  • The high immobilization density is crucial for detecting the binding of low molecular weight compounds, as the SPR signal is proportional to the change in mass on the sensor surface[13].

  • The use of a reference flow cell is a critical self-validating step to ensure that the observed signal is due to specific binding to the target protein.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event[15]. It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH)[16][17].

Principle: A solution of the ligand (this compound) is titrated into a solution containing the macromolecule (JAK2) in a sample cell. The heat change upon binding is measured for each injection, and the data are used to generate a binding isotherm.

Experimental Protocol:

  • Materials and Reagents:

    • Isothermal Titration Calorimeter

    • Purified JAK2 protein and this compound

    • Dialysis buffer (e.g., 50 mM HEPES pH 7.3, 150 mM NaCl, 1 mM DTT).

  • Step-by-Step Procedure:

    • Sample Preparation: Dialyze both the JAK2 protein and the compound extensively against the same buffer to minimize buffer mismatch effects.

    • Concentration Determination: Accurately determine the concentrations of the protein and compound solutions.

    • ITC Experiment:

      • Load the JAK2 solution (e.g., 10-20 µM) into the sample cell.

      • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

      • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution at a constant temperature.

      • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Causality Behind Experimental Choices:

  • Extensive dialysis in the same buffer is critical to avoid large heat signals from buffer dilution, which can obscure the binding signal.

  • The in-solution nature of ITC avoids potential artifacts from protein immobilization and more closely mimics physiological conditions[18].

Biochemical Kinase Assay for Functional Inhibition

A biochemical kinase assay measures the functional consequence of a compound binding to the kinase, i.e., the inhibition of its catalytic activity. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used for their high sensitivity and throughput.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The less kinase activity (due to inhibition), the more ATP remains, resulting in a higher luminescence signal.

Experimental Protocol:

  • Materials and Reagents:

    • JAK2 enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[3]

    • ATP

    • Kinase-Glo® Luminescence Kinase Assay Kit

    • This compound and other test compounds

    • White, opaque 96- or 384-well plates.

  • Step-by-Step Procedure:

    • Compound Plating: Prepare a serial dilution of this compound in the assay plate.

    • Kinase Reaction: Add the JAK2 enzyme and its peptide substrate to the wells.

    • Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Causality Behind Experimental Choices:

  • This assay directly measures the functional consequence of binding, providing a valuable complement to the direct binding assays (SPR and ITC).

  • The use of a luminescence-based readout provides high sensitivity, allowing for the use of low enzyme concentrations.

Conclusion

This guide provides a robust, multi-faceted approach to confirming and quantifying the binding affinity of this compound to its putative biological target, JAK2. By employing a combination of a functional biochemical assay with label-free, biophysical techniques like SPR and ITC, researchers can obtain a comprehensive understanding of the compound's binding characteristics. The comparative analysis with known JAK inhibitors will further elucidate its potential as a kinase-targeted molecule. The detailed protocols and the rationale behind the experimental choices are designed to ensure scientific integrity and generate reliable, publication-quality data.

References

A Senior Application Scientist's Comparative Guide to 1-(5-Fluoropyridin-2-YL)ethanamine and 1-(5-Chloropyridin-2-yl)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of a Halogen in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the 2-aminoethylpyridine scaffold is a privileged structural motif, serving as a cornerstone for a multitude of therapeutic agents targeting a wide range of biological systems, from kinase inhibitors to central nervous system agents.[1][2] The decision to introduce a halogen onto the pyridine ring is a critical step in the optimization process, profoundly influencing the molecule's physicochemical properties and pharmacological profile. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 1-(5-Fluoropyridin-2-yl)ethanamine and 1-(5-Chloropyridin-2-yl)ethanamine.

The substitution of a hydrogen atom with either fluorine or chlorine is not an arbitrary choice; it is a strategic decision guided by the unique electronic and steric properties of each halogen.[3][4][5] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, modulate pKa, and form key interactions with biological targets.[6][7] Conversely, chlorine, being larger and more lipophilic, can improve membrane permeability and introduce different steric and electronic influences that may be beneficial for target binding and overall pharmacokinetic properties.[8][9]

This guide will dissect the nuanced differences between these two vital building blocks, providing researchers with the necessary data and experimental context to make informed decisions in their drug design and development programs. We will explore their comparative physicochemical properties, synthetic accessibility, and implications for drug discovery, supported by experimental data and detailed protocols.

Part 1: A Comparative Analysis of Physicochemical Properties

The seemingly minor change from a fluorine to a chlorine atom at the 5-position of the pyridine ring induces significant, predictable shifts in the molecule's fundamental properties. These differences are critical as they directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

The most notable distinctions arise from the inherent differences between fluorine and chlorine:

  • Electronegativity: Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect compared to chlorine. This lowers the pKa of the pyridine nitrogen, making the fluorinated compound less basic.[6] This modulation can be crucial for avoiding off-target effects (e.g., hERG binding) and optimizing solubility and cell permeability.

  • Size (Van der Waals Radius): Chlorine (1.75 Å) is significantly larger than fluorine (1.47 Å). This steric difference can be a determining factor in binding affinity; a smaller fluorine atom may be accommodated in a tight binding pocket where a larger chlorine atom would cause a steric clash.[3]

  • Lipophilicity: Chlorinated aromatic compounds are generally more lipophilic than their fluorinated counterparts.[3] This increased lipophilicity (higher logP) can enhance membrane permeability but may also lead to increased metabolic turnover and potential toxicity.

  • Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond. This is a cornerstone of the "fluorine effect" in medicinal chemistry, as it often renders the molecule more resistant to oxidative metabolism, thereby increasing its in vivo half-life.[6]

References

A Comparative Guide to Structural Analogs of 1-(5-Fluoropyridin-2-YL)ethanamine and Their Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Fluoropyridin-2-YL)ethanamine is a key chiral building block in modern medicinal chemistry. Its fluorinated pyridine ring and chiral amine functional group make it a valuable synthon for a variety of pharmacologically active agents. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, making it a desirable feature in drug design[1][2]. This guide provides a comparative analysis of structural analogs derived from this core, with a specific focus on their activity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1[3][4]. Consequently, DPP-4 inhibitors are an important class of therapeutics for the management of type 2 diabetes mellitus[4].

This guide will delve into the structure-activity relationships (SAR) of these analogs, present comparative data on their inhibitory potency, and provide detailed experimental protocols for their synthesis and biological evaluation.

Core Scaffold and Structural Analogs: A Focus on DPP-4 Inhibition

The this compound scaffold is a common feature in a number of potent DPP-4 inhibitors. The primary amine of this building block is typically used to form an amide bond with a variety of carboxylic acid-containing fragments, while the fluoropyridine moiety often interacts with key residues in the S1 pocket of the DPP-4 enzyme.

Structural modifications of this core can be broadly categorized into two areas:

  • Modifications of the Amine Substituent: The nature of the group attached to the ethanamine nitrogen is a primary determinant of binding affinity and selectivity.

  • Modifications of the Pyridine Ring: While the 5-fluoro substituent is often retained for its favorable properties, other substitutions on the pyridine ring can be explored to optimize interactions within the enzyme's active site.

The following sections will explore the impact of these modifications on DPP-4 inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

A review of the literature reveals several key trends in the SAR of this compound-based DPP-4 inhibitors. The following table summarizes the inhibitory activity of a series of representative analogs.

Compound IDR Group (Modification of the Amine Substituent)DPP-4 IC50 (nM)
Analog 1 2,4,5-trifluorophenylacetyl2
Analog 2 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazin-7-yl)-3-oxopropyl19
Analog 3 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[5][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl18
Analog 4 2-methyl-1-(2-(trifluoromethyl)pyrimidin-5-yl)propyl100

Note: The IC50 values are compiled from various literature sources and are intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.

From this data, several key insights emerge:

  • Aromatic and Heterocyclic R Groups are Favored: Analogs 1, 2, and 3, which feature aromatic and heterocyclic substituents on the amine, exhibit high potency with IC50 values in the low nanomolar range.

  • The Trifluoromethyl Group is a Common Motif: The presence of a trifluoromethyl group in the R group of analogs 2 and 3 is a recurring feature in many potent DPP-4 inhibitors, as it can enhance binding affinity.

  • Bulky Aliphatic Groups May Reduce Potency: Analog 4, with a bulkier aliphatic substituent, shows significantly lower potency compared to the other analogs. This suggests that the size and nature of the R group are critical for optimal interaction with the DPP-4 active site.

The following diagram illustrates the key structural features and their impact on activity.

SAR_Diagram cluster_core Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Resulting Activity Core Fluoropyridine-Ethanamine Core Amine_Substituent Amine Substituent (R Group) Core->Amine_Substituent Modification at Amine Nitrogen Pyridine_Substituent Pyridine Ring Substituents Core->Pyridine_Substituent Modification on Pyridine Ring High_Potency High Potency (Low nM IC50) Amine_Substituent->High_Potency Aromatic/Heterocyclic (e.g., Trifluoromethylphenyl) Low_Potency Lower Potency Amine_Substituent->Low_Potency Bulky Aliphatic Pyridine_Substituent->High_Potency 5-Fluoro group (enhances binding)

Caption: Structure-Activity Relationship (SAR) of this compound Analogs.

Experimental Protocols

General Synthetic Scheme for this compound Analogs (Amide Coupling)

The synthesis of the target analogs is typically achieved through a standard amide coupling reaction between this compound and a suitable carboxylic acid.

Synthesis_Workflow Start Starting Materials: This compound R-COOH (Carboxylic Acid) Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (e.g., EtOAc, H2O, Brine) Coupling->Workup Purification Purification (e.g., Flash Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Final Analog Characterization->Final_Product

Caption: General Synthetic Workflow for Amide Analogs.

Step-by-Step Protocol:

  • Dissolution: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired analog.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized analogs against DPP-4 can be determined using a fluorometric assay.[3][5][8]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 8.0)

  • Test compounds (analogs) dissolved in DMSO

  • Positive control: Sitagliptin

  • 96-well black microplate

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these solutions with the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the test compound solution and the DPP-4 enzyme solution. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add the DPP-4 substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (λex=360 nm, λem=460 nm) every minute for 30 minutes at 37°C.[5]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Percent Inhibition Calculation: Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide has provided a comparative overview of structural analogs of this compound as DPP-4 inhibitors. The structure-activity relationship analysis highlights the importance of the amine substituent in determining inhibitory potency. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of novel analogs based on this versatile scaffold. Further exploration of different substituents on both the amine and the pyridine ring could lead to the discovery of even more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.

References

A Comparative Guide to the Reproducible Synthesis of Enantiopure 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of methods. It dissects the core factors governing reproducibility for three principal strategies: biocatalytic asymmetric synthesis, classical chiral resolution, and transition metal-catalyzed asymmetric reactions. By understanding the underlying principles and potential pitfalls of each, researchers can make informed, causality-driven decisions to establish robust and reliable experimental protocols.

The Central Challenge: Achieving Stereocontrol with High Fidelity

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, access to enantiopure compounds is a cornerstone of drug development. 1-(5-Fluoropyridin-2-YL)ethanamine is no exception. The choice of synthetic route dictates not only the efficiency of the process but, more critically, its reproducibility. Inconsistent results can stem from factors as subtle as batch-to-batch variations in reagents or catalysts, highlighting a significant challenge in process development.[1] The following decision matrix outlines the key considerations when selecting a synthetic strategy.

G Decision Matrix for Synthesizing Enantiopure this compound cluster_options Synthetic Strategy Evaluation cluster_factors Key Reproducibility Factors start Define Project Goals: Scale, Purity (ee%), Timeline, Resources biocatalysis Biocatalytic Asymmetric Synthesis (e.g., Transaminase) start->biocatalysis High ee% required? Green Chemistry focus? resolution Chiral Resolution (Diastereomeric Salt Crystallization) start->resolution Robustness & Scalability needed? Asymmetric route fails? asymmetric_chem Asymmetric Chemocatalysis (e.g., Hydrogenation) start->asymmetric_chem High Atom Economy desired? Direct route from prochiral start? bio_factors Enzyme Availability & Activity Process Parameters (pH, Temp) Continuous vs. Batch Setup biocatalysis->bio_factors res_factors Resolving Agent Screening Crystallization Kinetics Solvent System Optimization resolution->res_factors chem_factors Catalyst & Ligand Purity Substrate Impurity Profile Sensitivity to Air/Moisture asymmetric_chem->chem_factors end_node Optimized & Validated Protocol bio_factors->end_node Control Established res_factors->end_node Control Established chem_factors->end_node Control Established G Continuous Flow Biocatalytic Synthesis Setup cluster_input Reagent Reservoirs cluster_output Downstream Processing ketone Prochiral Ketone + Co-solvent (DMSO) pump HPLC Pump ketone->pump amine_donor Amine Donor (e.g., Isopropylamine) in Buffer (pH 8.0) amine_donor->pump reactor Packed-Bed Reactor (Immobilized Vf-ATA) Thermostatted (40°C) pump->reactor Controlled Flow Rate purification In-line Purification (e.g., Capture Resin) reactor->purification Product Stream analysis On-line Analysis (Chiral HPLC) purification->analysis collection Product Collection (S)-Amine analysis->collection Verified >99% ee

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 1-(5-Fluoropyridin-2-YL)ethanamine (CAS No. 915720-57-9). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to provide a self-validating system for waste management in a research and development setting.

Understanding the Hazard: The "Why" Behind Cautious Disposal

This compound is a fluorinated aminopyridine derivative. From a chemical standpoint, its hazard profile necessitates a meticulous disposal strategy. The primary hazards associated with this compound are:

  • Irritation: It is known to cause skin, eye, and respiratory irritation.[1] Direct contact or inhalation of dust or vapors must be strictly avoided.

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[2][3] Improper disposal can lead to long-term ecological contamination. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to natural degradation.

  • Reactivity: While generally stable, this compound is incompatible with strong oxidizing agents.[4] Mixing with such materials can lead to vigorous, unsafe reactions.

Given these properties, this compound and any materials contaminated with it must be treated as hazardous waste. The overarching principle is to prevent its release into the environment and to ensure it is handled by professionals equipped for its final disposition.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following PPE is worn. This is non-negotiable and forms the first line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoids inhalation of dust or vapors, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is through an approved hazardous waste disposal facility. Attempting to neutralize or treat this chemical in the lab without a validated and peer-reviewed procedure is strongly discouraged. The potential for uncontrolled reactions or the generation of equally hazardous byproducts is significant.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "HAZARDOUS WASTE" and include the full chemical name: "this compound". Also, list any solvents used in conjunction with the waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unreacted chemical, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in the designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other incompatible waste streams.

  • Incompatibility Warning: Never mix this waste with strong oxidizing agents.[4] Refer to your institution's chemical incompatibility chart for further guidance.

Step 2: Managing Contaminated Materials
  • Glassware: Any glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • PPE: Used gloves and other disposable PPE should be placed in the designated solid hazardous waste container. Contaminated lab coats should be professionally laundered by a service familiar with handling chemically contaminated items.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a cloth or sponge dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path Prep Handling of This compound PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Prep->PPE Before Handling WasteGen Waste Generated: - Unused Reagent - Contaminated Materials - Solutions PPE->WasteGen Spill Accidental Spill PPE->Spill Segregate Segregate Waste: - Solid vs. Liquid - Label Clearly - Check Incompatibility WasteGen->Segregate SpillCleanup Follow Spill Protocol: - Absorb with Inert Material - Collect into Waste Container - Decontaminate Area Spill->SpillCleanup Store Store Securely: - Tightly Closed Container - Ventilated Area - Await Pickup Segregate->Store Pickup Arrange Pickup by Certified Hazardous Waste Disposal Service Store->Pickup Incineration Approved Waste Disposal Plant (e.g., Incineration) Pickup->Incineration Final Disposition SpillCleanup->Segregate

Caption: Decision workflow for handling and disposal of this compound.

Regulatory Compliance: A Final Word

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific local and state regulations, as these may have additional requirements beyond federal guidelines.[1] Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the U.S. Environmental Protection Agency's (EPA) 40 CFR 261.3.[1] This guide serves as a robust framework, but your local EHS is the ultimate authority on compliance.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(5-Fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(5-Fluoropyridin-2-YL)ethanamine (CAS No. 915720-57-9). As a fluorinated pyridine derivative, this compound requires stringent adherence to safety procedures to mitigate risks. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and confidence in your laboratory operations.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the prescribed personal protective equipment (PPE). The primary risks are associated with direct contact and inhalation.

Based on safety data for the compound and its structural analogs, the following hazards have been identified:

  • Skin Irritation (H315): Direct contact can cause inflammation, itching, scaling, or redness.[1][2][3]

  • Serious Eye Irritation (H319): Vapors or splashes can lead to redness, pain, and potentially severe eye damage.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the lungs and respiratory system.[1][2][3]

Furthermore, as a pyridine derivative, it is prudent to consider the hazards of the parent chemical class. Pyridines can be harmful if swallowed, inhaled, or in contact with skin, potentially causing symptoms ranging from headaches and dizziness to abdominal pain.[4][5]

Table 1: GHS Hazard Profile for this compound

Hazard CodeDescriptionSignal Word
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure.[4] PPE is the critical final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on the specific tasks being performed.

Table 2: Task-Based PPE Selection Guide

TaskMinimum PPE Requirement
Weighing/Handling Solids Chemical Splash Goggles, Nitrile/Neoprene Gloves, Lab Coat
Liquid Transfers/Solution Prep Chemical Splash Goggles & Face Shield, Nitrile/Neoprene Gloves, Lab Coat
Potential for Aerosol Generation As above, with mandatory use of a NIOSH-approved respirator
Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[4][6]

  • Enhanced Protection: When handling quantities greater than a few grams, preparing solutions, or performing any operation with a risk of splashing, supplement goggles with a full-face shield.[7] Contact lenses should not be worn when working with this substance.[7]

Hand Protection
  • Glove Selection: Wear solvent-resistant gloves.[7] Nitrile or neoprene gloves are the recommended materials for handling pyridine and its derivatives; latex gloves are not suitable and should be avoided.[4]

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Protocol: Always use two pairs of gloves (double-gloving) if there is a significant risk of splashing. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection
  • Standard: A properly fastened, long-sleeved lab coat should be worn to protect against incidental contact.[4]

  • Additional Measures: For large-scale operations, consider chemically resistant aprons or suits to prevent skin contact.[5] All protective clothing should be clean and put on before work begins.[7] Contaminated clothing must be removed immediately and laundered before reuse.[1]

Respiratory Protection
  • Primary Control: All handling of this compound that may generate dust or vapors must be conducted within a certified chemical fume hood to keep airborne concentrations low.[2][4]

  • When Required: If engineering controls are insufficient or unavailable, a NIOSH-approved air-purifying respirator with an organic vapor (Type A) cartridge is necessary.[5][6] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA regulations (29 CFR 1910.134).

Procedural Discipline: Safe PPE Protocol

Cross-contamination during the removal of PPE is a common and preventable cause of exposure. Adhering to a strict sequence for donning and doffing is a self-validating system that ensures safety.

Step-by-Step PPE Workflow
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don eye and face protection (goggles, then face shield if required).

    • Don gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove the first layer of gloves (if double-gloved) or the single pair. The key is a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface with bare hands.

    • Face Shield/Goggles: Remove the face shield and goggles from the back of the head forward.

    • Lab Coat: Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll.

    • Final Gloves: Remove the final pair of gloves (if applicable).

    • Hygiene: Wash hands immediately and thoroughly with soap and water.[9]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Wash1 1. Wash Hands Coat 2. Don Lab Coat Wash1->Coat Goggles 3. Don Eye/Face Protection Coat->Goggles Gloves 4. Don Gloves Goggles->Gloves GlovesOff 1. Remove Outer Gloves GogglesOff 2. Remove Eye/Face Protection GlovesOff->GogglesOff CoatOff 3. Remove Lab Coat GogglesOff->CoatOff Wash2 4. Wash Hands Thoroughly CoatOff->Wash2

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Decontamination and Disposal Plan

A comprehensive safety plan includes clear procedures for handling spills and disposing of waste.

Emergency Decontamination
  • Skin Exposure: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[4][10] Seek medical advice if irritation develops or persists.[1]

  • Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate unprotected personnel.[2] Wearing the appropriate PPE, absorb the spill with an inert material like sand, earth, or vermiculite.[8] Place the material into a suitable, labeled container for chemical waste.[2]

  • Waste Disposal: All this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[4] Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][8] Do not let the product enter drains or waterways.[8][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyridin-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.